molecular formula C43H62O11 B15561231 Doramectin monosaccharide

Doramectin monosaccharide

Cat. No.: B15561231
M. Wt: 754.9 g/mol
InChI Key: HFDCQUOZPUMCSE-UHFFFAOYSA-N
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Description

Doramectin monosaccharide is a macrolide.

Properties

IUPAC Name

2-cyclohexyl-21',24'-dihydroxy-12'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDCQUOZPUMCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H62O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Doramectin Monosaccharide: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889) monosaccharide, a key derivative of the potent anthelmintic doramectin, presents a unique profile of biological activity, distinct from its parent compound. This technical guide provides a comprehensive overview of the chemical structure, and the physical and chemical properties of doramectin monosaccharide. It details experimental protocols for its preparation and analysis and explores its known biological effects, particularly its potent inhibition of nematode larval development. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of parasitology, medicinal chemistry, and veterinary drug development.

Introduction

Doramectin, a member of the avermectin (B7782182) class of macrocyclic lactones, is a widely used veterinary drug renowned for its broad-spectrum antiparasitic activity.[1] this compound is an acid degradation product of doramectin, resulting from the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit.[2][3] Unlike doramectin, which induces paralysis in nematodes and arthropods by potentiating glutamate- and GABA-gated chloride channels, this compound is devoid of this paralytic activity.[3][4] However, it exhibits potent inhibitory effects on nematode larval development, suggesting a distinct mechanism of action and highlighting its potential as a subject for further investigation in the development of novel anthelmintic strategies.[2][3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by the absence of the terminal L-oleandrose unit present in doramectin. Its formal chemical name is 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C43H62O11[5][6]
Molecular Weight 754.95 g/mol []
CAS Number 165108-44-1[5][6]
Appearance White to Off-white Solid
Melting Point >153°C (decomposition)[2]
Solubility Soluble in ethanol, methanol (B129727), DMF, or DMSO[3]
Purity Typically >95% by HPLC[3][5]
Storage Temperature -20°C[6]

Experimental Protocols

Synthesis of this compound via Acid Hydrolysis of Doramectin

This compound is prepared by the selective acid-catalyzed hydrolysis of the terminal disaccharide of doramectin. While specific, detailed protocols are not extensively published, the following general procedure can be adapted.

Principle: Mild acid hydrolysis cleaves the glycosidic bond of the terminal oleandrose sugar from the doramectin molecule.

Workflow for Acid Hydrolysis of Doramectin:

Doramectin Doramectin Solution Reaction Reaction Mixture (Stir at controlled temperature) Doramectin->Reaction Acid Mild Acid (e.g., 0.1M H2SO4 in Methanol) Acid->Reaction Monitoring Reaction Monitoring (TLC or HPLC) Reaction->Monitoring Periodically Quench Quenching (e.g., with NaHCO3 solution) Monitoring->Quench Upon completion Extraction Extraction (e.g., with Ethyl Acetate) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Reagents and Equipment:

  • Doramectin

  • Methanol

  • Sulfuric acid (or another suitable acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Silica (B1680970) gel for chromatography

  • Standard laboratory glassware

  • Stirring plate and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve doramectin in methanol.

  • Add a catalytic amount of sulfuric acid (the exact concentration and volume should be optimized to favor the formation of the monosaccharide over the aglycone).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to gentle heating) and monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction has reached the desired conversion, neutralize the acid with a sodium bicarbonate solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound.

Analytical Methods

Workflow for HPLC Analysis:

Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 245 nm) Separation->Detection Data Data Analysis (Quantification) Detection->Data

Caption: General workflow for HPLC analysis of this compound.

Suggested HPLC Parameters (to be optimized):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, or methanol and water. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at approximately 245 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

For more sensitive and selective analysis, particularly in complex matrices, LC-MS/MS is the method of choice. Methods developed for doramectin can serve as a starting point for the development of a validated assay for its monosaccharide.[8][9][10][11][12]

Workflow for LC-MS/MS Analysis:

Sample Sample Preparation (Extraction & Cleanup) LC LC Separation (UPLC/HPLC) Sample->LC Ionization Electrospray Ionization (ESI+ or ESI-) LC->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Detector Detector & Data Acquisition MS2->Detector

Caption: Workflow for LC-MS/MS analysis of this compound.

Key Considerations for Method Development:

  • Sample Preparation: A simple protein precipitation with acetonitrile followed by a clean-up step is often sufficient for plasma or tissue samples.

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) can provide faster analysis times and better resolution.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for avermectins.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, requiring the selection of appropriate precursor and product ions for this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the potent inhibition of nematode larval development.[2][3] This is in stark contrast to its parent compound, doramectin, which exerts its anthelmintic effect through the potentiation of glutamate- and GABA-gated chloride channels, leading to flaccid paralysis of the parasites.[4] this compound's lack of paralytic activity indicates a different molecular target and mechanism of action.[3]

While the precise signaling pathway for this compound's effect on larval development has not been fully elucidated, it is hypothesized to interfere with essential developmental processes in the nematode larvae.

Proposed Logical Relationship of Biological Activity:

cluster_doramectin Doramectin cluster_monosaccharide This compound Dora Doramectin Dora_Target Glutamate- & GABA-gated Chloride Channels Dora->Dora_Target Mono This compound Dora->Mono Acid Hydrolysis Dora_Effect Paralysis Dora_Target->Dora_Effect Mono_Target Unknown Molecular Target(s) in Larval Development Mono->Mono_Target Mono_Effect Inhibition of Larval Development Mono_Target->Mono_Effect

Caption: Contrasting mechanisms of doramectin and its monosaccharide.

Further research is required to identify the specific molecular targets of this compound and the signaling pathways it modulates to inhibit larval development. This could involve techniques such as target-based screening, genetic studies with model organisms like Caenorhabditis elegans, and proteomic or transcriptomic analyses of treated nematode larvae.

Conclusion

This compound is a significant derivative of doramectin with a distinct biological profile. Its potent inhibitory effect on nematode larval development, coupled with its lack of paralytic activity, makes it an intriguing molecule for the study of novel anthelmintic mechanisms. This technical guide has provided a summary of its chemical structure, properties, and methods for its synthesis and analysis. The elucidation of its precise mechanism of action remains a key area for future research and could pave the way for the development of new and effective strategies for parasite control.

References

An In-depth Technical Guide on the Core Mechanism of Action of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone, is a widely utilized anthelmintic agent. Its primary degradation product, doramectin monosaccharide, exhibits a distinct biological activity profile, characterized by the potent inhibition of nematode larval development, in stark contrast to the paralytic effect of the parent compound. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, offering a comparative analysis with doramectin. It delves into the established effects on invertebrate-specific ion channels by the parent compound and explores the putative molecular targets for the monosaccharide, with a focus on recent in-silico findings suggesting an interaction with β-tubulin. This document is intended to serve as a resource for researchers engaged in anthelmintic drug discovery and development, providing detailed experimental protocols and conceptual frameworks to guide future investigations into this intriguing molecule.

Introduction

The avermectins, a class of 16-membered macrocyclic lactones, have revolutionized veterinary and human medicine due to their broad-spectrum activity against nematodes and arthropods. Doramectin, a derivative of abamectin (B1664291), is a key member of this class, known for its efficacy and persistent action. Doramectin undergoes degradation to form this compound through the loss of its terminal oleandrose (B1235672) sugar.[1][2][3] While doramectin's primary mechanism of action, the potentiation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors leading to parasite paralysis, is well-established, the mode of action of its monosaccharide derivative is less understood.[1][2][3][4][5][6]

Intriguingly, this compound is a potent inhibitor of nematode larval development but lacks the characteristic paralytic activity of its parent compound.[7] This critical difference suggests a divergent or alternative mechanism of action. This guide will first briefly cover the established mechanism of the parent doramectin to provide context and then focus on the known biological effects and the hypothesized mechanism of action of this compound.

Comparative Efficacy in Nematode Larval Development

A key study comparing the in vitro activity of various avermectins and their intermediates against the parasitic nematode Haemonchus contortus provides the most direct quantitative insight into the efficacy of this compound.

CompoundEffective Concentration for Larval Development Inhibition (µg/mL)Reference
Doramectin0.001[1]
This compound0.001[1]

This data clearly demonstrates that the removal of the terminal oleandrose sugar does not diminish the potent inhibitory effect of doramectin on nematode larval development.[1] The study also highlighted the critical importance of the hydroxyl group at the C-5 position for this high level of activity.[1]

Mechanism of Action of Doramectin (Parent Compound)

To understand the unique properties of the monosaccharide, it is essential to first understand the mechanism of the parent compound. Doramectin, like other avermectins, primarily targets the nervous and muscular systems of invertebrates.

Primary Targets: Glutamate-Gated and GABA-Gated Chloride Channels

Doramectin acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels.[4][5][8] These channels are critical for inhibitory neurotransmission in invertebrates.

  • Glutamate-Gated Chloride Channels (GluCls): These channels are unique to invertebrates and are the primary target for the anthelmintic action of avermectins.[5][8] Doramectin binds to an allosteric site on the GluCl, distinct from the glutamate (B1630785) binding site, and potentiates the effect of glutamate.[8] This leads to a prolonged opening of the chloride channel, resulting in an influx of chloride ions (Cl⁻).[4]

  • GABA-Gated Chloride Channels: Doramectin also modulates GABA receptors in a similar manner, enhancing the binding of GABA and increasing chloride ion influx.[9]

The sustained influx of chloride ions leads to hyperpolarization of the neuronal and muscle cell membranes, making them less excitable. This ultimately results in flaccid paralysis of the parasite, leading to its expulsion from the host and death.

Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Allosteric Modulation GABA_R GABA Receptor Doramectin->GABA_R Allosteric Modulation Cl_influx Increased Cl⁻ Influx GluCl->Cl_influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Figure 1. Signaling pathway of Doramectin's paralytic action.

Putative Mechanism of Action of this compound

The absence of paralytic activity in this compound, despite its potent inhibition of larval development, points towards a different molecular target or a significantly altered interaction with the classical targets.[7]

A Novel Hypothesis: Interaction with β-Tubulin

A recent in-silico molecular docking study has provided a compelling alternative hypothesis for the mechanism of action of doramectin and, by extension, its monosaccharide derivative.[2] This study suggests that doramectin can bind to β-tubulin with high affinity.[2]

  • β-Tubulin as a Target: β-tubulin is a subunit of microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in cell division (mitosis), cell structure, and intracellular transport.

  • Implication for Larval Development: Inhibition of tubulin polymerization would disrupt these fundamental cellular processes, leading to an arrest of cell division and, consequently, the inhibition of larval development and morphogenesis. This aligns with the observed biological effect of this compound.

The binding affinity of doramectin to β-tubulin was calculated to be -8.9 Kcal/mol in the docking study.[2] While this study focused on the parent compound, the core macrocyclic lactone structure, which is retained in the monosaccharide, is responsible for this interaction. The removal of the terminal sugar may alter the binding kinetics but is unlikely to abolish the interaction entirely. This hypothesis provides a plausible explanation for the developmental inhibitory effects of this compound in the absence of paralytic activity.

D_Mono Doramectin Monosaccharide beta_tubulin β-Tubulin D_Mono->beta_tubulin Putative Binding microtubule_disruption Disruption of Microtubule Polymerization beta_tubulin->microtubule_disruption cell_division_arrest Cell Division Arrest microtubule_disruption->cell_division_arrest dev_inhibition Inhibition of Larval Development & Morphogenesis cell_division_arrest->dev_inhibition

Figure 2. Hypothesized mechanism of this compound.

Altered Interaction with Ion Channels

An alternative, though not mutually exclusive, hypothesis is that the absence of the terminal oleandrose sugar modifies the interaction of this compound with GluCls and GABA receptors. It is plausible that the monosaccharide can still bind to these channels but does so in a way that does not lead to the profound and persistent channel opening required for paralysis. This altered interaction might instead trigger downstream signaling pathways that interfere with developmental processes. However, there is currently no direct electrophysiological evidence to support this.

Experimental Protocols

To further elucidate the mechanism of action of this compound, the following experimental approaches are recommended.

Nematode Larval Development Assay

This assay is crucial for quantifying the inhibitory effects of this compound on nematode development.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the development of nematode larvae (e.g., Haemonchus contortus).

Materials:

  • Nematode eggs (e.g., H. contortus)

  • 96-well microtiter plates

  • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Inverted microscope

Procedure:

  • Prepare a suspension of nematode eggs in the nutrient medium.

  • Dispense the egg suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound and add them to the wells. Include solvent controls.

  • Incubate the plates at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development to the L3 stage in control wells (typically 6-7 days).

  • After incubation, add a vital stain (e.g., Lugol's iodine) to stop development and aid in visualization.

  • Count the number of developed L3 larvae in each well using an inverted microscope.

  • Calculate the percentage of inhibition for each concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

start Start: Nematode Egg Suspension dispense Dispense into 96-well Plate start->dispense add_compound Add Serial Dilutions of This compound dispense->add_compound incubate Incubate at 27°C for 6-7 Days add_compound->incubate stain Add Lugol's Iodine incubate->stain count Count L3 Larvae stain->count analyze Calculate % Inhibition and IC50 count->analyze

Figure 3. Workflow for Nematode Larval Development Assay.

In Vitro Tubulin Polymerization Assay

This assay will directly test the hypothesis that this compound affects microtubule dynamics.

Objective: To determine if this compound inhibits or promotes the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Tubulin polymerization buffer (e.g., G-PEM buffer containing GTP)

  • This compound

  • Positive control (e.g., paclitaxel (B517696) for polymerization) and negative control (e.g., nocodazole (B1683961) for inhibition)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of tubulin in ice-cold polymerization buffer.

  • In a 96-well plate, add the test compound (this compound), controls, and vehicle control.

  • Initiate polymerization by adding the cold tubulin solution to the wells and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of this compound on the rate and extent of tubulin polymerization.

Electrophysiological Recording

This technique is essential to definitively characterize any interaction of this compound with nematode ion channels.

Objective: To compare the effects of doramectin and this compound on the activity of nematode GluCls and GABA receptors expressed in a heterologous system (e.g., Xenopus oocytes).

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding nematode GluCl and GABA receptor subunits

  • Two-electrode voltage-clamp setup

  • Perfusion system

  • Doramectin and this compound solutions

Procedure:

  • Inject Xenopus oocytes with the cRNA for the target ion channels and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.

  • Perfuse the oocyte with a baseline buffer and then apply the agonist (glutamate or GABA) to elicit a baseline current response.

  • Co-apply the agonist with varying concentrations of doramectin or this compound and record the changes in the current response.

  • Analyze the data to determine if this compound potentiates or inhibits the channel and to calculate its EC50 or IC50.

Conclusion and Future Directions

This compound presents a fascinating case of a drug metabolite with a distinct and potent biological activity. While its efficacy in inhibiting nematode larval development is comparable to its parent compound, the absence of paralytic activity strongly suggests a different primary mechanism of action. The current leading hypothesis, supported by in-silico data, points towards the disruption of microtubule dynamics through interaction with β-tubulin.

Future research should focus on experimentally validating this hypothesis using tubulin polymerization assays and cell-based assays to observe the effects on cell division. Furthermore, comparative electrophysiological studies are crucial to definitively rule out or characterize any subtle, non-paralytic modulatory effects on invertebrate ion channels. A deeper understanding of the molecular basis for the developmental inhibition by this compound could open new avenues for the design of novel anthelmintics with specific life-cycle stage targets.

References

An In-depth Technical Guide to the Discovery and History of Doramectin and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to the potent endectocide, doramectin (B1670889), and its acid degradation product, doramectin monosaccharide.

Introduction

Doramectin, chemically known as 25-cyclohexyl-5-O-demethyl-25-de(l-methylpropyl)avermectin A1a, is a broad-spectrum antiparasitic agent used in veterinary medicine.[1] It belongs to the avermectin (B7782182) class of compounds, which are 16-membered macrocyclic lactones.[2] Like other avermectins, doramectin is effective against a wide range of internal and external parasites, including gastrointestinal roundworms, lungworms, eyeworms, grubs, lice, and mange mites in cattle and swine.[2][3][4] Its discovery and development represented a significant advancement in animal health, offering a potent and persistent therapeutic option. This document details the scientific journey of doramectin, from its innovative discovery through mutational biosynthesis to its production and the characterization of its monosaccharide derivative.

Discovery and History

Doramectin was selected as the most promising candidate from a series of novel avermectins created through a process called mutational biosynthesis.[1] This innovative approach involved genetically engineering strains of the soil bacterium Streptomyces avermitilis, the natural producer of avermectins.[5] The key modification was the replacement of the natural polyketide synthase (PKS) loading module with one that utilizes cyclohexanecarboxylic acid (CHC) as a starter unit, distinguishing it from its parent compound.[5] This directed biosynthesis results in the production of the unique doramectin molecule.[6]

Following its discovery at Pfizer Central Research, doramectin was extensively evaluated for its antiparasitic activity.[1] Early studies demonstrated its high efficacy in various animal models, including a rat Trichostrongylus colubriformis model and a rabbit Psoroptes cuniculi model, where it performed favorably compared to ivermectin.[1] Subsequent, extensive evaluations in cattle confirmed its effectiveness against a multitude of economically important parasites.[1][7]

Production of Doramectin

The commercial production of doramectin is achieved through a specialized fermentation process using genetically engineered strains of Streptomyces avermitilis.[5]

Fermentation Process

The engineered S. avermitilis strain is cultivated in a nutrient-rich medium. During the fermentation process, cyclohexanecarboxylic acid (CHC) is fed to the culture to direct the biosynthesis towards doramectin.[5] The fermentation is typically carried out in large-scale fermenters under controlled conditions of temperature, pH, and aeration to optimize the yield of doramectin.[8][9]

Purification Process

After the fermentation is complete, the doramectin is extracted from the fermentation broth. The purification process involves several steps, including solvent extraction and chromatographic techniques, to ensure a high-purity, pharmaceutical-grade final product.[5] A common method involves adding a filter aid like diatomaceous earth to the fermentation broth, followed by filtration to separate the mycelium. The doramectin is then extracted from the mycelium using a solvent such as methanol (B129727) or acetone. The extract is concentrated, and the crude doramectin is further purified using techniques like crystallization and silica (B1680970) gel column chromatography to achieve high purity.

This compound

This compound is an acid degradation product of doramectin.[2][10][11] It is formed through the acid-catalyzed hydrolysis of the disaccharide moiety of the doramectin molecule.[10][11] This process selectively removes the terminal oleandrose (B1235672) sugar unit. While the monosaccharide is a potent inhibitor of nematode larval development, it does not possess the paralytic activity characteristic of the parent doramectin molecule.

Mechanism of Action

Doramectin, like other avermectins, exerts its antiparasitic effect by modulating glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[5] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which in turn results in paralysis and death of the parasite.

Experimental Protocols

Doramectin Fermentation Protocol (Shake Flask)

This protocol is a representative example for the laboratory-scale production of doramectin.

  • Strain: Streptomyces avermitilis engineered for doramectin production.

  • Seed Medium Composition (g/L): Corn starch 20, defatted soybean flour 10, glucose 5, cottonseed flour 10. Adjust pH to 7.2.

  • Fermentation Medium Composition (g/L): Corn starch 100 (liquefied with thermostable α-amylase), defatted soybean flour 20, cottonseed flour 10, yeast extract 5, NaCl 1, K₂HPO₄ 2, MgSO₄ 1, cyclohexanecarboxylic acid (CHC) 0.8, CaCO₃ 7. Adjust pH to 7.0.

  • Inoculum Preparation: Inoculate the seed medium with spores of S. avermitilis and incubate on an orbital shaker at 200 rpm and 28°C.

  • Fermentation: Transfer the seed culture to the fermentation medium and incubate under the same conditions.

  • Analysis: After fermentation, extract the culture with methanol and analyze the doramectin concentration using High-Performance Liquid Chromatography (HPLC).

Doramectin Efficacy Trial in Cattle (Nematodes)

This protocol outlines a typical controlled study to evaluate the efficacy of doramectin against gastrointestinal nematodes in cattle.

  • Animal Selection: Select parasite-naive calves of similar age and weight.

  • Acclimation: Acclimate the calves to the study conditions.

  • Randomization: Randomly allocate the calves to a treatment group (doramectin) and a control group (saline).

  • Infection: Artificially infect all calves with a known number of infective larvae of the target nematode species (e.g., Ostertagia ostertagi, Cooperia oncophora).

  • Treatment: Administer doramectin to the treatment group via subcutaneous injection at a dose of 200 µg/kg body weight. The control group receives a saline injection.

  • Monitoring: Monitor the animals for clinical signs and collect fecal samples at regular intervals for fecal egg counts.

  • Necropsy and Worm Burden Count: After a predetermined period, euthanize the animals and recover the worms from the gastrointestinal tract. Count the number of adult and larval stage worms for each animal.

  • Efficacy Calculation: Calculate the percentage efficacy by comparing the geometric mean worm burdens of the treated group to the control group.

Data Presentation

Table 1: Pharmacokinetic Parameters of Doramectin in Cattle
ParameterSubcutaneous (200 µg/kg)Intramuscular (200 µg/kg)Topical (500 µg/kg)
Cmax (ng/mL) 27.8 ± 7.933.1 ± 9.012.2 ± 4.8
Tmax (days) --4.3 ± 1.6
AUC₀-∞ (ng·day/mL) 457 ± 66475 ± 82168.0 ± 41.7
Plasma Half-life (hours) ~89 (IV admin)--
Mean Residence Time (days) --12.8 ± 1.9

Data compiled from multiple sources.[1][10][12][13]

Table 2: Efficacy of Doramectin Against Common Parasites in Cattle (200 µg/kg SC)
Parasite SpeciesStageEfficacy (%)
Ostertagia ostertagiAdult & L4≥99.6
Cooperia oncophoraAdult & L4≥99.6
Dictyocaulus viviparusAdult & L4≥99.6
Haemonchus placeiAdult & L4≥99.6
Trichostrongylus axeiAdult & L4≥99.6
Oesophagostomum radiatumAdult & L4≥99.6
Nematodirus helvetianusAdult & L473.3 - 75.5
Trichuris spp.Adult94.6
Psoroptes bovisMites100
Sarcoptes scabieiMites100
Linognathus vituliSucking Lice100
Haematopinus eurysternusSucking Lice100
Solenopotes capillatusSucking Lice100
Damalinia bovisBiting Lice82

Data compiled from multiple sources.[7][14]

Table 3: Persistent Efficacy of Doramectin in Cattle
Parasite SpeciesChallenge DurationEfficacy (%)
Cooperia oncophora14 days99.2
21 days90.7
Dictyocaulus viviparus21 days100
28 days99.9
Ostertagia ostertagi21 days99.9
28 days93.7

Data from a single study with daily larval challenge following treatment.[11]

Visualizations

experimental_workflow cluster_fermentation Doramectin Fermentation cluster_purification Purification cluster_final_product Final Product strain Engineered S. avermitilis seed Seed Culture strain->seed fermenter Fermentation with CHC Feeding seed->fermenter filtration Filtration fermenter->filtration extraction Solvent Extraction filtration->extraction concentration Concentration extraction->concentration chromatography Chromatography concentration->chromatography doramectin High-Purity Doramectin chromatography->doramectin

Caption: A generalized workflow for the production of doramectin.

efficacy_trial_workflow cluster_setup Trial Setup cluster_infection_treatment Infection & Treatment cluster_data_collection Data Collection cluster_analysis Analysis animals Select & Acclimate Animals randomize Randomize into Groups animals->randomize infect Infect with Parasites randomize->infect treat Administer Doramectin/Placebo infect->treat monitor Monitor & Collect Fecal Samples treat->monitor necropsy Necropsy & Worm Count monitor->necropsy calculate Calculate Efficacy necropsy->calculate

Caption: Workflow for a typical doramectin efficacy trial in cattle.

logical_relationship doramectin Doramectin (Disaccharide) hydrolysis Acid-Catalyzed Hydrolysis doramectin->hydrolysis forms monosaccharide This compound hydrolysis->monosaccharide

Caption: The relationship between doramectin and its monosaccharide.

References

Doramectin Monosaccharide: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889) monosaccharide, an acid degradation product of the broad-spectrum antiparasitic agent doramectin, presents a unique biological activity profile. Unlike its parent compound, which exerts a paralytic effect on many invertebrates, doramectin monosaccharide is characterized as a potent inhibitor of nematode larval development, seemingly devoid of this paralytic activity[1]. This in-depth technical guide synthesizes the current, albeit limited, understanding of this compound's biological activity. It provides a comparative context with the well-documented effects of doramectin, details relevant experimental protocols for further investigation, and visualizes key concepts through signaling pathways and experimental workflows. Due to the scarcity of published data specifically on this compound, this guide also leverages information on the parent compound to provide a comprehensive framework for researchers.

Introduction to Doramectin and its Monosaccharide Derivative

Doramectin is a macrocyclic lactone anthelmintic derived from the fermentation of a genetically altered strain of Streptomyces avermitilis. It is widely used in veterinary medicine to treat and control internal and external parasites in livestock[2]. Its mechanism of action involves the potentiation of glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of invertebrates, leading to hyperpolarization, paralysis, and death of the parasite[3][4][5].

This compound is formed by the acid-catalyzed hydrolysis of the terminal oleandrose (B1235672) sugar unit from the doramectin molecule[1][3][4]. This structural modification appears to significantly alter its biological activity, uncoupling the potent larvicidal effect from the paralytic action characteristic of the parent disaccharide compound.

Biological Activity Spectrum

The known biological activity of this compound is primarily focused on its anthelmintic properties, specifically against the larval stages of nematodes. There is a notable lack of published data on its insecticidal, acaricidal, antibacterial, antifungal, or antiviral properties.

Anthelmintic Activity

This compound is a potent inhibitor of nematode larval development[1][]. This suggests that its primary mode of action is likely developmental rather than causing immediate paralysis. The absence of paralytic activity indicates a potential divergence in the mechanism of action compared to doramectin[1].

Table 1: Summary of Known Anthelmintic Activity

CompoundTarget OrganismActivity TypeReported EffectQuantitative Data
This compoundNematodesLarval Development InhibitionPotent inhibitorNot available in public literature
This compoundNematodesParalyticDevoid of activityNot applicable
Comparative Activity of Doramectin (Parent Compound)

To provide a broader context, the established biological activity spectrum of doramectin is summarized below. It is crucial to note that these activities have not been reported for the monosaccharide derivative.

Table 2: Biological Activity Spectrum of Doramectin

Activity TypeTarget OrganismsEfficacy
Anthelmintic Gastrointestinal roundworms, lungworms, eyeworms[2]High efficacy against a broad range of nematode species[7]
Insecticidal Grubs, sucking liceEffective against various insect parasites of cattle[8]
Acaricidal Mange mites[2]Used for the control of mite infestations
Antiviral Zika Virus (ZIKV)[9][10][11][12]Identified as a novel anti-ZIKV agent with EC50 values from 0.85 µM to 3.00 µM[10][11][12]

Postulated Mechanism of Action

The paralytic activity of doramectin is attributed to its action as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels in invertebrate nerve and muscle cells. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis.

The lack of paralytic activity in this compound suggests that the terminal oleandrose unit may be crucial for the potentiation of these ion channels. The monosaccharide may still interact with other molecular targets within the parasite that are critical for larval development.

cluster_doramectin Doramectin (Disaccharide) cluster_monosaccharide This compound Doramectin Doramectin GluCl/GABA_Receptor GluCl/GABA_Receptor Doramectin->GluCl/GABA_Receptor Binds and Potentiates Cl_Influx Cl_Influx GluCl/GABA_Receptor->Cl_Influx Opens Channel Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Doramectin_Mono Doramectin Monosaccharide Doramectin_Mono->GluCl/GABA_Receptor Weak/No Interaction Larval_Target Unknown Larval Development Target Doramectin_Mono->Larval_Target Interacts with Development_Inhibition Development_Inhibition Larval_Target->Development_Inhibition Inhibits

Caption: Postulated differential mechanism of action.

Experimental Protocols

Given the limited specific data on this compound, the following protocols for testing anthelmintic compounds are provided as a guide for researchers.

In Vitro Larval Development Assay (LDA)

This assay is crucial for determining the inhibitory effect on nematode egg hatching and subsequent larval development.

Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

Materials:

  • Fresh nematode eggs (e.g., from fecal samples of infected animals)

  • This compound

  • Solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Nutrient agar

  • Microscope

Procedure:

  • Egg Recovery: Isolate nematode eggs from fresh fecal samples using a flotation technique with a saturated salt or sugar solution.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to achieve the desired final concentrations.

  • Assay Setup: Add a suspension of approximately 25-50 eggs in a nutrient medium to each well of a 96-well plate.

  • Drug Addition: Add the various concentrations of this compound to the wells. Include positive (e.g., a known ovicidal anthelmintic) and negative (solvent only) controls.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-27°C) for 7 days.

  • Analysis: After incubation, add a drop of Lugol's iodine to stop further development. Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.

  • Data Interpretation: Calculate the percentage inhibition of development to the L3 stage for each concentration compared to the negative control. Determine the EC50 value.

In Vitro Larval Migration Inhibition Assay (LMIA)

This assay assesses the effect of a compound on the motility and viability of L3 larvae. While this compound is reported to be non-paralytic, this assay can still indicate more subtle effects on larval fitness and behavior.

Objective: To determine if this compound inhibits the migration of L3 larvae.

Materials:

  • Cultured third-stage (L3) nematode larvae (e.g., Haemonchus contortus)

  • This compound

  • Solvent (e.g., DMSO)

  • 96-well plates with a migration apparatus (e.g., a sieve with a 20 µm nylon mesh)

  • Incubator

Procedure:

  • Larval Preparation: Harvest L3 larvae from fecal cultures using a Baermann apparatus. Wash and quantify the larvae.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Setup: Place the migration sieves into the wells of a 96-well plate. Add approximately 100-200 L3 larvae into each sieve.

  • Drug Addition: Add the different concentrations of the test compound, a positive control (e.g., ivermectin), and a negative control to the wells.

  • Incubation: Incubate the plates at 37°C for 24-48 hours. During this time, motile larvae will migrate through the mesh into the bottom of the well.

  • Larval Counting: After incubation, carefully remove the sieves. Count the number of larvae that have migrated to the bottom of the wells.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the negative control.

cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Egg_Isolation Nematode Egg Isolation Fecal_Sample->Egg_Isolation L3_Culture L3 Larvae Culture Egg_Isolation->L3_Culture LDA Larval Development Assay (Eggs + Compound) Egg_Isolation->LDA LMIA Larval Migration Inhibition Assay (L3 Larvae + Compound) L3_Culture->LMIA Compound_Prep Test Compound Dilution Compound_Prep->LDA Compound_Prep->LMIA LDA_Readout Count Eggs, L1, L2, L3 LDA->LDA_Readout LMIA_Readout Count Migrated L3 LMIA->LMIA_Readout EC50_Calc Calculate EC50/IC50 LDA_Readout->EC50_Calc LMIA_Readout->EC50_Calc

Caption: Generalized in vitro anthelmintic testing workflow.

In Vivo Efficacy Study (Fecal Egg Count Reduction Test - FECRT)

This study is the gold standard for evaluating the in vivo efficacy of an anthelmintic in a target animal species.

Objective: To determine the percentage reduction in fecal nematode egg counts in treated animals compared to untreated controls.

Procedure:

  • Animal Selection: Select a group of naturally infected animals with a sufficient fecal egg count (e.g., >150 eggs per gram).

  • Group Allocation: Randomly allocate animals to a treatment group and a control group (at least 10-15 animals per group).

  • Pre-treatment Sampling: Collect individual fecal samples from all animals on Day 0 (before treatment).

  • Treatment Administration: Administer this compound to the treatment group at the desired dose. The control group receives a placebo or no treatment.

  • Post-treatment Sampling: Collect individual fecal samples from all animals at a specified time post-treatment (e.g., Day 10-14).

  • Fecal Analysis: Determine the fecal egg count for each sample using a standardized method (e.g., McMaster technique).

  • Efficacy Calculation: Calculate the percentage reduction in the geometric mean fecal egg count for the treated group compared to the control group. A reduction of ≥95% is generally considered effective.

Future Research Directions

The unique biological profile of this compound warrants further investigation. Key areas for future research include:

  • Quantitative Efficacy: Determining the EC50 and IC50 values against a panel of economically important nematode species.

  • Spectrum of Activity: Screening for potential insecticidal, acaricidal, and other antiparasitic activities.

  • Mechanism of Action: Elucidating the specific molecular target(s) responsible for the inhibition of larval development.

  • Pharmacokinetics: Evaluating the absorption, distribution, metabolism, and excretion profile of the monosaccharide in target animal species.

  • Safety and Toxicology: Assessing the toxicological profile and establishing safety margins.

Conclusion

This compound represents an intriguing chemical entity with a distinct biological activity from its parent compound. Its potent inhibition of nematode larval development, coupled with a lack of paralytic activity, suggests a novel mechanism of action that could be exploited for the development of new anthelmintic drugs. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound. Further in-depth studies are essential to fully characterize its biological activity spectrum and elucidate its mechanism of action.

References

The Enigmatic Anthelmintic Potential of Doramectin Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone, is a cornerstone of veterinary medicine for its broad-spectrum anthelmintic activity. Its monosaccharide derivative, formed by the hydrolysis of the terminal oleandrose (B1235672) unit, presents an intriguing puzzle in parasitology. While doramectin's mechanism of action is well-characterized, its monosaccharide metabolite is noted to be a potent inhibitor of nematode larval development, yet lacks the paralytic activity characteristic of its parent compound[1]. This technical guide synthesizes the current understanding of doramectin, explores the known attributes of its monosaccharide derivative, and provides a hypothetical framework for the systematic in vitro evaluation of this enigmatic compound's anthelmintic properties. The absence of published data on the in vitro anthelmintic activity of doramectin monosaccharide necessitates a speculative yet methodologically grounded approach to guide future research in this promising area.

Introduction: The Avermectin Family and Doramectin

The avermectins, including doramectin, are a class of 16-membered macrocyclic lactones that have revolutionized the control of parasitic nematodes and arthropods. Their primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates[2][3]. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite. In mammals, the relative impermeability of the blood-brain barrier to avermectins and the lower affinity of mammalian GABA receptors for these compounds contribute to their selective toxicity and favorable safety profile.

Doramectin itself is a fermentation product derived from a mutant strain of Streptomyces avermitilis. It is widely used in cattle, sheep, and swine for the treatment and control of gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites.

This compound: The Knowns and Unknowns

This compound is an acid degradation product of doramectin, resulting from the selective hydrolysis of the terminal saccharide unit[1]. While literature on its direct anthelmintic activity is sparse, one key piece of information stands out: it is a potent inhibitor of nematode larval development but is devoid of the paralytic activity seen with doramectin[1]. This suggests a divergent or more nuanced mechanism of action compared to its parent compound. The lack of paralytic effect implies that it may not act on the same GluCls that cause paralysis, or that its interaction is fundamentally different. The inhibition of larval development points towards a potential disruption of crucial metabolic or developmental pathways in the early life stages of helminths.

Quantitative Data: Efficacy of Doramectin (Parent Compound)

To date, no quantitative in vitro anthelmintic data for this compound has been published. The following table summarizes the established in vivo efficacy of the parent compound, doramectin, against various nematode species in cattle, providing a baseline for comparison in future studies of its monosaccharide derivative.

Nematode SpeciesLife StageEfficacy (%)Reference
Ostertagia ostertagi (including inhibited)Adult & Immature≥99.6[4]
Haemonchus placeiAdult & Immature≥99.6[4]
Trichostrongylus axeiAdult & Immature≥99.6[4]
Cooperia oncophora (including inhibited)Adult & Immature≥99.6[4]
Cooperia punctataAdult & Immature≥99.6[4]
Bunostomum phlebotomumAdult & Immature≥99.6[4]
Oesophagostomum radiatumAdult & Immature≥99.6[4]
Dictyocaulus viviparusAdult & Immature≥99.6[4]
Nematodirus helvetianusAdult & L4 Larvae73.3 - 75.5[4]
Trichuris spp.Adult94.6[4]

Signaling Pathways and Logical Relationships

Established Mechanism of Action of Doramectin

The diagram below illustrates the widely accepted signaling pathway for doramectin and other avermectins, leading to parasite paralysis.

G cluster_neuron Invertebrate Neuron/Myocyte Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds and Potentiates Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Increased Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Mechanism of action of Doramectin leading to parasite paralysis.

Logical Relationship and Hypothesized Effects

This diagram outlines the relationship between doramectin and its monosaccharide, and their observed or hypothesized biological effects on helminths.

G Doramectin Doramectin Monosaccharide This compound Doramectin->Monosaccharide Acid Hydrolysis Paralysis Paralytic Activity Doramectin->Paralysis Causes Monosaccharide->Paralysis Devoid of Larval_Inhibition Larval Development Inhibition Monosaccharide->Larval_Inhibition Causes

Caption: Relationship between Doramectin, its monosaccharide, and their effects.

Experimental Protocols: A Roadmap for In Vitro Evaluation

The following outlines a detailed, albeit hypothetical, experimental workflow for the systematic in vitro assessment of the anthelmintic activity of this compound.

Hypothetical Experimental Workflow

G cluster_prep Preparation cluster_assay Primary Assays cluster_analysis Data Analysis & Follow-up Helminth_Culture 1. Helminth Culture (e.g., C. elegans, H. contortus) L3_Motility 3a. Larval Motility Assay (L3 Stage) Helminth_Culture->L3_Motility Adult_Motility 3b. Adult Motility Assay Helminth_Culture->Adult_Motility Larval_Development 3c. Larval Development Assay (Egg to L3) Helminth_Culture->Larval_Development Compound_Prep 2. Compound Preparation (Doramectin & Monosaccharide in DMSO) Compound_Prep->L3_Motility Compound_Prep->Adult_Motility Compound_Prep->Larval_Development IC50_EC50 4. IC50/EC50 Determination L3_Motility->IC50_EC50 Adult_Motility->IC50_EC50 Larval_Development->IC50_EC50 Mechanism_Study 5. Mechanism of Action Studies (e.g., Electrophysiology, Gene Expression) IC50_EC50->Mechanism_Study

Caption: Proposed workflow for in vitro evaluation of this compound.

Detailed Methodologies

Objective: To determine the in vitro anthelmintic activity of this compound against a model nematode (e.g., Caenorhabditis elegans or a parasitic species like Haemonchus contortus).

Materials:

  • This compound (synthesis or procurement)

  • Doramectin (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) for solubilization

  • Nematode growth medium (NGM) for C. elegans or relevant culture medium for parasitic nematodes

  • 96-well microtiter plates

  • Synchronized cultures of nematode eggs, L3 larvae, and adult worms

  • Microscope with imaging capabilities

  • Automated motility tracking software (optional)

Protocol 1: Larval and Adult Motility Assay

  • Compound Preparation: Prepare stock solutions of this compound and doramectin in DMSO. Create a series of dilutions in the appropriate culture medium to achieve final concentrations ranging from, for example, 0.001 µM to 100 µM. Ensure the final DMSO concentration is non-toxic to the worms (typically ≤1%).

  • Assay Setup: Dispense approximately 10-20 synchronized L3 larvae or adult worms into each well of a 96-well plate containing the different concentrations of the test compounds. Include a positive control (doramectin) and a negative control (medium with DMSO).

  • Incubation: Incubate the plates at the optimal temperature for the chosen nematode species (e.g., 20°C for C. elegans).

  • Motility Assessment: At specified time points (e.g., 4, 8, 12, 24, and 48 hours), assess worm motility. This can be done by visual inspection under a microscope, where a worm is considered paralyzed or dead if it does not move when prodded, or by using automated tracking software to quantify movement.

  • Data Analysis: Calculate the percentage of paralyzed/dead worms at each concentration relative to the negative control. Determine the IC50 (inhibitory concentration 50%) value for each compound at each time point.

Protocol 2: Larval Development Assay

  • Assay Setup: Synchronize nematode eggs and dispense a known number (e.g., 50-100) into each well of a 96-well plate containing the serial dilutions of this compound and doramectin.

  • Incubation: Incubate the plates under conditions that support larval development.

  • Development Assessment: After a period that allows control worms to reach the L3 stage (e.g., 72-96 hours), add a motility inhibitor (e.g., levamisole) to all wells to stop movement for easier counting.

  • Quantification: Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.

  • Data Analysis: Calculate the percentage inhibition of development to the L3 stage for each concentration compared to the negative control. Determine the EC50 (effective concentration 50%) for the inhibition of larval development.

Conclusion and Future Directions

The available evidence, though scant, positions this compound as a compound of significant interest. Its potent inhibition of larval development, coupled with a lack of paralytic activity, suggests a mechanism of action distinct from the parent avermectins[1]. This opens up new avenues for research into novel anthelmintic targets, particularly those involved in nematode growth, molting, and maturation.

The immediate priority for the research community is to conduct the foundational in vitro assays detailed in this guide. Establishing baseline IC50 and EC50 values against a panel of key parasitic nematodes is critical. Subsequent research should focus on elucidating the specific molecular target(s) of this compound. Techniques such as thermal proteome profiling, genetic screening of resistant mutants in C. elegans, and electrophysiological studies on recombinant ion channels could prove invaluable. A deeper understanding of this compound could pave the way for a new generation of anthelmintics, potentially circumventing existing resistance mechanisms and offering more targeted control of parasitic helminths.

References

An In-depth Technical Guide on Doramectin Monosaccharide as a Degradation Product of Doramectin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doramectin (B1670889), a potent macrocyclic lactone anthelmintic, is susceptible to degradation, primarily through hydrolysis. A key degradation product is doramectin monosaccharide, formed by the cleavage of the terminal L-oleandrose sugar moiety under acidic conditions.[1][2][3][4] The formation of this monosaccharide derivative results in a compound that, while retaining some biological activity, is devoid of the paralytic effects of the parent drug on nematodes.[1] Understanding the degradation pathway, the conditions that promote it, and the analytical methods to detect and quantify this product is critical for ensuring the stability, efficacy, and safety of doramectin-containing pharmaceutical formulations. This guide provides a comprehensive overview of the formation of this compound, detailed experimental protocols for its analysis, and a summary of its known biological implications.

Introduction to Doramectin and its Degradation

Doramectin is a broad-spectrum antiparasitic agent used extensively in veterinary medicine.[5][6] Structurally, it is part of the avermectin (B7782182) family, characterized by a complex 16-membered macrocyclic lactone ring glycosidically linked to a disaccharide at the C13 position.[5][7] This disaccharide consists of two L-oleandrose units.

The chemical stability of doramectin is a crucial factor in its formulation and storage. The glycosidic bonds linking the sugar moieties to the aglycone are susceptible to hydrolysis, particularly under acidic conditions.[2][3][4] This process leads to the sequential loss of the sugar units. The initial degradation step involves the cleavage of the terminal oleandrose (B1235672), resulting in the formation of This compound . Further hydrolysis can lead to the complete loss of the sugar chain, yielding the doramectin aglycone.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal mechanism for the formation of this compound is the acid-catalyzed hydrolysis of the O-glycosidic bond connecting the two oleandrose sugar units.[1][2][3] This reaction is a classic example of forced degradation, a process intentionally used in pharmaceutical development to understand the stability of a drug substance.[8][9]

G Doramectin Doramectin (Aglycone-Oleandrose-Oleandrose) Monosaccharide This compound (Aglycone-Oleandrose) Doramectin->Monosaccharide  Acid Hydrolysis (Step 1)  Cleavage of terminal sugar Oleandrose L-Oleandrose Doramectin->Oleandrose Aglycone Doramectin Aglycone Monosaccharide->Aglycone  Acid Hydrolysis (Step 2)  Cleavage of remaining sugar Oleandrose2 L-Oleandrose Monosaccharide->Oleandrose2

Caption: Primary degradation pathway of doramectin via acid hydrolysis.

Experimental Protocols for Degradation and Analysis

To study this compound, a controlled degradation of the parent drug is performed, followed by robust analytical procedures for separation and identification.

Forced Degradation Protocol

Forced degradation studies are essential to produce detectable quantities of degradation products like the monosaccharide.[8] A typical protocol for acid-induced degradation is as follows, adapted from methodologies used for avermectins.[10]

  • Preparation of Doramectin Solution : Prepare a stock solution of doramectin at a concentration of approximately 2.5 mg/mL in a suitable organic solvent like acetonitrile (B52724) or methanol.[10]

  • Acid Stress : Treat the doramectin solution with an equal volume of a mild acid, such as 0.05 M to 0.5 M hydrochloric acid (HCl).[10]

  • Incubation : Allow the mixture to react at room temperature or slightly elevated temperatures (e.g., 40-60°C) for a defined period (e.g., 5 to 24 hours).[9][10] The reaction time should be optimized to achieve partial (e.g., 10-20%) degradation of the parent compound.[9]

  • Neutralization : After the incubation period, neutralize the solution with an equivalent molar amount of a base (e.g., NaOH) to stop the degradation process.[10]

  • Sample Preparation for Analysis : Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC

A stability-indicating high-performance liquid chromatography (HPLC) method is required to separate doramectin from its degradation products, including the monosaccharide.[5][6][11]

Table 1: Example HPLC Parameters for Doramectin and Related Substances

Parameter Condition Reference
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm) [5][6][11]
Mobile Phase Isocratic: Acetonitrile and Water (70:30, v/v) [5][6][11]
Flow Rate 1.0 - 1.8 mL/min [12]
Column Temperature 40 °C [5][6][11]
Detection UV at 245 nm [5][11]
Injection Volume 10 µL [11]

| Sample Solvent | Methanol or Acetonitrile |[5][6] |

This method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, accuracy, precision, and robustness in separating doramectin from its degradation products.[5][6]

Structural Elucidation: LC-MS and NMR

While HPLC can separate the components, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are required for definitive structural confirmation of the degradation products.

  • LC-MS/MS : High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is used to determine the exact mass of the degradation product.[10][13][14] The mass of this compound will be lower than that of doramectin by the mass of one oleandrose unit. Tandem MS (MS/MS) helps in confirming the structure by analyzing fragmentation patterns.[14]

  • Isolation : For NMR, the degradation product must be isolated in sufficient quantity and purity. This is typically achieved using semi-preparative HPLC.[13][14]

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the isolated product to unambiguously determine its chemical structure by identifying the spin systems and correlations, confirming the absence of the terminal sugar.[10][13]

G cluster_0 Degradation cluster_1 Separation & Quantification cluster_2 Identification & Elucidation ForcedDeg Forced Degradation (e.g., Acid Stress) HPLC Stability-Indicating HPLC ForcedDeg->HPLC LCMS LC-HRMS Analysis (Mass Confirmation) HPLC->LCMS Peak ID Isolation Preparative HPLC (Isolation) HPLC->Isolation Fraction Collection NMR NMR Spectroscopy (Structure Confirmation) Isolation->NMR

Caption: Experimental workflow for analysis of doramectin degradation.

Quantitative Data on Doramectin Degradation

Quantitative data on the rate of doramectin degradation is crucial for determining shelf-life and appropriate storage conditions. While specific kinetic data for this compound formation is not widely published, studies on doramectin in environmental matrices provide insight into its stability.

Table 2: Summary of Doramectin Degradation in Environmental Studies

Matrix Conditions Degradation Observed Reference
Sheep Faeces (Pasture) Field conditions Rapid decrease in concentration until day 50. [15]
Composting Mixtures Thermophilic phase (21 days) Average degradation of 36.6%. [16]
Manure Storage 21 days Average degradation of 12.2%. [16]

| Sheep Faeces (Lab) | UV light (370 nm) | DT₅₀ (time to 50% degradation) was approximately 4 days. |[17] |

These studies indicate that doramectin degradation is influenced by temperature, light, and biological activity.[15][16][17] The acidic conditions that can develop during composting and manure storage likely contribute to the hydrolytic degradation pathway.[16]

Biological Implications of this compound

The conversion of doramectin to its monosaccharide derivative has significant biological consequences. The primary mechanism of action for avermectins is potentiating glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[2][3][18]

The disaccharide moiety is understood to be critical for this paralytic activity. Available data indicates that while This compound is a potent inhibitor of nematode larval development, it is devoid of the paralytic activity seen with the parent compound.[1] This suggests a change in the mode of action or a significant reduction in binding affinity to the key chloride channels.

G DOR Doramectin Channel Glutamate-Gated Chloride Channels DOR->Channel Potentiates Paralysis Paralysis & Death of Parasite Channel->Paralysis Efficacy High Antiparasitic Efficacy Paralysis->Efficacy MONO This compound LarvalDev Inhibition of Larval Development MONO->LarvalDev LossOfParalysis Loss of Paralytic Activity MONO->LossOfParalysis ReducedEfficacy Reduced Overall Efficacy LossOfParalysis->ReducedEfficacy

Caption: Logical relationship of degradation to biological activity.

Conclusion

This compound is a primary and well-characterized acid-catalyzed degradation product of doramectin. Its formation represents a critical stability liability for doramectin formulations, as it leads to a loss of the primary antiparasitic mechanism of action. For researchers and drug development professionals, it is imperative to:

  • Utilize robust, stability-indicating analytical methods to monitor for the presence of this compound and other related substances.

  • Conduct thorough forced degradation studies to understand the degradation pathways and potential impurities that may arise during the product lifecycle.

  • Control formulation pH and storage conditions to minimize hydrolytic degradation and ensure the product maintains its potency and efficacy.

A comprehensive understanding of this degradation pathway is fundamental to the development of stable, safe, and effective doramectin-based veterinary medicines.

References

Preliminary Efficacy of Doramectin Monosaccharide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doramectin (B1670889), a broad-spectrum endectocide, is a cornerstone of veterinary medicine for managing parasitic infections. Its primary metabolite and degradation product, Doramectin monosaccharide, has been identified as a potent inhibitor of nematode larval development.[1] However, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo biological activity and pharmacokinetic data for this specific monosaccharide derivative. This technical guide synthesizes the available preliminary data on this compound, extensively supplemented with efficacy and protocol data from its parent compound, Doramectin, to provide a foundational resource for research and development professionals. While direct in vivo efficacy data for the monosaccharide remains elusive, in vitro studies and the well-characterized profile of Doramectin offer valuable insights into its potential therapeutic relevance.

Introduction to Doramectin and its Monosaccharide Derivative

Doramectin is a macrocyclic lactone anthelmintic derived from the fermentation of selected strains of Streptomyces avermitilis.[2][3] It functions by potentiating glutamate-gated and GABA-gated chloride channels in nematodes and arthropods, leading to paralysis and death of the parasite.[4] Doramectin undergoes acid-catalyzed hydrolysis, where it loses a terminal saccharide unit to form this compound.[1][4][5] This monosaccharide is also a product of metabolism in treated animals.[6] While this compound is noted for its potent in vitro inhibition of nematode larval development, it is reported to be devoid of the paralytic activity seen with the parent disaccharide compound.[1]

Quantitative Efficacy Data

The available quantitative data for this compound is limited. However, a key comparative study provides a valuable benchmark for its in vitro potency against the nematode Haemonchus contortus. The majority of the efficacy data presented here pertains to the parent compound, Doramectin, across various parasite species and animal models.

Table 1: In Vitro Efficacy of Doramectin and its Monosaccharide Homolog
CompoundTarget OrganismAssay TypeEfficacy MetricValueReference
DoramectinHaemonchus contortusLarval Development AssayFully Effective Concentration0.001 µg/mL[7]
This compoundHaemonchus contortusLarval Development AssayFully Effective ConcentrationSimilar to Doramectin[7]

Note: The study concluded there was "no major potency advantage or disadvantage to a disaccharide over a monosaccharide substituent at C-13."[7]

Table 2: In Vivo Antiparasitic Efficacy of Doramectin in Cattle
Parasite SpeciesStageEfficacy (%)DosageRoute of AdministrationReference
Ostertagia ostertagi (including inhibited)Immature & Adult≥99.6%200 µg/kgSubcutaneous[8]
Haemonchus placeiImmature & Adult≥99.6%200 µg/kgSubcutaneous[8]
Cooperia oncophora (including inhibited)Immature & Adult≥99.6%200 µg/kgSubcutaneous[8]
Dictyocaulus viviparusImmature & Adult≥99.6%200 µg/kgSubcutaneous[8]
Nematodirus helvetianusAdult73.3%200 µg/kgSubcutaneous[8]
Nematodirus helvetianusFourth-stage larvae75.5%200 µg/kgSubcutaneous[8]
Trichuris discolorAdult92.3%200 µg/kgSubcutaneous[9]
Various gastrointestinal nematodes-99.7% reduction in fecal egg count by Day 21500 µg/kgTopical (Pour-on)
Table 3: In Vivo Antiparasitic Efficacy of Doramectin in Swine
Parasite SpeciesEfficacy (%)DosageRoute of AdministrationReference
Ascaris suum≥98%300 µg/kgIntramuscular
Oesophagostomum dentatum≥98%300 µg/kgIntramuscular
Metastrongylus spp.≥98%300 µg/kgIntramuscular
Sarcoptes scabiei100%300 µg/kgIntramuscular
Haematopinus suis100%300 µg/kgIntramuscular

Pharmacokinetic Profile of Doramectin

Understanding the pharmacokinetics of the parent compound is crucial for contextualizing the potential exposure and activity of its metabolites.

Table 4: Pharmacokinetic Parameters of Doramectin in Various Species
SpeciesDosageRouteCmax (ng/mL)Tmax (days)AUC (ng·day/mL)T½ (days)Reference
Cattle200 µg/kgSubcutaneous27.8 ± 7.9-457 ± 66-[10]
Cattle200 µg/kgIntramuscular33.1 ± 9.0-475 ± 82-[10]
Rabbits0.3 mg/kgSubcutaneous--258.404.48[11]
Horses200 µg/kgOral21.30.3353.3-[12]
Pigs0.3 mg/kgIntramuscular---6.4 (unchanged doramectin)[13]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preliminary findings. As specific protocols for this compound efficacy studies are not published, the following are representative protocols for the parent compound, Doramectin.

In Vitro Larval Development Assay (Adapted from comparative avermectin (B7782182) studies)
  • Organism: Haemonchus contortus (or other relevant nematode species).

  • Sample Preparation: Doramectin and this compound are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.[1] Serial dilutions are then prepared in culture medium.

  • Assay Setup: Approximately 50-100 freshly hatched L1 larvae are added to each well of a 96-well microtiter plate containing the different concentrations of the test compounds.

  • Incubation: The plates are incubated at 25-27°C for 6-7 days to allow for larval development to the L3 stage in control wells.

  • Evaluation: The development of larvae is observed under a microscope. The percentage of inhibition is determined by comparing the number of L3 larvae in treated wells to the control wells. The "fully effective concentration" is the lowest concentration at which larval development is completely arrested.

In Vivo Efficacy Study in Cattle (Controlled Anthelmintic Study)
  • Animal Model: Cattle naturally or experimentally infected with a spectrum of gastrointestinal nematodes and lungworms.

  • Experimental Design: Animals are randomly allocated to a treatment group (Doramectin) and a control group (saline).[9] Allocation is often based on pre-treatment fecal egg counts to ensure even distribution of parasite burdens.[9]

  • Treatment Administration: The treatment group receives Doramectin at a specified dosage (e.g., 200 µg/kg) via subcutaneous injection.[9] The control group receives an equivalent volume of saline.[9]

  • Post-treatment Monitoring: Fecal samples are collected at specified intervals (e.g., days 7, 14, 21) for fecal egg count reduction analysis.

  • Necropsy and Worm Burden Count: At a predetermined time post-treatment (e.g., 14-18 days), animals are euthanized, and their gastrointestinal tracts and lungs are collected.[9] Worms are recovered, identified by species and developmental stage, and counted.

  • Efficacy Calculation: Efficacy is calculated as the percentage reduction in the geometric mean worm burden in the treated group compared to the control group.

Pharmacokinetic Study in Cattle
  • Animal Model: Healthy, non-lactating cattle.

  • Drug Administration: A single dose of Doramectin (e.g., 200 µg/kg) is administered via the desired route (e.g., subcutaneous or intramuscular injection).[10]

  • Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily or every few days for an extended period).

  • Plasma Separation and Storage: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Analytical Method: Plasma concentrations of Doramectin are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[11][14]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (T½).

Visualizations: Pathways and Workflows

Signaling Pathway and Mechanism of Action

Avermectins, including Doramectin, primarily exert their antiparasitic effects by modulating glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite.

G Mechanism of Action of Avermectins (e.g., Doramectin) Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds and Potentiates GABA_R GABA-Gated Chloride Channel Doramectin->GABA_R Binds and Potentiates Cl_influx Increased Chloride Ion (Cl-) Influx GluCl->Cl_influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis of Parasite Hyperpolarization->Paralysis

Caption: Avermectin mechanism of action via chloride channel modulation.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an anthelmintic compound in a cattle model.

G Workflow for In Vivo Anthelmintic Efficacy Trial in Cattle start Animal Selection & Acclimatization randomization Randomization based on Pre-treatment Fecal Egg Counts start->randomization treatment_group Treatment Group (Doramectin) randomization->treatment_group control_group Control Group (Saline) randomization->control_group dosing Drug Administration (Day 0) treatment_group->dosing control_group->dosing monitoring Post-treatment Monitoring (Fecal Sampling, Clinical Signs) dosing->monitoring necropsy Necropsy and Worm Burden Collection monitoring->necropsy analysis Worm Identification, Counting, and Data Analysis necropsy->analysis end Efficacy Determination analysis->end

Caption: Workflow for a controlled in vivo anthelmintic efficacy study.

Relationship between Doramectin and its Monosaccharide

This diagram illustrates the formation of this compound from its parent compound through degradation and metabolism.

G Formation of this compound cluster_process Processes Doramectin Doramectin (Disaccharide) Monosaccharide This compound Doramectin->Monosaccharide Loss of one sugar unit Aglycone Aglycone Monosaccharide->Aglycone Loss of second sugar unit Degradation Acid-Catalyzed Hydrolysis Degradation->Doramectin Metabolism In Vivo Metabolism Metabolism->Doramectin

Caption: Formation pathway of this compound.

Future Directions and Conclusion

The preliminary in vitro data suggest that this compound retains significant activity against nematode larval development, with a potency comparable to its parent compound in the assays conducted.[7] However, the lack of in vivo efficacy and pharmacokinetic data is a critical knowledge gap. Future research should prioritize:

  • In vivo efficacy studies in relevant animal models to determine if the in vitro activity translates to therapeutic benefit.

  • Pharmacokinetic profiling of this compound to understand its absorption, distribution, metabolism, and excretion.

  • Comparative studies to directly evaluate the antiparasitic spectrum and potency of Doramectin versus its monosaccharide derivative.

  • Investigation into potential anti-inflammatory or anticancer properties , given the emerging research into these effects for other avermectins.

References

An In-Depth Technical Guide to Doramectin Monosaccharide (CAS Number 165108-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) monosaccharide (CAS: 165108-44-1) is a semi-synthetic macrocyclic lactone and a significant acid degradation product of doramectin, a broad-spectrum antiparasitic agent used in veterinary medicine.[1] While doramectin itself is a disaccharide, the monosaccharide derivative is formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit.[1] This document provides a comprehensive technical overview of Doramectin monosaccharide, summarizing its chemical and physical properties, mechanism of action, biological activity, and available data on the pharmacokinetics and safety of its parent compound, doramectin. Detailed experimental protocols and visual diagrams of key processes are included to support research and development efforts.

Chemical and Physical Properties

This compound is a white to off-white solid.[2] It is soluble in organic solvents such as chloroform (B151607) and methanol.[2] Key chemical and physical data are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 165108-44-1[1]
Molecular Formula C43H62O11[1]
Molecular Weight 754.95 g/mol [3]
Appearance White to Off-white Solid[2]
Purity >95% by HPLC[2]
Solubility Slightly soluble in Chloroform, Methanol[2]
Melting Point >153°C (decomposition)[2]
Boiling Point 890.7±65.0°C at 760 mmHg[2]
Density 1.3±0.1 g/cm3 [2]
Storage Store at -20°C under inert atmosphere[2]

Mechanism of Action

The primary mechanism of action for avermectins, including doramectin and its derivatives, involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates.[4][5] These channels are crucial for neurotransmission in nematodes and arthropods.

  • Binding and Activation: this compound is believed to bind to GluCls, potentiating the effect of glutamate. This leads to an increased influx of chloride ions into the nerve and muscle cells of the parasite.[5]

  • Hyperpolarization and Paralysis: The influx of chloride ions causes hyperpolarization of the cell membrane, making it difficult for the neuron to fire. This disruption of nerve signals results in flaccid paralysis and ultimately the death of the parasite.[5]

  • GABA-gated Channels: While GluCls are the primary target, avermectins may also interact with γ-aminobutyric acid (GABA)-gated chloride channels, although this is considered a secondary mechanism of action in nematodes.[6]

Signaling_Pathway cluster_Nematode_Cell_Membrane Nematode Neuronal/Muscular Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- Influx GluCl->Cl_in Opens Channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Doramectin_mono Doramectin Monosaccharide Doramectin_mono->GluCl Binds and Potentiates Glutamate Glutamate Glutamate->GluCl Binds

Caption: Proposed signaling pathway of this compound in nematodes.

Biological Activity and Efficacy

In a nematode larval development assay, both doramectin and its monosaccharide homolog were fully effective at a concentration of 0.001 µg/mL.[7] The study concluded that there was no major potency advantage or disadvantage for a disaccharide over a monosaccharide substituent at the C-13 position within the tested avermectin (B7782182) series.[7]

For context, doramectin has demonstrated high efficacy against a wide range of nematode species in cattle and swine.[8][9][10]

Pharmacokinetics of Doramectin (Parent Compound)

While specific pharmacokinetic data for this compound is not available, studies on the parent compound, doramectin, provide valuable insights into the likely behavior of its derivatives. The pharmacokinetic parameters of doramectin have been studied in various animal species.

Table 2: Pharmacokinetic Parameters of Doramectin in Cattle (Subcutaneous Administration, 200 µg/kg)

ParameterValueReference
Cmax (Peak Concentration) 27.8 ± 7.9 ng/mL[11]
Tmax (Time to Peak Concentration) Not Specified[11]
AUC0-∞ (Area Under the Curve) 457 ± 66 ng·day/mL[11]
Absorption Rate Constant (ka) 0.542 ± 0.336 day⁻¹[11]

Table 3: Comparative Pharmacokinetics of Doramectin and Ivermectin in Cattle (Pour-on, 500 µg/kg)

ParameterDoramectinIvermectinReference
Cmax 12.2 ± 4.8 ng/mL12.2 ± 6.0 ng/mL[12]
Tmax 4.3 ± 1.6 days3.4 ± 0.8 days[12]
AUC 168.0 ± 41.7 ng·day/mL115.5 ± 43.0 ng·day/mL[12]
MRT (Mean Residence Time) 12.8 ± 1.9 days8.4 ± 1.5 days[12]

Safety Profile of Doramectin (Parent Compound)

Safety data for this compound is not available. The following table summarizes the acute toxicity data for the parent compound, doramectin.

Table 4: Acute Toxicity of Doramectin

SpeciesRouteLD50Reference
Rat (female)Oral500 - 1000 mg/kg bw[13]
MouseOral75 - 200 mg/kg[13]

Clinical signs of acute toxicity in mice and rats for doramectin included decreased activity, shakiness, tremors, and ataxia.[13]

Experimental Protocols

Synthesis of this compound

This compound is typically produced by the acid-catalyzed hydrolysis of doramectin.[1] While a detailed, step-by-step protocol is not available in the reviewed literature, the general procedure involves the selective removal of the terminal oleandrose sugar. A recent patent for the synthesis of selamectin (B66261) describes a one-step oximation and de-sugaring of a doramectin derivative using an aqueous solution of hydroxylamine (B1172632) hydrochloride, which could be adapted for the specific synthesis of the monosaccharide.[14]

Synthesis_Workflow Doramectin Doramectin (Disaccharide) Acid_Hydrolysis Acid-Catalyzed Hydrolysis Doramectin->Acid_Hydrolysis Monosaccharide This compound Acid_Hydrolysis->Monosaccharide Purification Purification (e.g., HPLC) Monosaccharide->Purification Final_Product Isolated Doramectin Monosaccharide Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Nematode Larval Development Assay

This in vitro assay is used to determine the efficacy of anthelmintic compounds against the developmental stages of nematodes.

Objective: To assess the inhibitory effect of this compound on the development of nematode eggs to the third-stage larvae (L3).

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Growth medium

  • 96-well microtiter plates

  • Incubator

  • Microscope

Procedure:

  • Egg Preparation: Isolate nematode eggs from fecal samples and purify them.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution to achieve a range of test concentrations.

  • Assay Setup: In a 96-well plate, add a specific number of nematode eggs (e.g., 60-80) to each well containing the growth medium. Add the different concentrations of this compound to the respective wells. Include control wells with no compound.

  • Incubation: Incubate the plate for approximately six days to allow for larval development in the control wells.[15]

  • Observation: After incubation, kill the larvae (e.g., with a dilute iodine solution) and count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well under a microscope.[15]

  • Data Analysis: Calculate the percentage of inhibition of larval development for each concentration compared to the control. Determine the LD50 (the concentration of the drug required to inhibit 50% of eggs from developing to L3 larvae).[15]

Larval_Development_Assay Start Start Egg_Isolation Isolate and Purify Nematode Eggs Start->Egg_Isolation Serial_Dilution Prepare Serial Dilutions of This compound Start->Serial_Dilution Plate_Setup Set up 96-well Plate: Eggs + Medium + Compound Egg_Isolation->Plate_Setup Serial_Dilution->Plate_Setup Incubation Incubate for ~6 Days Plate_Setup->Incubation Larvae_Count Count Larval Stages (L1, L2, L3) Incubation->Larvae_Count Data_Analysis Calculate % Inhibition and LD50 Larvae_Count->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a nematode larval development assay.

Conclusion

This compound is a potent anthelmintic agent with a mechanism of action centered on the disruption of glutamate-gated chloride channels in nematodes. Its in vitro efficacy in inhibiting larval development is comparable to its widely used parent compound, doramectin. While specific pharmacokinetic and comprehensive safety data for the monosaccharide are yet to be fully elucidated, the information available for doramectin provides a strong foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the synthesis and biological activity of this promising compound in the development of new antiparasitic therapies.

References

Doramectin Monosaccharide (C43H62O11): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Doramectin (B1670889) Metabolite and its Biological Significance

This technical guide provides a comprehensive overview of doramectin monosaccharide, a primary degradation product of the broad-spectrum antiparasitic agent, doramectin. With the molecular formula C43H62O11, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the study of avermectins and their derivatives. This guide synthesizes available data on the chemical properties, biological activity, and analytical methodologies related to this compound, presenting it in a format conducive to advanced research and development.

Chemical and Physical Properties

This compound is formed via the acid-catalyzed hydrolysis of the terminal disaccharide unit of doramectin.[1][2][3][4] This structural modification results in a compound with distinct, albeit related, properties to its parent molecule. A summary of its key chemical and physical data is presented in Table 1.

PropertyValueReferences
Molecular Formula C43H62O11[4][5]
Molecular Weight 754.95 g/mol [1]
CAS Number 165108-44-1[4]
Appearance White solid
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol (B129727), DMF, or DMSO[2]
Storage Temperature -20°C[4]

Biological Activity and Mechanism of Action

Doramectin, the parent compound, is a potent anthelmintic that functions by potentiating glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of nematodes, leading to paralysis and death.[3][6] this compound, while being a direct metabolite, exhibits a nuanced biological profile. It is a potent inhibitor of nematode larval development, demonstrating comparable efficacy to doramectin in this regard.[2][5] However, it is reported to be devoid of the paralytic activity characteristic of its parent compound.[2]

This suggests that while the monosaccharide form may still interact with critical pathways in nematode development, the absence of the terminal sugar moiety significantly alters its interaction with the glutamate- and GABA-gated chloride channels responsible for paralysis. The precise molecular interactions and the downstream effects of this compound on nematode larval development remain an area requiring further investigation.

Mechanism_of_Action_Pathway cluster_doramectin Doramectin cluster_monosaccharide This compound doramectin Doramectin glucl Glutamate-Gated Chloride Channel doramectin->glucl Potentiates gaba_r GABA-Gated Chloride Channel doramectin->gaba_r Potentiates paralysis Paralysis & Death glucl->paralysis gaba_r->paralysis monosaccharide Doramectin Monosaccharide larval_dev Nematode Larval Development monosaccharide->larval_dev Inhibits no_paralysis No Paralytic Activity monosaccharide->no_paralysis

Comparative mechanisms of Doramectin and its monosaccharide.

Experimental Protocols

Synthesis of this compound via Acid Hydrolysis

The generation of this compound from doramectin is achieved through selective acid-catalyzed hydrolysis. While specific, detailed protocols for standalone synthesis are not extensively published, the process is a known step in the synthesis of other avermectin (B7782182) derivatives like selamectin (B66261).[7] A general laboratory-scale procedure can be outlined as follows:

Materials:

  • Doramectin

  • Acetonitrile

  • Sulfuric acid (or another suitable strong acid)

  • Water

  • Sodium bicarbonate solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography supplies for purification (e.g., silica (B1680970) gel)

Procedure:

  • Dissolve doramectin in a suitable organic solvent such as acetonitrile.

  • Add a controlled amount of a strong acid (e.g., sulfuric acid) dissolved in water to the solution.

  • The reaction is typically stirred at room temperature. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the selective cleavage of the terminal sugar.

  • Once the reaction is complete, neutralize the acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product using column chromatography on silica gel to isolate the this compound.

Synthesis_Workflow start Start: Doramectin dissolve Dissolve in Acetonitrile start->dissolve hydrolysis Acid Hydrolysis (e.g., H2SO4) dissolve->hydrolysis neutralize Neutralization (e.g., NaHCO3) hydrolysis->neutralize extract Liquid-Liquid Extraction neutralize->extract purify Chromatographic Purification extract->purify end End: this compound purify->end

Workflow for the synthesis of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

The quantification of doramectin and its related substances, including the monosaccharide, is crucial for research and quality control. A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for this purpose.[8]

Chromatographic Conditions:

  • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size)

  • Mobile Phase: Acetonitrile and water (70:30, v/v), isocratic elution

  • Column Temperature: 40 °C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Flow Rate: 1.5 mL/min

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm filter prior to injection.

  • Quantification is performed by comparing the peak area of the analyte to that of a reference standard of known concentration.

Nematode Larval Development Assay

The biological activity of this compound as an inhibitor of larval development can be assessed using an in vitro assay with a model nematode such as Haemonchus contortus.[5]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solution to create a range of test concentrations.

  • In a multi-well plate, combine the nematode eggs with a nutrient medium and the different concentrations of the test compound.

  • Include positive (a known anthelmintic) and negative (solvent only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 27°C) for a period that allows for the development of larvae in the control wells (typically several days).

  • Assess the inhibition of larval development by counting the number of developed larvae in each well under a microscope.

  • Calculate the concentration of the compound that inhibits 50% of larval development (IC50) to determine its potency.

Quantitative Data

The available quantitative data for this compound is primarily focused on its biological activity against nematode larvae. A key study directly compared its potency to that of the parent doramectin.

CompoundAssayOrganismEfficacy (at 0.001 mg/mL)Reference
Doramectin Larval Development AssayHaemonchus contortusFully Effective[5]
This compound Larval Development AssayHaemonchus contortusFully Effective (Similar to Doramectin)[5]

This data highlights that the removal of the terminal sugar does not diminish the compound's ability to inhibit larval development, suggesting the core macrocyclic lactone and the first sugar moiety are sufficient for this specific biological effect.

Spectroscopic Data

Detailed, publicly available NMR and mass spectrometry data specifically for this compound is limited. However, based on the known structure and fragmentation patterns of avermectins, the following can be expected:

  • Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the protonated molecule [M+H]+ would be expected at m/z 755.9. Fragmentation would likely involve the loss of the sugar moiety and characteristic cleavages of the macrocyclic lactone ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra would be complex but would show characteristic signals for the macrocyclic lactone core and the single sugar unit. Comparison with the spectra of doramectin would reveal the absence of signals corresponding to the terminal sugar.

Conclusion

This compound is a biologically active metabolite of doramectin that retains potent inhibitory effects on nematode larval development, despite lacking the paralytic activity of its parent compound. This technical guide provides a foundational understanding of its chemical properties, biological activity, and analytical methodologies. Further research is warranted to fully elucidate its specific mechanism of action and to explore its potential as a standalone anthelmintic agent or as a lead compound for the development of new antiparasitic drugs with novel modes of action. The provided experimental frameworks offer a starting point for researchers to further investigate this intriguing molecule.

References

Methodological & Application

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Doramectin and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the macrocyclic lactone anthelmintic, doramectin (B1670889), in biological matrices. Furthermore, a detailed protocol is provided for the hydrolysis of doramectin to its constituent monosaccharide, oleandrose (B1235672) (2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose), and its subsequent quantification by LC-MS/MS. This method is crucial for pharmacokinetic studies, residue analysis, and drug metabolism research. The protocols outlined below provide a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Doramectin is a widely used veterinary drug for the treatment and control of internal and external parasites in cattle, sheep, and swine.[1] It is a fermentation product of Streptomyces avermitilis and belongs to the avermectin (B7782182) family of compounds.[1] The doramectin molecule consists of a complex macrocyclic lactone core with a disaccharide moiety attached at the C-13 position. This disaccharide is composed of two oleandrose units. Monitoring the levels of the parent drug and its metabolites, including the monosaccharide unit, is essential for understanding its pharmacological profile and ensuring food safety. LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of these analytes in complex biological matrices.

Experimental Protocols

Part 1: Quantification of Intact Doramectin

This protocol is based on established methods for the analysis of doramectin in biological matrices such as plasma and milk.[1][2]

1.1. Sample Preparation: Protein Precipitation

  • To a 200 µL aliquot of plasma or milk sample in a microcentrifuge tube, add 600 µL of acetonitrile (B52724) containing 1% formic acid.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (see section 1.2) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

1.2. Liquid Chromatography

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS-T3, 2.1 x 100 mm, 1.8 µm) is recommended.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

1.3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Multiple Reaction Monitoring (MRM) Transitions: The ammonium (B1175870) adduct ([M+NH_4]+) is often monitored for avermectins.[3]

    • Doramectin Quantifier: m/z 916.88 -> 593.83[2]

    • Doramectin Qualifier: m/z 916.88 -> 331.40[2]

  • Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for the specific instrument used.

Part 2: Quantification of Doramectin Monosaccharide (Oleandrose)

This protocol is a proposed method based on standard procedures for the hydrolysis of glycosides and the analysis of monosaccharides. Method development and validation are required.

2.1. Sample Preparation: Acid Hydrolysis

  • Perform the protein precipitation as described in section 1.1 (steps 1-3).

  • Transfer the supernatant to a new tube.

  • Add an equal volume of 2 M trifluoroacetic acid (TFA) to the supernatant.

  • Seal the tube and heat at 110°C for 4 hours to hydrolyze the glycosidic bonds.

  • After cooling, evaporate the sample to dryness under a gentle stream of nitrogen at 40°C to remove the TFA.

  • Reconstitute the residue in 200 µL of the mobile phase (see section 2.2) and vortex.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2.2. Liquid Chromatography

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A column suitable for the retention of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a suitable reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient optimized for the separation of the monosaccharide from matrix components will be required. A starting point could be:

    • 0-1 min: 95% B

    • 1-4 min: 95-50% B

    • 4-5 min: 50% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

2.3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI, Positive.

  • MRM Transitions for Oleandrose (C7H14O4, MW: 162.18): These transitions are proposed and require optimization.

    • Precursor Ion: m/z 163.1 ([M+H]+).

    • Proposed Product Ions (Quantifier and Qualifier): Fragmentation of the monosaccharide will likely involve water losses. Potential transitions to monitor would be m/z 145.1 ([M+H-H_2O]+) and m/z 127.1 ([M+H-2H_2O]+).

Data Presentation

Table 1: Mass Spectrometry Parameters for Doramectin Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Doramectin (Quantifier)916.88593.83ESI+
Doramectin (Qualifier)916.88331.40ESI+

Table 2: Proposed Mass Spectrometry Parameters for this compound (Oleandrose) Quantification

AnalytePrecursor Ion (m/z)Proposed Product Ion (m/z)Ionization Mode
Oleandrose (Quantifier)163.1145.1ESI+
Oleandrose (Qualifier)163.1127.1ESI+

Table 3: Method Validation Parameters for Doramectin Quantification (Literature Values)

ParameterValueReference
Linearity Range1 - 500 ng/mL[1]
Limit of Detection (LOD)0.03 ng/mL[1]
Limit of Quantification (LOQ)0.1 µg/kg[2]
Recovery87.9 - 99.8%
Precision (RSD%)< 8.10%[1]

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Milk) precip Protein Precipitation (Acetonitrile + 1% Formic Acid) sample->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Analysis (Quantification) ms->data Data Acquisition

Caption: Experimental workflow for the quantification of intact doramectin.

hydrolysis_workflow cluster_prep Sample Preparation & Hydrolysis cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Milk) precip Protein Precipitation sample->precip hydrolysis Acid Hydrolysis (2M TFA, 110°C) precip->hydrolysis evap_hydrolysis Evaporation hydrolysis->evap_hydrolysis reconstitute_hydrolysis Reconstitution evap_hydrolysis->reconstitute_hydrolysis lc_mono Liquid Chromatography (HILIC Column) reconstitute_hydrolysis->lc_mono ms_mono Tandem Mass Spectrometry (ESI+, MRM) lc_mono->ms_mono data_mono Data Analysis (Quantification of Monosaccharide) ms_mono->data_mono Data Acquisition

Caption: Proposed workflow for this compound quantification.

References

Application Notes: Isolation and Purification of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the isolation and purification of doramectin (B1670889) monosaccharide, a key degradation product of doramectin. The procedure involves a controlled acid-catalyzed hydrolysis of doramectin followed by purification using preparative high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Doramectin, a macrocyclic lactone, is a widely used anthelmintic agent. Under mildly acidic conditions, it can undergo sequential deglycosylation to first yield doramectin monosaccharide and subsequently doramectin aglycone.[1][2] The isolation of the monosaccharide is crucial for studying its biological activity, metabolic fate, and for use as an analytical standard. This protocol outlines a reproducible method for the production and purification of this compound.

Experimental Protocols

Controlled Acid Hydrolysis of Doramectin

This protocol describes the selective cleavage of the terminal oleandrose (B1235672) unit from doramectin to yield the monosaccharide.

Materials:

  • Doramectin (analytical standard)

  • Methanol (B129727) (HPLC grade)

  • Sulfuric acid (0.1 M in water)

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath with temperature control

  • pH meter or pH strips

Procedure:

  • Dissolution: Dissolve 100 mg of doramectin in 20 mL of methanol in a 50 mL round-bottom flask. Stir until fully dissolved.

  • Acidification: While stirring, add 5 mL of 0.1 M sulfuric acid to the methanolic solution. The final reaction mixture will be approximately 80% methanol.

  • Hydrolysis Reaction: Heat the mixture to 40°C and maintain this temperature for 4 hours with continuous stirring. Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every hour and analyzing them by analytical HPLC to observe the formation of the monosaccharide and the disappearance of doramectin.

  • Neutralization: After 4 hours (or when HPLC monitoring indicates optimal conversion to the monosaccharide), cool the reaction mixture to room temperature. Carefully add 5% sodium bicarbonate solution dropwise while stirring to neutralize the acid until the pH is approximately 7.0.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator under reduced pressure.

  • Extraction: To the remaining aqueous solution, add 20 mL of ethyl acetate (B1210297) and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more with 20 mL of ethyl acetate each time.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (B86663). Filter off the sodium sulfate and concentrate the filtrate to dryness under reduced pressure to obtain the crude product containing this compound.

Purification by Preparative HPLC

The crude product from the hydrolysis step is purified using preparative reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV detector.

  • Column: C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile (B52724)

  • Detection: UV at 245 nm.

  • Flow Rate: 18.0 mL/min

  • Injection Volume: 1-5 mL (depending on concentration)

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of acetonitrile/water (80:20 v/v). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatography: Perform the separation using a gradient elution. Collect fractions corresponding to the peak of the this compound.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the this compound.

  • Pooling and Evaporation: Pool the pure fractions and remove the acetonitrile using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white powder.

Data Presentation

Table 1: HPLC Gradient for Preparative Purification
Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
03070
53070
251090
301090
313070
403070
Table 2: Retention Times of Key Compounds (Analytical HPLC)
CompoundTypical Retention Time (minutes)
Doramectin Aglycone5.2
This compound 8.5
Doramectin12.1
(Analytical conditions: C18 column (150 x 4.6 mm, 5 µm), 1.0 mL/min, Water/Acetonitrile gradient, 245 nm)
Table 3: Hypothetical Yield and Purity Data
StepProductStarting Mass (mg)Final Mass (mg)Yield (%)Purity (%)
HydrolysisCrude Monosaccharide Mix100~95-~60
PurificationPurified this compound~955558% (overall)>98%

Visualization of Workflow

G Figure 1: Workflow for this compound Isolation cluster_hydrolysis Step 1: Acid Hydrolysis cluster_purification Step 2: Preparative HPLC Purification doramectin Doramectin Solution (Methanol) acid Add 0.1 M H2SO4 doramectin->acid reaction Heat at 40°C for 4h acid->reaction neutralize Neutralize with NaHCO3 reaction->neutralize evaporate_meoh Remove Methanol neutralize->evaporate_meoh extract Extract with Ethyl Acetate evaporate_meoh->extract dry Dry and Concentrate extract->dry crude Crude Product dry->crude dissolve Dissolve Crude in Mobile Phase crude->dissolve Proceed to Purification inject Inject onto C18 Column dissolve->inject separate Gradient Elution inject->separate collect Collect Monosaccharide Fraction separate->collect pool Pool Pure Fractions collect->pool evaporate_acn Remove Acetonitrile pool->evaporate_acn lyophilize Lyophilize evaporate_acn->lyophilize pure_product Purified Doramectin Monosaccharide lyophilize->pure_product

Caption: Workflow for this compound Isolation.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • HPLC: To confirm purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.[3][4]

These application notes provide a robust starting point for the isolation and purification of this compound. Researchers may need to optimize reaction times and HPLC gradients based on their specific instrumentation and the purity of the starting material.

References

Application Notes and Protocols for Cell-based Assays of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a member of the avermectin (B7782182) family of macrocyclic lactones, is a widely used anthelmintic agent. Its primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels, leading to paralysis and death of the parasite.[1][2][3] Doramectin monosaccharide is an acid degradation product of doramectin.[1][2][4] While the parent compound's activity is well-documented, specific cell-based functional data for the monosaccharide derivative is less available. It has been reported that this compound is a potent inhibitor of nematode larval development but lacks the paralytic activity of the parent compound, suggesting a potentially different or weaker interaction with traditional avermectin targets.[4]

In mammalian cells, avermectins have been shown to interact with GABA-A receptors and can also modulate the activity of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.[5][6] Furthermore, studies have indicated that doramectin can induce cytotoxic and genotoxic effects in some mammalian cell lines.[7][8][9]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The assays are designed to investigate its potential effects on key cellular targets and to assess its general cytotoxicity. The protocols are based on established methods for avermectins and provide a framework for the initial characterization of this specific derivative.

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on HEK293 Cells

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0.198.7 ± 4.2
195.2 ± 5.1
1085.6 ± 6.3
5052.1 ± 4.8
10023.4 ± 3.9
2005.8 ± 2.1

Table 2: Modulation of Glutamate-Gated Chloride Channel (GluCl) Activity

CompoundConcentration (µM)Agonist Response (% of Max)Antagonist Response (% Inhibition)
Glutamate (B1630785) (Positive Control)100100 ± 5.7N/A
Ivermectin (Positive Control)1095.3 ± 6.1N/A
This compound15.2 ± 2.18.1 ± 3.3
This compound1012.7 ± 3.525.4 ± 4.9
This compound10021.3 ± 4.255.8 ± 6.7

Table 3: Modulation of GABA-A Receptor Activity

CompoundConcentration (µM)Agonist Response (% of Max)Allosteric Modulation (% Potentiation of GABA EC20)
GABA (Positive Control)100100 ± 6.2N/A
Diazepam (Positive Control)18.1 ± 2.5150.3 ± 12.5
This compound12.3 ± 1.1105.2 ± 8.9
This compound105.8 ± 2.4121.7 ± 10.1
This compound10010.1 ± 3.1142.5 ± 11.8

Table 4: Inhibition of P-glycoprotein (P-gp) Transport

CompoundConcentration (µM)Rhodamine 123 Accumulation (Fold Increase over Control)IC50 (µM)
Verapamil (B1683045) (Positive Control)5015.6 ± 2.1
This compound11.2 ± 0.3
This compound102.5 ± 0.6
This compound505.8 ± 1.1
This compound1009.7 ± 1.8

Experimental Protocols

Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G Cytotoxicity Assay Workflow A Seed HEK293 cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 48h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability and IC50 I->J

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Glutamate-Gated Chloride Channel (GluCl) Activation Assay

Objective: To determine if this compound can activate or inhibit invertebrate GluCls expressed in a mammalian cell line.

Materials:

  • HEK293 cell line stably expressing an invertebrate GluCl (e.g., from Caenorhabditis elegans)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent membrane potential dye (e.g., a FRET-based dye pair)

  • This compound

  • Glutamate (positive agonist control)

  • Ivermectin (positive allosteric modulator control)

  • Picrotoxin (channel blocker, for antagonist mode)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • Seed the GluCl-expressing HEK293 cells into black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound, glutamate, and ivermectin in the assay buffer.

    • For antagonist mode, prepare a mixture of this compound and a sub-maximal concentration (e.g., EC20) of glutamate.

  • Data Acquisition:

    • Using the fluorescence plate reader, measure the baseline fluorescence.

    • Add the compound dilutions to the wells.

    • Immediately after compound addition, begin kinetic fluorescence readings to measure the change in membrane potential over time.

    • The change in fluorescence is proportional to the channel activity.

  • Data Analysis:

    • For agonist mode, calculate the percentage of activation relative to the maximal response induced by glutamate.

    • For antagonist mode, calculate the percentage of inhibition of the glutamate response.

G GluCl Signaling Pathway cluster_cell HEK293 Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Membrane Hyperpolarization GluCl->Hyperpolarization Cl_ion Cl- Cl_ion->GluCl Influx Glutamate Glutamate Glutamate->GluCl Activates Doramectin This compound Doramectin->GluCl Modulates?

Caption: Simplified signaling pathway of a glutamate-gated chloride channel.

GABA-A Receptor Modulation Assay

Objective: To assess the ability of this compound to modulate the activity of mammalian GABA-A receptors.

Materials:

  • HEK293 or CHO cell line stably expressing a specific subtype of the human GABA-A receptor (e.g., α1β2γ2).

  • A halide-sensitive fluorescent protein (e.g., YFP-H148Q/I152L) co-expressed in the cells.

  • Assay buffer (e.g., PBS with 1 mM Ca2+, 1 mM Mg2+)

  • Iodide-containing buffer (e.g., PBS with NaI replacing NaCl)

  • This compound

  • GABA (agonist)

  • Diazepam (positive allosteric modulator)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed the GABA-A receptor and YFP expressing cells into black, clear-bottom plates.

    • Incubate for 24-48 hours to form a confluent monolayer.

  • Compound Incubation (for allosteric modulation):

    • Prepare serial dilutions of this compound and diazepam in assay buffer.

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate for 5-15 minutes at room temperature.

  • GABA Addition and Data Acquisition:

    • Prepare a solution of GABA in iodide-containing buffer. For allosteric modulation, use a sub-maximal (EC20) concentration of GABA.

    • Using the fluorescence plate reader, add the GABA/iodide solution to the wells.

    • Immediately begin kinetic fluorescence readings. The influx of iodide through the activated GABA-A receptor quenches the YFP fluorescence.

  • Data Analysis:

    • The rate of fluorescence quench is proportional to the GABA-A receptor activity.

    • Calculate the potentiation of the GABA response in the presence of the test compound compared to the GABA response alone.

G GABA-A Receptor Modulation Workflow A Seed GABA-A/YFP expressing cells B Incubate for 24-48h A->B C Pre-incubate with This compound B->C D Add GABA in Iodide Buffer C->D E Measure YFP fluorescence quench D->E F Analyze rate of quench to determine modulation E->F

Caption: Workflow for the GABA-A receptor modulation assay using a halide-sensitive YFP.

P-glycoprotein (P-gp) Inhibition Assay

Objective: To determine if this compound can inhibit the efflux activity of P-gp.

Materials:

  • A cell line overexpressing P-gp (e.g., MDCK-MDR1 or MCF-7/ADR) and the corresponding parental cell line.

  • Assay buffer (e.g., HBSS)

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • This compound

  • Verapamil (a known P-gp inhibitor)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed both the P-gp overexpressing and parental cells into 96-well plates.

    • Incubate for 48-72 hours to form a tight monolayer.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and verapamil in assay buffer.

    • Remove the culture medium, wash the cells with assay buffer, and add the compound dilutions.

    • Incubate for 30 minutes at 37°C.

  • Substrate Addition:

    • Add Rhodamine 123 to all wells at a final concentration of ~5 µM.

    • Incubate for 60-90 minutes at 37°C, protected from light.

  • Wash and Lyse:

    • Remove the incubation solution and wash the cells three times with ice-cold assay buffer to remove extracellular dye.

    • Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Data Acquisition:

    • Measure the fluorescence of the cell lysates in a fluorescence plate reader (e.g., 485 nm excitation / 530 nm emission).

  • Data Analysis:

    • Calculate the fold increase in intracellular Rhodamine 123 accumulation in the presence of the test compound compared to the vehicle control in the P-gp overexpressing cells.

    • Determine the IC50 value for P-gp inhibition.

G P-glycoprotein Inhibition Mechanism cluster_cell P-gp Overexpressing Cell Pgp P-glycoprotein (P-gp) Rho123_out Rhodamine 123 (extracellular) Pgp->Rho123_out Rho123_in Rhodamine 123 (intracellular) Rho123_in->Pgp Efflux Doramectin This compound Doramectin->Pgp Inhibits?

Caption: Mechanism of P-glycoprotein inhibition leading to intracellular accumulation of a fluorescent substrate.

References

Application Notes and Protocols for Doramectin Monosaccharide in Nematode Larval Development Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) monosaccharide is a key metabolite and acid degradation product of the broad-spectrum anthelmintic drug, Doramectin.[1] It is formed by the selective hydrolysis of the terminal disaccharide unit of doramectin. Notably, Doramectin monosaccharide exhibits potent inhibitory effects on the larval development of various nematode species, while being devoid of the acute paralytic activity associated with its parent compound, doramectin.[1] This unique characteristic makes it a valuable tool for researchers studying the intricacies of nematode development, investigating novel anthelmintic targets, and developing new strategies to combat parasitic nematode infections.

These application notes provide detailed protocols and data for the use of this compound in nematode larval development studies, targeting key parasitic species such as Haemonchus contortus and the model organism Caenorhabditis elegans.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound and related compounds in inhibiting nematode larval development.

CompoundNematode SpeciesAssay TypeEffective Concentration (µg/mL)Efficacy/EndpointReference
This compoundHaemonchus contortusLarval Development AssaySimilar to DoramectinPotent inhibitor of larval development[2][3]
DoramectinHaemonchus contortusLarval Development Assay0.001Fully effective[2][3]
IvermectinHaemonchus contortusLarval Development Assay0.001Fully effective[2][3]
Ivermectin monosaccharideHaemonchus contortusLarval Development AssaySimilar to IvermectinFully effective[2][3]
DoramectinVarious (Cattle)In vivo200 µg/kg>99.6% reduction in various species[4]
DoramectinVarious (Swine)In vivo300 µg/kg>98% reduction in most species[5]

Mechanism of Action

Macrocyclic lactones, the class of compounds to which doramectin and its monosaccharide derivative belong, primarily act by binding to glutamate-gated chloride channel (GluCl) receptors present in nematode nerve and muscle cells.[6] This binding leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[6]

While this compound lacks the acute paralytic effect, its potent inhibition of larval development suggests a distinct or more nuanced interaction with nematode signaling pathways. It is hypothesized that this compound interferes with crucial developmental processes that are dependent on specific neuronal or cellular signaling, which may also involve GluCls or other related receptors, but without causing immediate paralysis. This interference ultimately halts the transition of larvae from one developmental stage to the next.

G cluster_nematode Nematode Larva Doramectin_monosaccharide Doramectin monosaccharide Receptor Putative Receptor (e.g., specific GluCl isoform) Doramectin_monosaccharide->Receptor Binds to Signaling_Cascade Disrupted Developmental Signaling Cascade Receptor->Signaling_Cascade Initiates Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Leads to Larval_Arrest Larval Development Arrest Gene_Expression->Larval_Arrest

Caption: Proposed mechanism of this compound.

Experimental Protocols

Protocol 1: In Vitro Larval Development Assay (L3 Stage) for Haemonchus contortus

This protocol is adapted from standard larval development assays and is suitable for determining the inhibitory concentration of this compound.

Materials:

  • Haemonchus contortus eggs or L1 larvae

  • 96-well microtiter plates

  • Nutritive medium (e.g., yeast extract solution)

  • This compound stock solution (in DMSO or ethanol)[1]

  • Phosphate-buffered saline (PBS)

  • Lugol's iodine solution

  • Incubator (25-27°C)

  • Inverted microscope

Procedure:

  • Preparation of Larvae:

    • Recover H. contortus eggs from fresh fecal samples of infected sheep using standard sieving and flotation methods.

    • To obtain a synchronized L1 population, hatch the eggs in water at 25°C for 24-48 hours.

    • Wash the L1 larvae with PBS.

  • Assay Setup:

    • Dispense approximately 50-100 L1 larvae in 50 µL of nutritive medium into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in the nutritive medium. The final DMSO concentration should not exceed 1%.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Include negative control wells (medium with DMSO only) and positive control wells (a known anthelmintic like ivermectin).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 25-27°C for 5-7 days to allow for development to the L3 stage in the control wells.

  • Data Collection and Analysis:

    • After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.

    • Under an inverted microscope, count the number of larvae that have successfully developed to the L3 stage versus those that are arrested at earlier stages (L1/L2) or are dead.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

G Start Start Prepare_Larvae Prepare Synchronized L1 Larvae Start->Prepare_Larvae Setup_Assay Set up 96-well Plate Assay (Larvae + Medium + Compound) Prepare_Larvae->Setup_Assay Incubate Incubate for 5-7 Days at 25-27°C Setup_Assay->Incubate Add_Iodine Add Lugol's Iodine Incubate->Add_Iodine Count_Larvae Count L1/L2 vs. L3 Larvae Add_Iodine->Count_Larvae Analyze Calculate % Inhibition and IC50 Count_Larvae->Analyze End End Analyze->End

Caption: Workflow for the in vitro larval development assay.

Protocol 2: Caenorhabditis elegans Larval Growth Assay

This protocol utilizes the model organism C. elegans to assess the effects of this compound on larval growth and development.

Materials:

  • Wild-type (N2) C. elegans strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • M9 buffer

  • Synchronized L1 larvae

  • This compound stock solution

  • 96-well plate

  • Plate reader or microscope with imaging capabilities

Procedure:

  • Synchronization of C. elegans:

    • Grow a large population of gravid adult worms on NGM plates seeded with E. coli OP50.

    • Wash the plates with M9 buffer to collect the worms.

    • Treat the worm suspension with a bleach solution to dissolve the adults, leaving the eggs intact.

    • Wash the eggs several times with M9 buffer and allow them to hatch in the buffer without food for 12-18 hours at 20°C to obtain a synchronized population of L1 larvae.

  • Assay Setup:

    • In a 96-well plate, add a suspension of E. coli OP50 in S-medium to each well as a food source.

    • Add the desired concentrations of this compound to the wells.

    • Add approximately 20-30 synchronized L1 larvae to each well.

  • Incubation and Monitoring:

    • Incubate the plate at 20°C.

    • Monitor the growth and development of the worms daily for 3-4 days using a microscope. Alternatively, use a plate reader to measure the optical density, which correlates with worm size and population growth.

  • Data Analysis:

    • Assess endpoints such as lethality, growth inhibition (body size), and developmental stage reached at specific time points.

    • Compare the treated groups to the control group to determine the effect of this compound.

Troubleshooting

  • Low larval viability in controls: Ensure the nutritive medium is fresh and the incubation conditions are optimal. Check for contamination.

  • Precipitation of the compound: Ensure the final solvent concentration is low and the compound is fully dissolved in the stock solution. This compound is soluble in ethanol, methanol, DMF, or DMSO.[1]

  • Variability between replicates: Ensure accurate and consistent pipetting of larvae and compound dilutions. Increase the number of replicates.

Conclusion

This compound serves as a specific and potent inhibitor of nematode larval development. The provided protocols offer a framework for utilizing this compound in both parasitic and model nematode systems to explore fundamental questions in developmental biology and to screen for novel anthelmintic leads. Its unique separation of developmental inhibition from acute paralysis makes it an invaluable tool for dissecting the complex life cycles of nematodes.

References

Doramectin Monosaccharide for In Vivo Animal Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research on the in vivo applications of doramectin (B1670889) monosaccharide currently exists. This compound is recognized primarily as an acid degradation product of doramectin, the widely used anthelmintic drug.[1] While in vitro studies have shown that doramectin monosaccharide is a potent inhibitor of nematode larval development, it notably lacks the paralytic activity characteristic of its parent compound, doramectin.[1] To date, there are no publicly available reports detailing the biological activity or pharmacokinetic profile of this compound in animal models.[1]

Given this absence of direct in vivo data for this compound, this document will provide comprehensive application notes and protocols for its parent compound, doramectin . These protocols are intended to serve as a foundational guide for researchers and drug development professionals. The experimental designs and methodologies detailed herein for doramectin can be readily adapted for future in vivo investigations into the efficacy and pharmacokinetics of this compound.

Doramectin: Mechanism of Action

Doramectin, a member of the avermectin (B7782182) class of macrocyclic lactones, exerts its anthelmintic effect by potentiating glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in a flaccid paralysis and subsequent death of the parasite.

Avermectin_Mechanism_of_Action cluster_neuron Invertebrate Neuron doramectin Doramectin glutamate_channel Glutamate-gated Chloride Channel doramectin->glutamate_channel Binds & Potentiates gaba_channel GABA-gated Chloride Channel doramectin->gaba_channel Binds & Potentiates cl_influx Chloride Ion Influx (Cl-) glutamate_channel->cl_influx gaba_channel->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization paralysis Flaccid Paralysis & Death hyperpolarization->paralysis

Mechanism of action for Avermectins like Doramectin.

Quantitative Data: Pharmacokinetics of Doramectin in Animal Models

The following tables summarize key pharmacokinetic parameters of doramectin in various animal species. These data are crucial for designing in vivo studies, particularly for dose selection and determining sampling time points.

Table 1: Pharmacokinetic Parameters of Doramectin in Cattle

Route of AdministrationDose (µg/kg)Cmax (ng/mL)Tmax (days)AUC (ng·day/mL)Reference(s)
Subcutaneous (SC)20027.8 ± 7.9-457 ± 66[2]
Intramuscular (IM)20033.1 ± 9.0-475 ± 82[2]
Subcutaneous (SC)200~325.3 ± 0.35511 ± 16[3]
Topical (Pour-on)50012.2 ± 4.84.3 ± 1.6168.0 ± 41.7[4]

Table 2: Comparative Pharmacokinetics of Doramectin and Ivermectin in Cattle (200 µg/kg SC)

ParameterDoramectinIvermectinReference(s)
Cmax (ng/mL)~32~32[3]
Tmax (days)5.3 ± 0.354.0 ± 0.28[3]
AUC (ng·day/mL)511 ± 16361 ± 17[3]

Table 3: Pharmacokinetic Parameters of Doramectin in Dogs (200 µg/kg)

Route of AdministrationCmax (ng/mL)Tmax (days)AUC (ng·day/mL)Reference(s)
Oral86.47 ± 19.800.12 ± 0.05183.48 ± 13.17[5]
Subcutaneous (SC)54.78 ± 11.991.70 ± 0.76292.10 ± 78.76[5]

Table 4: Pharmacokinetic Parameters of Doramectin in Horses (0.2 mg/kg Oral)

ParameterDoramectinIvermectinReference(s)
Cmax (ng/mL)51.651.3[6]
Tmax (days)1.040.88[6]
Terminal Elimination Half-life (days)5.792.89[6]

Quantitative Data: Efficacy of Doramectin in Animal Models

The tables below present the efficacy of doramectin against various nematode species in cattle.

Table 5: Efficacy of Doramectin (200 µg/kg SC) Against Gastrointestinal Nematodes in Cattle

Nematode SpeciesEfficacy (%)Reference(s)
Ostertagia ostertagi (adult & inhibited)>99.6[7]
Haemonchus placei (adult)>99.6[7]
Trichostrongylus axei (adult)>99.6[7]
Cooperia oncophora (adult & inhibited)>99.6[7]
Bunostomum phlebotomum (adult)>99.6[7]
Oesophagostomum radiatum (adult)>99.6[7]
Dictyocaulus viviparus (adult)>99.6[7]
Nematodirus helvetianus (adult & L4)73.3 - 75.5[7]
Trichuris spp. (adult)94.6[7]

Experimental Protocols

The following are detailed protocols for in vivo studies that can be adapted for this compound.

General Anthelmintic Efficacy Study in a Rodent Model (e.g., Rat)

This protocol is based on the evaluation of doramectin in a rat Trichostrongylus colubriformis model.[8]

Rodent_Efficacy_Workflow start Start acclimatize Acclimatize Rats (e.g., 7 days) start->acclimatize infect Infect with L3 Larvae (e.g., T. colubriformis) acclimatize->infect randomize Randomize into Groups (Treatment & Control) infect->randomize treat Administer Compound (e.g., Oral Gavage, SC) randomize->treat observe Daily Observation (Clinical Signs) treat->observe necropsy Necropsy at Endpoint (e.g., Day 7 post-treatment) observe->necropsy worm_count Worm Burden Quantification necropsy->worm_count analyze Data Analysis (Efficacy Calculation) worm_count->analyze end End analyze->end

Workflow for a rodent anthelmintic efficacy study.

Objective: To determine the in vivo anthelmintic efficacy of a test compound.

Materials:

  • Male/female rats (e.g., Sprague-Dawley), age- and weight-matched.

  • Infective third-stage (L3) larvae of a relevant nematode (e.g., Trichostrongylus colubriformis).

  • Test compound (this compound) and vehicle control.

  • Dosing equipment (e.g., oral gavage needles, syringes).

  • Necropsy tools.

  • Microscope and counting chambers.

Procedure:

  • Acclimatization: House animals in standard conditions for at least 7 days prior to the study.

  • Infection: Infect each rat orally with a standardized number of L3 larvae.

  • Randomization: After a pre-patent period (to allow larvae to develop to the target stage), randomly allocate animals to treatment and control groups.

  • Treatment:

    • Treatment Group: Administer the test compound at various dose levels. The route of administration (e.g., subcutaneous, oral) should be consistent.

    • Control Group: Administer the vehicle alone.

  • Observation: Monitor animals daily for any adverse clinical signs.

  • Endpoint and Necropsy: At a predetermined time post-treatment (e.g., 7-10 days), euthanize all animals.

  • Worm Burden Quantification: Recover adult worms from the relevant gastrointestinal section (e.g., small intestine). Count the total number of worms for each animal.

  • Efficacy Calculation: Calculate the percent efficacy using the formula: Efficacy (%) = [(Mean worms in control group - Mean worms in treated group) / Mean worms in control group] x 100

Pharmacokinetic Study in a Target Animal Model (e.g., Cattle or Rabbits)

Objective: To determine the pharmacokinetic profile of a test compound.

Materials:

  • Target animal species (e.g., cattle, rabbits).

  • Test compound formulated for the chosen route of administration (e.g., injectable solution).

  • Blood collection supplies (e.g., vacutainers with appropriate anticoagulant, needles).

  • Centrifuge.

  • -80°C freezer for plasma storage.

  • Analytical equipment for drug quantification (e.g., HPLC).

Procedure:

  • Animal Preparation: Acclimatize animals and, if necessary, place intravenous catheters for ease of blood collection.

  • Dosing: Administer a single dose of the test compound via the desired route (e.g., subcutaneous injection at 200 µg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points. A typical schedule might be: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, 504, and 672 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

Proposed Research Directions for this compound

Based on its known in vitro activity as a potent inhibitor of nematode larval development, a primary avenue for in vivo research would be to investigate its prophylactic efficacy.[1]

  • Prophylactic Efficacy Study: An in vivo study could be designed where animals are treated with this compound prior to experimental infection with nematode larvae. The key endpoint would be the prevention of the establishment of an adult worm population, rather than the elimination of existing adult worms.

  • Pharmacokinetic and Metabolism Study: A fundamental study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model is essential. This would clarify if it is a significant metabolite of doramectin in vivo and establish its own pharmacokinetic characteristics.

These proposed studies, utilizing the protocol frameworks provided, would be the critical first steps in understanding the potential in vivo applications of this compound.

References

Application Notes and Protocols: Solubility Testing of Doramectin Monosaccharide in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin monosaccharide is an active metabolite of Doramectin, a broad-spectrum anti-parasitic agent. Understanding its solubility in various solvents is a critical preliminary step in the development of new formulations, analytical methods, and in vitro and in vivo assays. Poor solubility can be a significant hurdle in drug development, affecting bioavailability and therapeutic efficacy. This document provides a detailed protocol for determining the solubility of this compound in a range of common laboratory solvents using the reliable shake-flask method. The presented methodologies are designed to yield accurate and reproducible quantitative data, essential for informed decision-making in the drug development pipeline. While specific quantitative data for this compound is not extensively published, this guide provides the framework to generate such crucial information. This compound is known to be soluble in ethanol, methanol, DMF, and DMSO, and slightly soluble in chloroform (B151607) and methanol.[1][2] The parent compound, Doramectin, is practically insoluble in water but dissolves in organic solvents such as methanol, methylene (B1212753) chloride, and acetonitrile.

Experimental Protocols

Objective

To determine the quantitative solubility of this compound in a selection of organic solvents and an aqueous buffer at a controlled temperature.

Materials and Reagents
  • This compound (purity >95%)

  • Methanol (HPLC grade)

  • Ethanol (anhydrous, HPLC grade)

  • Dimethyl Sulfoxide (DMSO, ACS grade)

  • Acetonitrile (HPLC grade)

  • Chloroform (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_compound Weigh this compound add_excess Add Excess Compound to Solvents prep_compound->add_excess prep_solvents Prepare Solvents prep_solvents->add_excess equilibration Equilibrate at Controlled Temperature add_excess->equilibration centrifugation Centrifuge to Separate Solid equilibration->centrifugation supernatant Collect and Filter Supernatant centrifugation->supernatant dilution Dilute Sample for HPLC supernatant->dilution hplc HPLC Analysis dilution->hplc quantification Quantify Concentration hplc->quantification data_table Tabulate Solubility Data quantification->data_table G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Predicted Solubility solute This compound (Large, Lipophilic) polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) solute->polar_aprotic Good Interaction polar_protic Polar Protic (e.g., Methanol, Ethanol) solute->polar_protic Favorable Interaction nonpolar Nonpolar (e.g., Chloroform) solute->nonpolar Limited Interaction aqueous Aqueous (e.g., PBS) solute->aqueous Poor Interaction high_sol High Solubility polar_aprotic->high_sol mod_sol Moderate Solubility polar_protic->mod_sol low_sol Low Solubility nonpolar->low_sol insoluble Insoluble aqueous->insoluble

References

Application Notes and Protocols for the Structural Elucidation of Doramectin's Monosaccharide Moiety by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of the monosaccharide unit of Doramectin (B1670889).

Doramectin, a potent macrocyclic lactone anthelmintic, is a derivative of ivermectin and is widely used in veterinary medicine. Its structure features a disaccharide substituent at the C-13 position, composed of two oleandrose (B1235672) units. The precise structural integrity of this carbohydrate moiety is critical for the drug's biological activity. NMR spectroscopy is an unparalleled, non-destructive technique for the comprehensive structural and conformational analysis of this monosaccharide at the atomic level.

This application note details the necessary experimental protocols, from sample preparation to the acquisition and interpretation of a suite of one- and two-dimensional NMR spectra. By following these guidelines, researchers can unambiguously confirm the identity, purity, and conformation of the doramectin monosaccharide.

Data Presentation

The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is paramount for structural verification. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the terminal oleandrose unit of doramectin, typically recorded in deuterated chloroform (B151607) (CDCl₃). This data is compiled from the analysis of 1D and 2D NMR spectra.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for the this compound (Oleandrose) in CDCl₃

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1'4.72d3.4
H-2'3.55m
H-3'3.15dd8.9, 3.0
H-4'3.45m
H-5'3.80dq9.2, 6.2
H-6' (CH₃)1.25d6.2
3'-OCH₃3.52s

Note: Chemical shifts are referenced to the residual solvent signal of CDCl₃ at 7.26 ppm. Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), and dq (doublet of quartets).

Table 2: ¹³C NMR Chemical Shifts for the this compound (Oleandrose) in CDCl₃

CarbonChemical Shift (δ) ppm
C-1'98.2
C-2'35.8
C-3'80.5
C-4'78.1
C-5'67.9
C-6' (CH₃)18.1
3'-OCH₃57.8

Note: Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Experimental Protocols

A systematic approach involving a series of NMR experiments is essential for the complete structural elucidation of the this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Compound Purity: Ensure the doramectin sample is of high purity (>95%), isolated and purified using appropriate chromatographic techniques.

  • Sample Quantity: Accurately weigh approximately 5-10 mg of the purified doramectin.

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of high-purity deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is a suitable solvent for doramectin and provides good signal dispersion.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) to ensure optimal signal dispersion and sensitivity.

  • 1D ¹H NMR:

    • Purpose: To obtain an overview of all proton signals, their chemical shifts, integrations, and multiplicities.

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-3 s

      • Relaxation Delay: 2 s

      • Number of Scans: 16-64

  • 1D ¹³C NMR:

    • Purpose: To identify all unique carbon signals.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Spectral Width: 200-220 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2 s

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, which is crucial for tracing the proton spin systems within the oleandrose ring.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (F1 and F2): 12-16 ppm

      • Number of Increments: 256-512

      • Number of Scans per Increment: 8-16

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton to its directly attached carbon atom, providing unambiguous C-H one-bond connectivities.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3 (edited HSQC for CH/CH₃ vs. CH₂ differentiation)

      • Spectral Width F2 (¹H): 12-16 ppm

      • Spectral Width F1 (¹³C): 100-120 ppm

      • Number of Increments: 256-512

      • Number of Scans per Increment: 16-32

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is vital for confirming the overall structure and identifying the position of the methoxy (B1213986) group.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width F2 (¹H): 12-16 ppm

      • Spectral Width F1 (¹³C): 200-220 ppm

      • Long-range coupling delay optimized for ~8 Hz

      • Number of Increments: 256-512

      • Number of Scans per Increment: 32-64

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å). This is particularly important for determining the stereochemistry and the conformation across the glycosidic linkage.

    • Typical Parameters:

      • Pulse Program: noesygpph

      • Spectral Width (F1 and F2): 12-16 ppm

      • Mixing Time: 300-800 ms

      • Number of Increments: 256-512

      • Number of Scans per Increment: 16-32

Data Processing and Interpretation
  • Fourier Transform: Apply appropriate window functions (e.g., exponential or sine-bell) to the acquired data and perform Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate signal integration and interpretation.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Spectral Analysis:

    • 1D ¹H: Identify the anomeric proton (H-1'), which typically resonates in a downfield region (around 4.7 ppm) and has a small coupling constant characteristic of an α-glycosidic linkage. The methyl group (H-6') will appear as a doublet.

    • COSY: Starting from the anomeric proton, trace the connectivity to H-2', H-3', H-4', and H-5'.

    • HSQC: Assign each carbon signal based on its correlation to the already assigned protons.

    • HMBC: Confirm the assignments and establish the position of the methoxy group by observing the correlation from the methoxy protons to C-3'.

    • NOESY: Observe key NOE correlations, such as between H-1' and H-3' and H-1' and H-5', to confirm the α-anomeric configuration and the chair conformation of the pyranose ring.

Visualizations

The following diagrams illustrate the logical workflow and key relationships in the NMR-based structural elucidation of the this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep_start Doramectin Sample (>95% Purity) dissolve Dissolve in CDCl3 prep_start->dissolve transfer Filter into NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d proc_data Fourier Transform, Phasing, Baseline Correction nmr_2d->proc_data assign Signal Assignment proc_data->assign elucidate Structure Elucidation assign->elucidate final_structure Confirmed Monosaccharide Structure elucidate->final_structure Final Structure Confirmation

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, J-couplings) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies spin systems NOESY NOESY (Spatial Proximity, Stereochemistry) H1_NMR->NOESY Provides structural context C13_NMR ¹³C NMR (Number of Carbons) HSQC HSQC (¹H-¹³C One-Bond Connectivity) COSY->HSQC Assigns protons to carbons COSY->NOESY Provides structural context HMBC HMBC (¹H-¹³C Long-Range Connectivity) HSQC->HMBC Confirms assignments HSQC->NOESY Provides structural context HMBC->C13_NMR Assigns quaternary carbons HMBC->NOESY Provides structural context Structure Complete Structure HMBC->Structure Confirms backbone NOESY->Structure Confirms 3D structure

Caption: Logical relationships of key NMR experiments.

Application Notes and Protocols for Doramectin Monosaccharide Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent used in veterinary medicine.[1] Its stability is a critical factor in ensuring its potency and safety. Doramectin can degrade under certain environmental conditions, and one of its primary degradation products is Doramectin Monosaccharide, formed through acid-catalyzed hydrolysis.[2][3] This document provides detailed application notes and protocols for the stability testing of this compound and recommendations for its storage, in line with International Council for Harmonisation (ICH) guidelines.[4]

Chemical Structure of this compound:

This compound is the resulting compound when doramectin, a disaccharide, undergoes hydrolysis, losing one of its sugar moieties.

Stability Testing Protocols

The stability of this compound should be evaluated using a stability-indicating analytical method, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. A suitable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to establish the degradation pathways.[6][7][8] These studies involve subjecting the this compound to stress conditions more severe than accelerated stability testing.[6][7][8]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound in Methanol (B129727) acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2 at RT) prep->oxidation Expose to Stress thermal Thermal Degradation (e.g., 80°C) prep->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B guidelines) prep->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis with UV Detection dilute->hplc data Data Analysis and Degradation Product Identification hplc->data

Caption: Workflow for forced degradation studies of this compound.

2.1.1 Protocol for Acid Hydrolysis

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Transfer a known volume of the stock solution into a suitable flask.

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

2.1.2 Protocol for Base Hydrolysis

  • Follow steps 1 and 2 from the acid hydrolysis protocol.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for a specified period.

  • At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute and analyze the sample as described for acid hydrolysis.

2.1.3 Protocol for Oxidative Degradation

  • Follow steps 1 and 2 from the acid hydrolysis protocol.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period, protected from light.

  • At each time point, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.

2.1.4 Protocol for Thermal Degradation

  • Place a solid sample of this compound in a controlled temperature oven at 80°C.

  • At specified time points, withdraw a sample, dissolve it in methanol, dilute it with the mobile phase, and analyze by HPLC.

2.1.5 Protocol for Photolytic Degradation

  • Expose a solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.

  • A control sample should be kept in the dark under the same conditions.

  • At specified time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is suitable for the analysis of this compound and its degradation products.[1][5]

Table 1: HPLC Method Parameters

ParameterCondition
Column HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) or equivalent[1][5]
Mobile Phase Acetonitrile:Water (70:30, v/v)[1][5]
Flow Rate 1.0 mL/min
Column Temperature 40°C[1][5]
Detection Wavelength 245 nm[1][5]
Injection Volume 10 µL
Run Time 10 minutes[1]
Diluent Methanol[1]

2.2.1 Sample Preparation for HPLC Analysis

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of approximately 0.4 mg/mL.[5] Further dilute with the mobile phase to a working concentration (e.g., 0.04 mg/mL).

  • Sample Solution: For stability samples, dissolve or dilute the sample in methanol to achieve a target concentration of approximately 0.4 mg/mL.[5] Filter the solution through a 0.45 µm syringe filter before injection if necessary.

Data Presentation

The results from the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Summary of Forced Degradation Results for Doramectin (as an indicator for Monosaccharide Stability)

Stress ConditionReagent/ConditionTime (hours)Assay of Doramectin (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C24Significant DegradationThis compound and other polar degradants
Base Hydrolysis 0.1 M NaOH, 60°C24Moderate DegradationPolar degradants
Oxidation 3% H₂O₂, RT24Moderate DegradationOxidized products
Thermal 80°C (solid)72Minor DegradationNot specified
Photolytic ICH Q1B-Minor DegradationNot specified

Note: This table is illustrative. Actual degradation will depend on the specific experimental conditions.

Storage Conditions

Based on the stability profile, appropriate storage conditions should be established to ensure the integrity of this compound.

Recommended Storage Conditions:

  • Temperature: Store at -20°C for long-term storage.[2]

  • Light: Protect from light. Store in amber vials or light-resistant containers.

  • Moisture: Store in a well-closed container in a dry place.

Signaling Pathways and Logical Relationships

While Doramectin's mechanism of action involves potentiation of glutamate- and GABA-gated chloride channels in nematodes, this is not directly related to its chemical stability.[2][3] The logical relationship in stability testing is the progression from the parent drug to its degradation products under various stress conditions.

Logical Relationship in Stability Testing

Stability_Logic substance Doramectin Monosaccharide stress Stress Conditions (Heat, Light, pH, Oxidants) substance->stress method Stability-Indicating Analytical Method substance->method degradation Degradation Products stress->degradation degradation->method data Stability Data (Shelf-life, Storage Conditions) method->data

Caption: Logical flow of stability testing for a drug substance.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the quality, safety, and efficacy of related pharmaceutical products. The protocols outlined in this document provide a framework for conducting comprehensive stability studies in accordance with regulatory expectations. The use of a validated stability-indicating HPLC method is paramount for accurately quantifying the drug substance and its degradation products. Proper storage conditions, including protection from light and low temperatures, are essential for maintaining the integrity of this compound.

References

Application of Doramectin Monosaccharide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Doramectin monosaccharide, a primary acid degradation product and metabolite of the broad-spectrum endectocide Doramectin, presents a unique profile for consideration in drug discovery. Unlike its parent compound, which elicits paralysis in nematodes, this compound is devoid of this paralytic activity. However, it retains potent inhibitory effects on nematode larval development, suggesting a distinct or more selective mechanism of action that could be exploited for novel anthelmintic strategies.

The parent compound, Doramectin, functions by potentiating glutamate-gated and GABA-gated chloride channels in invertebrates, leading to hyperpolarization of neuronal and muscle cells, and ultimately paralysis and death of the parasite.[1][2] While this compound is also known to potentiate these channels, the absence of paralytic activity at equivalent concentrations to the parent drug in some assays points towards a nuanced interaction with these targets. This could imply a differential affinity for specific channel subunits or an alternative mechanism that primarily disrupts developmental pathways.

One key study demonstrated that in a larval development assay using Haemonchus contortus, both Doramectin and its monosaccharide analog were fully effective at a concentration of 0.001 µg/mL, indicating comparable potency in inhibiting larval maturation. This finding underscores the potential of this compound as a lead compound for developing anthelmintics that specifically target larval stages, potentially reducing the development of resistance and offering a more targeted therapeutic approach.

The exploration of this compound in drug discovery could focus on several key areas:

  • Development of Larvicidal-Specific Anthelmintics: Its potent anti-larval activity, decoupled from broad paralytic effects, makes it an attractive candidate for developing drugs that prevent the maturation of parasitic nematodes, thereby breaking their life cycle.

  • Tool Compound for Studying Ion Channel Subtypes: The differential activity between Doramectin and its monosaccharide could be leveraged to probe the structure and function of different glutamate- and GABA-gated chloride channel subtypes, aiding in the design of more selective modulators.

  • Investigation of Novel Antiparasitic Mechanisms: The lack of paralytic activity warrants further investigation into its precise mechanism of action, which may reveal novel targets within nematode developmental pathways.

While the primary focus has been on its role as a metabolite, the distinct biological profile of this compound justifies its independent evaluation as a potential therapeutic agent. Further research is required to elucidate its full pharmacological profile, including its spectrum of activity against other parasites, its pharmacokinetic properties, and its safety profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in comparison to its parent compound, Doramectin.

CompoundAssay TypeOrganismEffective ConcentrationEfficacy
This compound Larval Development InhibitionHaemonchus contortus0.001 µg/mLFully effective
Doramectin Larval Development InhibitionHaemonchus contortus0.001 µg/mLFully effective

Experimental Protocols

Nematode Larval Development Inhibition Assay

This protocol is adapted from established methods for assessing the efficacy of anthelmintic compounds against the larval stages of parasitic nematodes.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the development of nematode larvae from eggs to the third larval stage (L3).

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • Agar (B569324) plates (e.g., 2% water agar)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Deionized water

  • 96-well microtiter plates

  • Microscope

  • Incubator

Procedure:

  • Egg Preparation: Isolate nematode eggs from the feces of infected animals using standard flotation and sieving techniques.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in deionized water to achieve the desired final concentrations.

  • Assay Setup:

    • Dispense a small volume of molten agar into each well of a 96-well plate and allow it to solidify.

    • Add a standardized number of nematode eggs (e.g., 50-100) to each well.

    • Add the different concentrations of this compound to the respective wells. Include a solvent control (e.g., DMSO at the highest concentration used) and a negative control (deionized water).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period sufficient for larval development to the L3 stage in the control wells (typically 5-7 days).

  • Data Collection: After the incubation period, examine each well under a microscope and count the number of eggs, L1, L2, and L3 larvae.

  • Analysis: Calculate the percentage of inhibition of larval development for each concentration of this compound compared to the negative control. The IC50 value (the concentration that inhibits 50% of larval development) can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Electrophysiological Assay for Glutamate-Gated Chloride Channels

This protocol describes a method to assess the modulatory effect of this compound on glutamate-gated chloride channels (GluCls) expressed in a heterologous system, such as Xenopus oocytes.

Objective: To characterize the effect of this compound on the function of invertebrate GluCls.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the subunits of the target GluCl (e.g., from C. elegans or H. contortus)

  • Two-electrode voltage-clamp setup

  • Recording solution (e.g., ND96)

  • Glutamate (B1630785) solution

  • This compound solution

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with the cRNA encoding the GluCl subunits.

    • Incubate the injected oocytes for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Establish a baseline current.

    • Apply a sub-maximal concentration of glutamate to elicit a control current response.

    • Wash the oocyte with the recording solution until the current returns to baseline.

    • Pre-apply this compound at a specific concentration for a defined period.

    • Co-apply the same sub-maximal concentration of glutamate in the presence of this compound and record the current response.

  • Data Analysis:

    • Measure the peak amplitude of the glutamate-induced currents in the absence and presence of this compound.

    • Calculate the percentage potentiation or inhibition of the glutamate response by the monosaccharide.

    • Construct a concentration-response curve for this compound to determine its EC50 (for potentiation) or IC50 (for inhibition).

Visualizations

Signaling_Pathway cluster_0 Invertebrate Neuron/Muscle Cell Doramectin Doramectin GluCl_GABA_R Glutamate/GABA-gated Chloride Channels Doramectin->GluCl_GABA_R Potentiates Cl_Influx Increased Cl- Influx GluCl_GABA_R->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis_Death Paralysis & Death Hyperpolarization->Paralysis_Death

Caption: Mechanism of action of Doramectin.

Experimental_Workflow cluster_1 Larval Development Assay A Isolate Nematode Eggs C Incubate Eggs with Compound in 96-well plates A->C B Prepare Serial Dilutions of this compound B->C D Count Larval Stages (L1, L2, L3) C->D 5-7 days E Calculate % Inhibition & IC50 D->E

Caption: Workflow for Nematode Larval Development Assay.

Logical_Relationship Doramectin Doramectin Paralytic_Activity Paralytic Activity Doramectin->Paralytic_Activity Exhibits Larval_Development_Inhibition Larval Development Inhibition Doramectin->Larval_Development_Inhibition Exhibits Doramectin_Monosaccharide Doramectin Monosaccharide Doramectin_Monosaccharide->Paralytic_Activity Devoid of Doramectin_Monosaccharide->Larval_Development_Inhibition Exhibits

References

Troubleshooting & Optimization

Technical Support Center: Doramectin Monosaccharide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Doramectin monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in HPLC?

Peak tailing, where a peak's trailing edge is broader than its leading edge, is a frequent issue in HPLC. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with basic analytes, causing tailing.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[5][6]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[1][5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or physical damage to the column bed, can lead to poor peak shape.[5][6]

  • Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[5]

Q2: I am observing peak tailing specifically for this compound. What should I investigate first?

Given that Doramectin and its derivatives may possess basic functional groups, the most probable cause of peak tailing is secondary interactions with silanol groups on the HPLC column.[2][3] Therefore, you should first focus on optimizing the mobile phase and considering the column chemistry.

Q3: How can I minimize silanol interactions to improve peak shape?

There are several effective strategies to mitigate unwanted interactions with residual silanol groups:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) can protonate the silanol groups, reducing their ability to interact with basic analytes.[2][7]

  • Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[2][3] Columns with high-purity silica (B1680970) (Type B) also have fewer problematic silanol groups.[3][8]

  • Add a Competing Base: Incorporating a small amount of a basic additive, like triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites.[8]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can also help to shield the silanol groups and improve peak symmetry.[7]

Q4: What is the role of the mobile phase composition in resolving peak tailing?

The mobile phase plays a critical role in achieving symmetrical peaks. Beyond pH, consider the following:

  • Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile is generally preferred for its lower viscosity and better UV transparency.

  • Buffer Selection: The type of buffer used should be appropriate for the desired pH range and compatible with your detector (e.g., volatile buffers like ammonium (B1175870) formate (B1220265) for LC-MS).

Q5: Could my sample preparation be causing the peak tailing?

Yes, sample preparation can significantly impact peak shape. Key considerations include:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase.[5] Injecting a sample in a much stronger solvent can lead to peak distortion.

  • Sample Concentration: If you suspect column overload, try diluting your sample and re-injecting.[5][6] If the peak shape improves, mass overload was likely the issue.

  • Sample Clean-up: Complex sample matrices can introduce contaminants that may interact with the column. Consider a solid-phase extraction (SPE) or other sample clean-up step to remove interfering substances.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the root cause of peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_basics Step 1: Review Basic Parameters - Check system suitability records - Verify mobile phase preparation - Confirm column installation start->check_basics is_overload Step 2: Investigate Column Overload - Dilute sample and reinject - Reduce injection volume check_basics->is_overload overload_yes Peak shape improves. Mass overload was the issue. is_overload->overload_yes Yes overload_no Peak shape does not improve. is_overload->overload_no No check_mobile_phase Step 3: Optimize Mobile Phase - Lower pH (e.g., to 2.5-3.5) - Increase buffer strength - Add a competing base (e.g., TEA) overload_no->check_mobile_phase mobile_phase_improves Peak shape improves. check_mobile_phase->mobile_phase_improves Yes mobile_phase_no_improve Peak shape does not improve. check_mobile_phase->mobile_phase_no_improve No check_column Step 4: Evaluate Column - Use an end-capped or base-deactivated column - Flush or replace the column mobile_phase_no_improve->check_column column_improves Peak shape improves. check_column->column_improves Yes column_no_improve Peak shape does not improve. check_column->column_no_improve No check_extracolumn Step 5: Check for Extra-Column Effects - Minimize tubing length and diameter - Check fittings for dead volume column_no_improve->check_extracolumn extracolumn_improves Peak shape improves. check_extracolumn->extracolumn_improves Yes end Consult Instrument/Column Manufacturer check_extracolumn->end No

Caption: Troubleshooting workflow for HPLC peak tailing.

Guide 2: Optimizing Mobile Phase pH

This guide provides a structured approach to adjusting the mobile phase pH to improve the peak shape of this compound.

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Assessment:

    • Prepare the mobile phase at a neutral pH (e.g., 7.0) using a suitable buffer (e.g., phosphate (B84403) buffer).

    • Analyze the this compound standard and record the peak asymmetry factor.

  • Acidic pH Evaluation:

    • Prepare a series of mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use a pH-stable column for pH values below 3.[2]

    • Use a suitable buffer for low pH, such as phosphate or formate.

    • Equilibrate the column with at least 20 column volumes of the new mobile phase before each analysis.

    • Inject the standard and record the peak asymmetry for each pH value.

  • Data Analysis:

    • Compare the peak shapes obtained at different pH values.

    • Select the pH that provides the most symmetrical peak (asymmetry factor closest to 1.0).

Mobile Phase pHBuffer System (Example)Expected Outcome for Basic Analytes
7.020 mM Sodium PhosphatePotential for significant peak tailing due to ionized silanols.
4.020 mM Ammonium AcetateReduced tailing as some silanol activity is suppressed.
3.00.1% Formic AcidImproved peak shape as most silanol groups are protonated.[9]
2.50.1% Trifluoroacetic AcidOften optimal peak shape due to complete protonation of silanols.

Experimental Protocols

Protocol 1: HPLC Method for Doramectin Analysis

This protocol is a general starting point for the analysis of Doramectin and can be adapted for its monosaccharide derivative.

ParameterRecommended Condition
Column HALO C8 (100 mm x 4.6 mm, 2.7 µm) or equivalent.[10]
Mobile Phase Acetonitrile:Water (70:30, v/v).[10]
Flow Rate 1.0 mL/min
Column Temperature 40 °C[10]
Detection UV at 245 nm[10]
Injection Volume 10 µL[11]
Sample Diluent Methanol[10]

Note: This method may require optimization for the specific monosaccharide derivative, particularly the mobile phase composition and pH.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical interactions leading to peak tailing and the corresponding solutions.

G cluster_problem Cause of Peak Tailing cluster_solution Solutions silanol Ionized Silanol Group (Si-O⁻) on Silica Surface interaction Secondary Ionic Interaction silanol->interaction analyte Basic Analyte (e.g., this compound) analyte->interaction tailing Peak Tailing interaction->tailing low_ph Low pH Mobile Phase (e.g., pH < 3.5) Protonates Silanols (Si-OH) tailing->low_ph Mitigated by endcapping End-Capped Column Blocks Silanol Groups tailing->endcapping Mitigated by competing_base Competing Base (e.g., TEA) Masks Silanol Sites tailing->competing_base Mitigated by good_peak Symmetrical Peak low_ph->good_peak endcapping->good_peak competing_base->good_peak

Caption: Causes of and solutions for peak tailing.

References

Improving Doramectin monosaccharide solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling Doramectin monosaccharide, focusing on overcoming solubility challenges for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: this compound is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and DMF.[1] For in vitro biological assays, DMSO is the most common choice for creating high-concentration stock solutions. The parent compound, Doramectin, has reported solubilities in DMSO of ≥50 mg/mL to 100 mg/mL.[2][3] For best results, use fresh, anhydrous (moisture-free) DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds.[3]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. Why does this happen and how can I prevent it?

A: This is a common issue known as "crashing out." this compound is highly hydrophobic and has very limited water solubility.[4][5] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium, the solvent environment changes drastically. The drug molecules, no longer soluble in the high-water-content medium, aggregate and form a precipitate.[6] To prevent this, it is crucial to add the small volume of DMSO stock to the large volume of aqueous medium while vortexing or mixing vigorously. This rapid dispersion can help keep the compound in solution at lower final concentrations. For more persistent issues, refer to the Troubleshooting Guide and Experimental Protocols below.

Q3: What is the maximum concentration of DMSO that is safe for my cells in an assay?

A: The tolerance to DMSO varies between cell types. However, a general guideline is to keep the final concentration of DMSO in your cell-based assay below 0.5% to avoid solvent-induced toxicity or off-target effects.[7] Some robust cell lines may tolerate up to 1%, but it is critical to perform a vehicle control experiment (cells treated with the same final concentration of DMSO without your compound) to ensure the solvent does not impact your experimental results.[6]

Q4: How should I properly store my this compound stock solutions?

A: To ensure stability and longevity, stock solutions prepared in DMSO should be dispensed into small, single-use aliquots to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C for use within one month or at -80°C for long-term storage up to 6-12 months.[2][3] Always protect the solutions from light.[8]

Solubility Data Summary

The following table summarizes reported solubility data for the parent compound, Doramectin, which serves as a close reference for its monosaccharide derivative.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO ≥ 50 mg/mL55.61 mMSaturation unknown.[2]
DMSO 30 mg/mL33.37 mMSonication is recommended.[7]
DMSO 100 mg/mL111.22 mMUse fresh, anhydrous DMSO.[3]
Ethanol 100 mg/mL111.22 mM[3]
Methanol SolubleNot specified[4][9]
Water InsolubleInsoluble[3]

Troubleshooting Guide

Problem: Compound precipitates from the working solution during the experiment.

This often occurs when a compound with poor aqueous solubility is diluted into a buffer.

  • Immediate Action: Ensure you are adding the DMSO stock to the aqueous buffer and not the other way around. Mix vigorously during addition.

  • Lower Final Concentration: Your desired concentration may be above the solubility limit in the final assay medium. Try performing a serial dilution to determine the maximum soluble concentration.

  • Use Co-solvents: For challenging situations, preparing an intermediate stock in a co-solvent system before the final dilution can help. A formulation using PEG300 and a surfactant like Tween-80 can improve solubility.[2][7]

  • Consider Excipients: Cyclodextrins can be used to encapsulate hydrophobic molecules and increase their apparent solubility in aqueous solutions.[2]

Experimental Protocols

Protocol 1: Standard Method for Preparing Stock and Working Solutions

This protocol is suitable for most applications where the final assay concentration is relatively low.

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM).

    • Vortex thoroughly. If needed, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.[7]

    • Dispense into single-use aliquots and store at -80°C, protected from light.

  • Prepare Working Solution:

    • Pre-warm your final assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • Calculate the volume of DMSO stock needed to achieve your final desired concentration. Ensure the final DMSO percentage remains non-toxic for your cells (ideally ≤ 0.5%).

    • While actively vortexing the tube of assay medium, add the small volume of DMSO stock drop-by-drop.

    • Continue to mix for another 10-15 seconds to ensure homogeneity.

    • Use the final working solution immediately in your assay to minimize the risk of precipitation over time.

Visualizations

G Standard Workflow for Solubilization cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A 1. Weigh Doramectin Monosaccharide Powder B 2. Add Anhydrous DMSO to desired high concentration A->B C 3. Vortex / Sonicate until fully dissolved B->C D 4. Store at -80°C in small aliquots C->D F 6. Add small volume of DMSO stock to large volume of buffer D->F Dilute stock for experiment E 5. Pre-warm aqueous assay buffer / medium E->F G 7. Immediately vortex or mix vigorously F->G H 8. Use immediately in assay G->H

Caption: Workflow for preparing this compound solutions.

G Troubleshooting Logic for Precipitation start Problem: Precipitation in Assay Medium q1 Is the final DMSO concentration > 0.5%? start->q1 sol1 Reduce stock concentration to lower final DMSO % q1->sol1 Yes q2 Are you adding buffer to the DMSO stock? q1->q2 No sol1->q2 sol2 Correct Method: Add small volume of stock to large volume of buffer while vortexing. q2->sol2 Yes q3 Is precipitation still occurring? q2->q3 No sol2->q3 sol3 Consider advanced protocols: - Use co-solvents (e.g., PEG300) - Use surfactants (e.g., Tween-80) - Complex with cyclodextrins q3->sol3 Yes end Solution Likely Found q3->end No sol3->end

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Minimizing Degradation of Dorameectin Monosaccharide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Doramectin monosaccharide in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound in solution.

Q1: My this compound solution is showing signs of degradation. What are the primary causes?

A1: this compound is susceptible to degradation under several conditions. The most common causes are:

  • Acidic pH: As a primary acid degradation product of Doramectin, the monosaccharide itself is prone to further hydrolysis under acidic conditions, leading to the formation of the aglycone.[1][2][3]

  • Elevated Temperature: Increased temperatures can accelerate the rate of hydrolytic degradation.

  • Exposure to Light (Photodegradation): Avermectins are known to be sensitive to light, which can lead to isomerization and other degradation pathways.

  • Oxidizing Agents: The presence of oxidizing agents can also contribute to the degradation of the molecule.

Q2: I am observing a loss of potency in my stock solution. How can I improve its stability?

A2: To enhance the stability of your this compound stock solution, consider the following:

  • Solvent Selection: this compound is soluble in ethanol, methanol (B129727), DMF, and DMSO.[1] For long-term storage, prepare stock solutions in high-purity anhydrous solvents and store them at low temperatures.

  • pH Control: Maintain the pH of your solution in the neutral range (around pH 6-7). Avoid acidic conditions to prevent further hydrolysis to the aglycone.

  • Storage Conditions: Store solutions in amber vials to protect from light and at a reduced temperature (e.g., -20°C) to slow down potential degradation reactions.

  • Inert Atmosphere: For maximum stability, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for this compound is the cleavage of the remaining glycosidic bond, leading to the formation of Doramectin aglycone .[2] Under other stress conditions such as oxidation or photolysis, other degradation products, including epimers and isomers, may also be formed, similar to what is observed with the parent Doramectin molecule.

Q4: How can I monitor the degradation of my this compound sample?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is essential for monitoring degradation. Such a method should be able to separate the intact this compound from its potential degradation products, primarily the Doramectin aglycone.

A suitable HPLC method would likely involve:

  • Column: A C8 or C18 reversed-phase column.[4][5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used for avermectins.[4][5]

  • Detection: UV detection at approximately 245 nm.[4][5]

Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, and specific for its intended purpose.[4]

Quantitative Data Summary

ConditionMatrixDurationTemperatureDegradation (%)Reference
CompostingSheep Manure21 days48.9 - 56.3°C36.6%[6]
Manure StorageSheep Manure21 days39.5°C12.2%[6]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of base before analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of acid before analysis.
  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a defined period, protected from light.
  • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and place it in a temperature-controlled oven at a high temperature (e.g., 70-80°C) for a defined period. A parallel sample can be stored at a lower temperature as a control.
  • Photolytic Degradation: Expose a clear vial containing the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber). The total illumination should be no less than 1.2 million lux hours and the integrated near UV energy should be no less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.
  • Analyze the samples using a validated stability-indicating HPLC method.
  • The method should be capable of separating the parent peak of this compound from all significant degradation product peaks.
  • Peak purity analysis of the parent peak should be performed to ensure it is not co-eluting with any degradation products.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound under each stress condition.
  • Identify and, if possible, characterize the major degradation products using techniques like mass spectrometry (MS).

Visualizations

Degradation_Pathway Doramectin Doramectin Monosaccharide This compound Doramectin->Monosaccharide Acid Hydrolysis (Loss of first sugar) Aglycone Doramectin Aglycone Monosaccharide->Aglycone Acid Hydrolysis (Loss of second sugar)

Caption: Acid-catalyzed degradation pathway of Doramectin.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV/Vis light) Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Degradation, Peak Purity) HPLC->Data

References

Technical Support Center: Optimizing Dose-Response Curves for Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for Doramectin monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Doramectin?

This compound is an acid degradation product of Doramectin, formed by the selective hydrolysis of the terminal saccharide unit.[1] While Doramectin exhibits paralytic activity against nematodes, this compound is a potent inhibitor of nematode larval development but is devoid of this paralytic activity.[1]

Q2: What is the primary mechanism of action for avermectins like Doramectin?

Avermectins, the family to which Doramectin belongs, primarily act by potentiating the activity of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite. While this compound lacks the paralytic effect, its inhibitory action on larval development is likely mediated through a related pathway.

Q3: In what solvents can I dissolve this compound?

This compound is soluble in ethanol, methanol, DMF, or DMSO.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final working concentrations in the cell culture medium.

Q4: What are the typical concentrations to use for a dose-response curve?

The optimal concentration range can vary significantly depending on the cell type or organism being tested. It is advisable to perform a range-finding experiment with a wide, logarithmic series of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to determine an approximate IC50 value. Subsequent experiments can then use a narrower range of concentrations around this estimated IC50 to generate a more precise curve.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Activity 1. Compound Instability: The compound may have degraded in the assay medium.1. Prepare fresh stock solutions for each experiment and add them to the assay medium immediately before use. Protect stock solutions from light.
2. Poor Solubility: this compound, being lipophilic, may precipitate in aqueous media at high concentrations.2. Use a suitable solvent like DMSO for the stock solution. Ensure the final concentration of the solvent in the assay does not exceed a level toxic to the cells (typically <0.5% for DMSO).[3] Visually inspect wells for any signs of precipitation.
3. Incorrect Assay Conditions: Cell density, incubation time, or other parameters may not be optimal.3. Optimize assay conditions, including cell seeding density and treatment duration, to ensure the health and responsiveness of the control cells.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven distribution of cells across the wells.1. Ensure a homogenous cell suspension before and during pipetting. Use calibrated pipettes and consistent technique.
2. Edge Effects in Multi-well Plates: Evaporation or temperature gradients can affect cells in the outer wells.2. Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile medium or PBS to maintain humidity.[3]
3. Compound Precipitation: Precipitation of the compound at higher concentrations.3. Visually inspect the wells for any precipitate. If observed, consider lowering the maximum concentration or using a different solvent system if compatible with the assay.[3]
Unexpected Cell Toxicity 1. Off-Target Effects: At higher concentrations, avermectins can have off-target effects.1. Perform a comprehensive dose-response curve to identify the therapeutic window and distinguish specific from non-specific toxicity.[3]
2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the concentration used.2. Ensure the final solvent concentration is below the tolerance level of the cell line (e.g., typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.[3]
Incomplete or Biphasic Dose-Response Curve 1. Inadequate Concentration Range: The tested concentrations are too high or too low to capture the full sigmoidal curve.1. Expand the range of concentrations in both directions. Ensure you have concentrations that produce both the maximal and minimal response.
2. Complex Biological Response: The compound may have more than one mechanism of action at different concentrations.2. If the curve is consistently biphasic, it may indicate a complex biological response. Consider using a different non-linear regression model for analysis.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolving: Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Dorametcin monosaccharide.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve using a suitable software (e.g., GraphPad Prism).

Data Presentation

Table 1: Example Data Layout for a Dose-Response Experiment

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean Absorbance% Viability
0 (Vehicle Control)1.2541.2891.2711.271100.0
0.11.2331.2651.2481.24998.3
11.1021.1251.1181.11587.7
100.6340.6580.6410.64450.7
500.2150.2290.2200.22117.4
1000.1120.1180.1150.1159.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Doramectin Monosaccharide Stock (DMSO) serial_dilute Prepare Serial Dilutions in Culture Medium prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound and Controls seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate (2-4 hours) add_reagent->incubate_reagent solubilize Solubilize Formazan incubate_reagent->solubilize read_plate Read Absorbance/Luminescence solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a cell-based dose-response assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_Influx Chloride Ion (Cl-) Influx GluCl->Cl_Influx Opens Doramectin_M Doramectin Monosaccharide Doramectin_M->GluCl Binds and Potentiates Glutamate Glutamate Glutamate->GluCl Activates Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Larval Development Hyperpolarization->Inhibition

Caption: Putative signaling pathway for this compound.

References

Technical Support Center: Doramectin Monosaccharide Experiments and Cell Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues during in vitro experiments with Doramectin monosaccharide. The following information is curated to address common problems and provide clear, actionable solutions.

Disclaimer: Limited specific data on the cytotoxicity of this compound is publicly available. Much of the guidance provided is extrapolated from studies on Doramectin. Researchers should carefully titrate concentrations and perform thorough validation for their specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound?

A1: There is a lack of published data specifically defining the cytotoxic concentrations of this compound across different cell lines. For the parent compound, Doramectin, cytotoxic effects have been observed in various cell types at concentrations ranging from nanograms per milliliter (ng/mL) to micromolar (µM). For example, cytotoxic effects were seen in bovine peripheral lymphocytes at concentrations of 20, 40, and 60 ng/mL.[1][2] In other studies, apoptosis was induced in B16 melanoma cells at 15 µM and in human cholangiocarcinoma cells at concentrations between 5 and 15 µmol/L.[3][4] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q2: My cells are detaching from the plate after treatment with this compound. Is this expected?

A2: Cell detachment can be an indicator of cytotoxicity or apoptosis. Doramectin has been shown to induce apoptosis, which involves changes in cell morphology, including cell shrinkage and detachment.[3][4] If you observe significant cell detachment at your desired concentration, consider using a lower concentration or a shorter incubation time. It is also advisable to analyze the detached cells to determine if they are apoptotic or necrotic.

Q3: I am not observing any significant cytotoxicity. What could be the reason?

A3: Several factors could contribute to a lack of cytotoxic effect:

  • Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound.

  • Compound Inactivity: Ensure the proper handling and storage of your this compound to maintain its activity. It is soluble in ethanol, methanol, DMF, and DMSO.[5]

  • Sub-optimal Concentration: The concentrations used may be too low to induce a cytotoxic response in your specific cell line. A broad range of concentrations should be tested.

  • Short Incubation Time: The duration of treatment may not be sufficient to induce a measurable cytotoxic effect. Consider extending the incubation period.

  • Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a more sensitive assay, such as an ATP-based assay.

Q4: How does Doramectin induce cell death?

A4: Studies on Doramectin indicate that it can induce apoptosis through the reactive oxygen species (ROS)-triggered mitochondrial pathway.[6] This involves an increase in the BAX/BCL-2 ratio, activation of caspases 3 and 7, and cleavage of PARP1.[6] It has also been shown to cause cell cycle arrest in the G1 phase.[6]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

High variability between replicate wells can obscure the true effect of this compound.

Possible Cause Troubleshooting Steps
Uneven Cell Seeding - Ensure a single-cell suspension before plating. - Mix the cell suspension between plating each replicate. - Use a consistent plating volume and technique.
Edge Effects - Avoid using the outer wells of the microplate, as they are prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate Pipetting - Calibrate pipettes regularly. - Use low-retention pipette tips. - Ensure proper pipetting technique to avoid bubbles.
Compound Precipitation - Visually inspect the treatment media for any signs of precipitation. - Ensure the final solvent concentration is not toxic to the cells and is consistent across all wells.
Issue 2: Inconsistent or Non-reproducible Dose-Response Curves

A well-defined dose-response curve is essential for determining the potency of the compound.

Possible Cause Troubleshooting Steps
Incorrect Drug Concentration - Prepare fresh serial dilutions for each experiment. - Verify the stock solution concentration.
Cell Passage Number - Use cells within a consistent and low passage number range, as sensitivity to drugs can change with passage.
Assay Incubation Time - Optimize the incubation time for the cell viability assay. Different assays have different optimal incubation periods.
Cell Health - Ensure cells are healthy and in the exponential growth phase before treatment.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on Doramectin-induced cytotoxicity.[1][2][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data from Doramectin Studies (for reference):

Cell LineConcentrationIncubation TimeEffectReference
Bovine Peripheral Lymphocytes20, 40, 60 ng/mL24 hCytotoxic effect and DNA damage[1][2]
B16 Melanoma Cells15 µM24 hOver 30% cell death[3][4]
Mz-ChA-1 Human Cholangiocarcinoma Cells5, 10, 15 µmol/L48 hDose-dependent decrease in cell viability[6]
Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is based on the methodology used to assess Doramectin-induced apoptosis.[6]

  • Cell Treatment: Treat cells with the desired concentrations of this compound.

  • Cell Harvesting: Harvest both adherent and detached cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Quantitative Data from a Doramectin Study (for reference):

Cell LineTreatmentApoptotic CellsNecrotic CellsLive CellsReference
B16F10 MelanomaControl1.79%3.96%92.1%[7]
B16F10 Melanoma15 µM Doramectin (24h)22.73%9.32%66.2%[7]

Visualizations

Experimental Workflow for Assessing Cytotoxicity

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 3. Add this compound cell_seeding->add_compound incubate 4. Incubate (24-72h) add_compound->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read_plate 7. Read Absorbance solubilize->read_plate analyze_data 8. Analyze Data & Plot Dose-Response read_plate->analyze_data

Caption: A typical experimental workflow for determining cell cytotoxicity.

Proposed Signaling Pathway for Doramectin-Induced Apoptosis

signaling_pathway doramectin Doramectin ros Increased ROS doramectin->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bcl2 Increased BAX/BCL-2 Ratio mitochondria->bax_bcl2 caspase9 Caspase-9 Activation bax_bcl2->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis

References

Technical Support Center: Enhancing the Stability of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with Doramectin monosaccharide, particularly focusing on ensuring its stability during long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Doramectin?

A1: this compound is a primary acid degradation product of Doramectin.[1][2] Doramectin is a broad-spectrum antiparasitic agent belonging to the avermectin (B7782182) family of macrocyclic lactones.[3][4] The monosaccharide is formed through the selective acid-catalyzed hydrolysis of the terminal oleandrose (B1235672) sugar unit from the disaccharide chain of the parent Doramectin molecule.[1][5] While it is a degradation product, it has shown biological activity, such as inhibiting nematode larval development, which makes it a compound of interest for further study.[1]

Q2: What are the primary stability concerns for this compound?

A2: As a macrocyclic lactone, this compound is likely susceptible to similar degradation pathways as its parent compound and other related molecules. Key concerns include:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the macrocyclic ring and inactivate the compound.

  • Oxidation: The molecule may be sensitive to oxidation. Formulations of the parent drug, Doramectin, often include antioxidants to mitigate this.[6][7]

  • Photodegradation: Avermectins can be sensitive to light.[8] Exposure to UV light can lead to degradation, so protection from light during storage and handling is crucial.

Q3: How should I store this compound for long-term studies?

A3: For long-term stability, this compound should be stored in a well-sealed container, protected from light, at low temperatures. A recommended storage temperature is -20°C.[2] For solutions, use a non-aqueous, aprotic solvent like DMSO, DMF, ethanol, or methanol (B129727), and store frozen.[1] Avoid repeated freeze-thaw cycles.

Q4: My analytical results show new, unexpected peaks over time. What could be happening?

A4: The appearance of new peaks in your chromatogram indicates degradation. Given the structure of this compound, these new peaks could represent:

  • Further Hydrolysis Products: Cleavage of the remaining sugar moiety or opening of the macrocyclic lactone ring.

  • Oxidation Products: Products formed from reaction with atmospheric or solvated oxygen.

  • Isomers or Epimers: Changes at one of the chiral centers due to solvent or light conditions.[9]

Refer to the troubleshooting workflow diagram below to diagnose the issue. It is essential to use a validated, stability-indicating analytical method to resolve these new peaks from the main compound.[3][10]

Q5: Can I use an existing HPLC method for Doramectin to analyze its monosaccharide?

A5: Yes, a stability-indicating HPLC method developed for Doramectin is an excellent starting point, as it is designed to separate the parent drug from its degradation products, including the monosaccharide.[10] You will likely need to optimize the method for your specific needs, such as adjusting the gradient to achieve better resolution between the monosaccharide and any of its potential secondary degradants.

Data Presentation: Key Experimental Parameters

For reproducible stability studies, adherence to standardized conditions and methods is critical.

Table 1: Recommended ICH Long-Term Stability Study Conditions

Study Type Storage Condition Testing Frequency Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH Months 0, 3, 6, 9, 12, 18, 24, and annually thereafter.[11][12] 12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH Months 0, 6, 9, 12.[12] 12 Months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Months 0, 3, 6.[11][12] | 6 Months |

Table 2: Example Stability-Indicating HPLC Method Parameters

Parameter Specification Reference
Column C8 or C18, e.g., HALO C8 (100 mm × 4.6 mm, 2.7 µm) [3][10]
Mobile Phase Acetonitrile (B52724) and Water mixture (e.g., 70:30 v/v) [3][10]
Flow Rate 0.8 - 1.2 mL/min [3][13]
Column Temperature 40°C - 55°C [3][10]
Detection Wavelength UV at 245 nm [3][10]
Injection Volume 20 µL [13]

| Sample Solvent | Methanol or Acetonitrile |[3][10] |

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and establish the stability-indicating nature of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Place the solid compound in a 70°C oven for 7 days. Dissolve in the sample solvent for analysis.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 7 days. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a control sample (stored at -20°C) using the HPLC method. Evaluate the chromatograms for new peaks and loss of the main peak.

Protocol 2: Stability-Indicating HPLC Analysis

Objective: To quantify the amount of this compound and its degradation products over time.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.

  • Sample Preparation: At each time point of the stability study, retrieve a sample from the stability chamber. Dissolve or dilute it in the sample solvent to a concentration within the calibration range.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards to generate a calibration curve.

    • Inject the stability samples.

  • Data Analysis:

    • Identify and integrate the peak for this compound and any degradation peaks.

    • Quantify the concentration of the main compound using the calibration curve.

    • Calculate the percentage of degradation and the relative amount of each impurity. A method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak.[10]

Visualizations

G Doramectin Doramectin (Disaccharide) Monosaccharide This compound Doramectin->Monosaccharide  Acid Hydrolysis (- Oleandrose) Aglycone Doramectin Aglycone (Further Degradation) Monosaccharide->Aglycone  Strong Acid/Base (- Oleandrose)

Caption: Degradation pathway of Doramectin to its monosaccharide and aglycone.

G cluster_prep Preparation Phase cluster_study Study Execution cluster_analysis Data Analysis Prep Prepare Samples (Solid or Solution) Method Develop & Validate Stability-Indicating Method Prep->Method Place Place Samples in ICH Stability Chambers Method->Place Pull Pull Samples at Scheduled Time Points Place->Pull Analyze Analyze via HPLC Pull->Analyze Quantify Quantify Degradation & Impurity Formation Analyze->Quantify Report Generate Stability Report & Determine Shelf-Life Quantify->Report

Caption: Workflow for a long-term stability study of a drug compound.

G Start Unexpected Peak Observed in HPLC CheckControl Is the peak present in the T=0 control sample? Start->CheckControl Impurity Source Material Impurity or Artifact. Investigate starting material. CheckControl->Impurity Yes Degradation Degradation Product. Proceed to Characterization. CheckControl->Degradation No Forced Compare retention time with forced degradation samples. Degradation->Forced Known Known Degradant. Track and quantify. Forced->Known Match Unknown Unknown Degradant. Requires structural elucidation (e.g., LC-MS). Forced->Unknown No Match

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Technical Support Center: Method Refinement for Consistent Doramectin Monosaccharide Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Doramectin monosaccharide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your analytical work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to analyze?

This compound is a primary degradation product of Doramectin, a potent, broad-spectrum antiparasitic drug used in veterinary medicine.[1] It is formed through the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit from the Doramectin molecule under mildly acidic conditions.[1] Monitoring the levels of this compound is crucial for stability studies of Doramectin drug substances and formulations, as its presence can indicate degradation of the active pharmaceutical ingredient (API).

Q2: What are the common analytical techniques used for quantifying this compound?

The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This method is often used for stability-indicating assays of Doramectin and its related substances.[1]

  • HPLC with Fluorescence Detection (FLD): This technique requires a derivatization step to make the non-fluorescent Doramectin and its monosaccharide derivative fluorescent, thereby increasing sensitivity.[2]

  • LC-MS/MS: This is a highly sensitive and specific method that can identify and quantify Doramectin and its degradation products, including the monosaccharide, at very low levels.[3][4]

Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for the this compound can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions Use a modern, high-quality end-capped C8 or C18 column. Adjust the mobile phase pH to be more acidic (e.g., using formic or phosphoric acid) to suppress the ionization of residual silanols.[5]
Column Overload Reduce the concentration of the injected sample.
Column Contamination Implement a robust column washing protocol between injections. Use a guard column to protect the analytical column from strongly retained matrix components.
Inappropriate Sample Solvent Ensure the sample solvent is as weak as or weaker than the initial mobile phase to avoid peak distortion.[6]

For a visual guide to troubleshooting peak shape problems, refer to the diagram in the Troubleshooting section.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Inconsistent or Low Derivatization Efficiency (for HPLC-FLD)

Inconsistent derivatization is a frequent source of variability in HPLC-FLD methods for avermectins.

Symptoms:

  • Low peak area for both Doramectin and its monosaccharide.

  • High variability in peak areas between replicate injections.

  • Poor linearity in the calibration curve.

Troubleshooting Workflow:

G cluster_end start Inconsistent Derivatization Results check_reagents Verify Derivatization Reagent Quality and Preparation (e.g., TFAA/1-methylimidazole) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Optimize Derivatization Conditions (Time, Temperature) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_moisture Ensure Anhydrous Conditions (Moisture can inhibit the reaction) moisture_ok Anhydrous Conditions Confirmed? check_moisture->moisture_ok check_ph Verify pH of Reaction Mixture ph_ok pH Correct? check_ph->ph_ok reagent_ok->start No, remake reagents reagent_ok->check_conditions Yes conditions_ok->check_conditions No, re-optimize conditions_ok->check_moisture Yes moisture_ok->check_moisture No, dry solvents/glassware moisture_ok->check_ph Yes ph_ok->check_ph No, adjust pH end_good Consistent Results Achieved ph_ok->end_good Yes end_bad Problem Persists: Consider Alternative Method (e.g., LC-MS/MS) ph_ok->end_bad If all else fails

Caption: Troubleshooting workflow for inconsistent derivatization.

Issue 2: Poor Resolution Between Doramectin and this compound

Achieving baseline separation is critical for accurate quantification.

Symptoms:

  • Overlapping peaks for Doramectin and its monosaccharide.

  • Inaccurate peak integration.

Potential Solutions:

Parameter to AdjustRecommended Action
Mobile Phase Composition Decrease the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage to increase retention and improve separation.
Column Chemistry A C8 column may provide different selectivity compared to a C18 column and could improve resolution.[1]
Flow Rate Lower the flow rate to increase the number of theoretical plates and potentially improve resolution.
Temperature Optimize the column temperature. A change in temperature can affect the selectivity between the two analytes.

Data Presentation: Comparison of Analytical Methods

The following tables summarize key performance parameters for different analytical methods used in the analysis of Doramectin and its related substances.

Table 1: HPLC Method Parameters

ParameterMethod 1 (HPLC-UV)[1]Method 2 (HPLC-FLD)[2]
Column HALO C8 (100 mm x 4.6 mm, 2.7 µm)Not Specified
Mobile Phase Acetonitrile:Water (70:30, v/v)Methanol (B129727):Acetonitrile:Water (47.5:47.5:6, v/v/v)
Detection UV at 245 nmFluorescence (Ex: 365 nm, Em: 465 nm)
Derivatization Not requiredTrifluoroacetic anhydride/1-methylimidazole
LOQ 0.1% of target concentrationNot Specified

Table 2: LC-MS/MS Method Parameters and Performance

ParameterMethod A[4]Method B[3]
Ionization Mode Positive Electrospray (ESI+)Positive and Negative ESI
LOD (Doramectin) 0.1 µg/kg0.06 ppb (positive ion), 0.19 ppb (negative ion)
LOQ (Doramectin) 0.2 µg/kgNot Specified
Recovery Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Doramectin and its Monosaccharide

This protocol is adapted from a validated method for the assay of Doramectin and its related substances.[1]

1. Materials and Reagents:

  • Doramectin reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • Column: HALO C8, 100 mm x 4.6 mm, 2.7 µm particle size

  • Mobile Phase: Acetonitrile and water (70:30, v/v)

  • Flow Rate: 1.0 mL/min (example, may need optimization)

  • Column Temperature: 40 °C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Doramectin and this compound in methanol to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration in the desired calibration range.

  • Sample Solution: Dissolve the sample in methanol and dilute with the mobile phase to a suitable concentration.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the this compound using a calibration curve generated from the standard solutions.

Mandatory Visualizations

Doramectin Degradation Pathway

G Doramectin Doramectin Monosaccharide This compound Doramectin->Monosaccharide Mild Acidic Hydrolysis Aglycone Doramectin Aglycone Monosaccharide->Aglycone Further Hydrolysis

Caption: Simplified degradation pathway of Doramectin.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing a Sample Weighing and Dissolution b Dilution a->b c Derivatization (if applicable) b->c d HPLC / LC-MS/MS Injection c->d e Data Acquisition d->e f Peak Integration e->f g Quantification f->g h Reporting g->h

Caption: General workflow for this compound analysis.

References

Dealing with batch-to-batch variability of Doramectin monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Doramectin monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it produced?

A1: this compound is a primary acid degradation product of Doramectin, a broad-spectrum anti-parasitic agent.[1][2][3][4] It is formed through the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit from the parent Doramectin molecule under acidic conditions.[5][6] This conversion can occur during the manufacturing process, storage, or handling of Doramectin if conditions are not carefully controlled. While it is a degradation product, this compound itself has biological activity, acting as a potent inhibitor of nematode larval development, though it lacks the paralytic activity of the parent compound.[4]

Q2: What are the primary causes of batch-to-batch variability in this compound?

A2: Batch-to-batch variability of this compound primarily stems from inconsistencies in the production and handling of the parent compound, Doramectin. Key factors include:

  • Manufacturing Process of Doramectin: Variations in the fermentation process of Streptomyces avermitilis and subsequent purification steps can lead to different impurity profiles in the initial Doramectin batches.

  • Storage and Handling Conditions: Exposure of Doramectin to acidic environments, elevated temperatures, or light can accelerate its degradation into the monosaccharide, leading to varying concentrations across different batches.[6]

  • Purity of the Starting Material: The purity of the initial Doramectin used for experiments or as a starting material for further synthesis will directly impact the consistency of the resulting monosaccharide.

  • Analytical Method Variability: Discrepancies in the analytical methods used to quantify and characterize this compound can contribute to perceived variability between batches.

Q3: How can I assess the purity and concentration of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for assessing the purity and concentration of Doramectin and its related substances, including the monosaccharide.[7] A validated stability-indicating HPLC method can separate Doramectin, its monosaccharide, the aglycone, and other process-related impurities.[6] For more sensitive and specific analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound that may be related to batch-to-batch variability.

Observed Problem Potential Cause (Batch-to-Batch Variability Related) Recommended Action
Inconsistent or unexpected biological activity The ratio of Doramectin to this compound in the sample may vary between batches, leading to different potencies.1. Quantify the composition of each batch: Use a validated HPLC or LC-MS/MS method to determine the precise concentration of this compound and the parent Doramectin. 2. Normalize experimental concentrations: Adjust the amount of compound used in your experiments based on the concentration of the active component of interest determined in step 1. 3. Source from a reliable supplier: Obtain a certificate of analysis (CoA) for each batch that specifies the purity and composition.
Poor solubility or precipitation of the compound The presence of different impurities in varying concentrations across batches can affect the overall solubility of the sample.1. Verify the recommended solvent: this compound is soluble in ethanol, methanol (B129727), DMF, and DMSO.[4] 2. Perform a solubility test: Before your main experiment, test the solubility of a small amount of the new batch in your chosen solvent. 3. Filter your solution: If precipitation is observed, filter the solution through a 0.22 µm filter before use to remove any insoluble impurities.
Shift in retention time or unexpected peaks in chromatography The impurity profile of the batch may be different, leading to new or shifted peaks in your analytical chromatogram.1. Analyze a reference standard: Run a certified reference standard of this compound to confirm the expected retention time on your system. 2. Perform peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral purity of your peak of interest. 3. Characterize unknown peaks: If significant unknown peaks are present, consider further characterization using mass spectrometry to identify potential impurities.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method for the quality control of this compound. It is recommended to validate this method for your specific instrumentation and requirements.

1. Materials and Reagents:

  • This compound sample

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with a UV detector

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water mixture (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to obtain a target concentration of approximately 0.1 mg/mL. Dilute with the mobile phase as necessary.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the this compound peak based on the retention time and the calibration curve from the reference standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

Signaling Pathways and Experimental Workflows

Doramectin and its derivatives, including the monosaccharide, exert their effects by modulating glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates.[1][2][3]

Signaling Pathway Diagrams

glutamate_gated_chloride_channel_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl_Receptor GluCl Chloride Channel Glutamate->GluCl_Receptor:f0 Binds Doramectin_Monosaccharide Doramectin_Monosaccharide Doramectin_Monosaccharide->GluCl_Receptor:f0 Potentiates Cl_ion Cl- GluCl_Receptor:f1->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition Hyperpolarization->Inhibition Causes gaba_receptor_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor Chloride Channel GABA->GABA_A_Receptor:f0 Binds Doramectin_Monosaccharide Doramectin_Monosaccharide Doramectin_Monosaccharide->GABA_A_Receptor:f0 Potentiates Cl_ion Cl- GABA_A_Receptor:f1->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition Hyperpolarization->Inhibition Causes troubleshooting_workflow start Inconsistent Experimental Results check_purity Assess Batch Purity and Composition (HPLC/LC-MS) start->check_purity is_pure Is Purity and Composition Consistent with CoA? check_purity->is_pure normalize Normalize Concentration Based on Analysis is_pure->normalize Yes contact_supplier Contact Supplier for a New Batch is_pure->contact_supplier No re_run Repeat Experiment normalize->re_run end Problem Resolved re_run->end check_protocol Review Experimental Protocol for Errors contact_supplier->check_protocol check_protocol->re_run

References

Validation & Comparative

A Comparative Analysis of Doramectin and its Monosaccharide Derivative: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Doramectin (B1670889), a broad-spectrum anti-parasitic agent, is a macrocyclic lactone produced by the fermentation of selected strains of Streptomyces avermitilis.[1] Its monosaccharide derivative is an acid degradation product formed by the selective hydrolysis of the terminal saccharide unit of doramectin.[2][3] While detailed comparative studies with quantitative data are scarce, a key study on nematode larval development indicated no significant difference in potency between doramectin and its monosaccharide homologue.[4] This suggests that for certain parasitic life stages, the disaccharide structure may not be essential for its inhibitory activity.

This guide synthesizes the available information to provide a foundational understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mechanism of action for doramectin and other avermectins involves the modulation of glutamate-gated chloride ion (Cl-) channels in the nerve and muscle cells of invertebrates.[5][6] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent non-spastic paralysis and death of the parasite.[6] Doramectin also interacts with gamma-aminobutyric acid (GABA)-gated chloride channels.[5][7]

Below is a diagram illustrating the signaling pathway of Doramectin.

Doramectin_Pathway cluster_parasite Parasite Nerve/Muscle Cell Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Allosteric Modulation GABA_R GABA-Gated Chloride Channel Doramectin->GABA_R Potentiation Cl_ion Cl⁻ GluCl->Cl_ion Influx GABA_R->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Fig. 1: Doramectin's Mechanism of Action

Efficacy and Pharmacokinetics of Doramectin

While direct comparative data with its monosaccharide is limited, the efficacy of doramectin has been extensively studied against a wide range of internal and external parasites in livestock.

In Vivo Efficacy

Numerous studies have demonstrated the high efficacy of doramectin against various nematode and arthropod parasites in cattle. For instance, a subcutaneous administration of 200 µg/kg has shown efficacy of at least 99.9% against adult stages of several gastrointestinal and lungworm species.[8] Doramectin has also shown persistent activity, protecting against reinfection for extended periods.[9][10]

Pharmacokinetic Profile

Pharmacokinetic studies in cattle have shown that doramectin exhibits a longer plasma half-life and a larger area under the curve (AUC) compared to ivermectin, which may contribute to its longer duration of preventive efficacy.[11] The pharmacokinetic properties, such as high lipid solubility, allow for accumulation in fat tissue, which acts as a drug reservoir.[12]

Table 1: Comparative Pharmacokinetics of Doramectin and Ivermectin in Cattle (Subcutaneous Injection, 200 µg/kg)

ParameterDoramectinIvermectin
Cmax (ng/ml) ~32~32
Tmax (days) 5.3 ± 0.354.0 ± 0.28
AUC (ng·day/ml) 511 ± 16361 ± 17
Data from Toutain et al., 1997[11]

Experimental Protocols

Detailed experimental protocols for a direct comparison between Doramectin and Doramectin monosaccharide are not available. However, a general methodology for assessing the efficacy of anthelmintics in cattle is provided below as a reference.

General Protocol for in vivo Anthelmintic Efficacy Trial in Cattle
  • Animal Selection: Select a group of cattle naturally or experimentally infected with the target parasite species. Animals should be of similar age, weight, and breed.

  • Acclimatization: House the animals in a controlled environment for a period of at least 7 days to allow for acclimatization.

  • Pre-treatment Sampling: Collect fecal samples from each animal to determine the baseline parasite egg counts (fecal egg count reduction test - FECRT).

  • Randomization and Treatment: Randomly allocate animals to different treatment groups (e.g., Doramectin, this compound, placebo control). Administer the treatments according to the recommended dosage and route.

  • Post-treatment Sampling: Collect fecal samples at specified time points post-treatment (e.g., 7, 14, and 21 days) to determine the reduction in parasite egg counts.

  • Necropsy (for total worm count): At the end of the study, a subset of animals from each group may be euthanized for necropsy to determine the total worm burden in the target organs.

  • Data Analysis: Calculate the percentage reduction in fecal egg counts and/or total worm burdens for each treatment group compared to the control group to determine the efficacy of the compounds.

Conclusion

While direct, quantitative comparisons of the efficacy of Doramectin and its monosaccharide derivative are not extensively documented in public literature, the available information suggests a potentially similar potency in specific contexts, such as nematode larval development. Doramectin's established broad-spectrum efficacy and favorable pharmacokinetic profile make it a potent anti-parasitic agent. Further research with detailed, head-to-head comparative studies is necessary to fully elucidate the therapeutic potential of this compound and to determine if it offers any advantages over the parent compound. Such studies would require rigorous experimental designs, including dose-response assessments and a variety of parasite models, to provide the quantitative data needed for a complete comparison.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Doramectin monosaccharide, a key related substance of the broad-spectrum antiparasitic drug, Doramectin. The cross-validation of analytical methods is critical in drug development and quality control to ensure accurate and reliable results. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a stability-indicating method for related substances, and compares it with High-Performance Liquid Chromatography with Fluorescence detection (HPLC-FLD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly used for the analysis of Doramectin and can be adapted for its monosaccharide derivative.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of the different analytical methods for the analysis of Doramectin and its related substances, including the monosaccharide.

ParameterHPLC-UV (for Related Substances)HPLC-FLD (for Avermectins)LC-MS/MS (for Avermectins)
Linearity R² > 0.99R² > 0.995R² > 0.99
Accuracy (% Recovery) Not explicitly stated for monosaccharide85.7% - 119.2%75.0% - 122.0%[1]
Precision (% RSD) Not explicitly stated for monosaccharide1.2% - 10.2%< 8.0%[1]
Limit of Quantification (LOQ) 0.1% of target concentration[2][3]22-58 ng/L0.2 µg/kg to < 2.5 µg/L[1]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.1 µg/kg to 0.06 ppb

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-UV Method for Doramectin and Related Substances

This method is specifically designed as a stability-indicating assay, capable of separating Doramectin from its degradation products and related substances, including the monosaccharide derivative.[2][3]

  • Sample Preparation: Dissolve the Doramectin drug substance in methanol (B129727) to achieve the target analytical concentration.

  • Chromatographic Conditions:

    • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size)[2][3]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v)[2][3]

    • Flow Rate: Not specified

    • Column Temperature: 40 °C[2][3]

    • Detection: UV at 245 nm[2][3]

    • Run Time: Less than 10 minutes[2][3]

  • Quantification: Quantified against a single-point external reference standard of Doramectin. The limit of quantification for related substances is 0.1% of the target concentration.[2][3]

HPLC-FLD Method for Avermectins

This method is highly sensitive for the determination of avermectins, including Doramectin, in various matrices after derivatization to form fluorescent products.

  • Sample Preparation and Extraction:

    • Extraction from the matrix (e.g., animal tissue, milk) is typically performed with acetonitrile.[4]

    • A clean-up step using solid-phase extraction (SPE) with a C18 or alumina (B75360) column is often employed.[4][5]

  • Derivatization: The extract is evaporated to dryness and derivatized to form a fluorescent derivative. A common derivatization procedure involves the use of 1-methylimidazole (B24206) and trifluoroacetic anhydride (B1165640) in acetonitrile.[4][5]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Zorbax ODS 4.6 mm x 15 cm)

    • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at approximately 365 nm and emission at approximately 470 nm.[5]

LC-MS/MS Method for Avermectins

LC-MS/MS offers high selectivity and sensitivity for the quantification of Doramectin and its metabolites, including the monosaccharide.

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction with acetonitrile is a common approach for milk and other complex matrices.[1]

  • Chromatographic Conditions:

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Doramectin and its derivatives.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the analytical methods described.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation HPLC_UV HPLC-UV (Related Substances) Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOQ LOQ/LOD HPLC_UV->LOQ Specificity Specificity HPLC_UV->Specificity HPLC_FLD HPLC-FLD (Avermectins) HPLC_FLD->Linearity HPLC_FLD->Accuracy HPLC_FLD->Precision HPLC_FLD->LOQ HPLC_FLD->Specificity LC_MSMS LC-MS/MS (Avermectins) LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->LOQ LC_MSMS->Specificity Data_Comparison Data Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOQ->Data_Comparison Specificity->Data_Comparison Method_Selection Optimal Method Selection Data_Comparison->Method_Selection

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The choice of the optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • The HPLC-UV method is a robust, stability-indicating method suitable for quality control and the determination of related substances in bulk drug and pharmaceutical formulations.[2][3] Its primary advantage is its ability to separate a wide range of related substances in a single run.

  • The HPLC-FLD method offers high sensitivity, making it ideal for residue analysis in biological matrices where low detection limits are required. However, it necessitates a derivatization step, which can add complexity to the sample preparation.

  • LC-MS/MS provides the highest selectivity and sensitivity and is the gold standard for confirmation and quantification at trace levels in complex matrices.[1]

A thorough cross-validation, as outlined in the workflow, by comparing the performance parameters of these methods using certified reference standards for both Doramectin and its monosaccharide derivative, is essential for selecting the most appropriate method for a given application and ensuring the reliability of the analytical data.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Doramectin and its Monosaccharide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antiparasitic activity of Doramectin (B1670889) and its monosaccharide derivatives, contextualized with data from alternative endectocides such as Ivermectin and Moxidectin (B1677422). The analysis is based on published experimental data to support researchers, scientists, and drug development professionals in understanding the structure-activity relationships and the correlation between laboratory and clinical efficacy.

Introduction: The Role of Glycosylation in Avermectin (B7782182) Activity

Doramectin, a potent endectocide, is a disaccharide macrocyclic lactone. Its activity, like other avermectins, is primarily mediated through the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[1] A key question in the pharmacology of this class of drugs is the role of the C-13 disaccharide moiety in its overall efficacy. This guide examines the in vitro and in vivo data for Doramectin and its monosaccharide analogs to explore this relationship.

Mechanism of Action

Avermectins bind to GluCl channels, which are exclusive to invertebrates, making them selective antiparasitic agents.[2] This binding action locks the channel in an open state, causing a continuous influx of chloride ions.[1] The resulting hyperpolarization of neuronal and muscle cells leads to flaccid paralysis of the parasite's pharyngeal pump and somatic muscles, ultimately causing its death.

cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion_in Cl- GluCl->Cl_ion_in Irreversible Opening Doramectin Doramectin/ Monosaccharide Doramectin->GluCl Binds and potentiates Glutamate Glutamate Glutamate->GluCl Binds Cl_ion_out Cl- Cl_ion_out->GluCl Influx Paralysis Flaccid Paralysis & Parasite Death Cl_ion_in->Paralysis Causes Hyperpolarization

Caption: Mechanism of action of Doramectin on parasite glutamate-gated chloride channels.

In Vitro Activity Comparison

In vitro assays, such as the larval development assay (LDA), provide a direct measure of a compound's intrinsic activity against a parasite, independent of host pharmacokinetic factors. A key study compared Doramectin, its direct monosaccharide homolog, the commercial monosaccharide derivative Selamectin (B66261), and Ivermectin against the gastrointestinal nematode Haemonchus contortus.

The results indicate that the removal of the terminal oleandrose (B1235672) sugar does not diminish the intrinsic potency of Doramectin.[3] Both the disaccharide (Doramectin) and its monosaccharide homolog were fully effective at the same concentration.[3][4] This suggests that the disaccharide moiety itself is not essential for potent in vitro activity. The reduced activity of Selamectin is attributed to its different substituent at the C-5 position (an oxime) rather than its monosaccharide nature.[3]

CompoundStructure at C-13Concentration for Full Efficacy (µg/mL)Relative Potency Comment
Doramectin Disaccharide0.001High Potency[3][4]
Doramectin Monosaccharide Monosaccharide0.001Nearly identical potency to Doramectin[3][4]
Ivermectin Disaccharide0.001High Potency, similar to Doramectin[3][4]
Selamectin Monosaccharide>0.01100-fold less active than Doramectin, attributed to C-5 oxime group[3]

In Vivo Efficacy and Pharmacokinetics

While in vitro data suggests parity between Doramectin and its monosaccharide, in vivo efficacy is profoundly influenced by the drug's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME). There is a notable lack of published in vivo studies for the direct monosaccharide homolog of Doramectin. Therefore, we use Selamectin as a proxy for a monosaccharide derivative and compare Doramectin with other established endectocides.

Pharmacokinetic studies in cattle consistently show that Doramectin has a longer time to reach maximum plasma concentration (Tmax) and a larger area under the curve (AUC) compared to Ivermectin, indicating greater overall drug exposure and potentially longer persistent activity.[5] Moxidectin, another potent endectocide, is absorbed faster but also has a very long mean residence time.[6]

Comparative Pharmacokinetics in Cattle (Subcutaneous, 200 µg/kg)
ParameterDoramectinIvermectinMoxidectin
Tmax (days) ~5.3[5]~4.0[5]~0.33 (8 hours)[6]
Cmax (ng/mL) ~32[5]~32[5]Not directly comparable across studies
AUC (ng·day/mL) ~511[5]~361[5]~217[6]
Mean Residence Time (days) ~9.1[6]~7.4[6]~14.6[6]
Comparative In Vivo Efficacy

The superior pharmacokinetic profile of Doramectin often translates to high and persistent in vivo efficacy against a broad spectrum of parasites. Selamectin has demonstrated high efficacy in its target species (cats and dogs), though direct comparisons in livestock are unavailable.[7]

CompoundHost SpeciesTarget ParasiteEfficacy (% Reduction)
Doramectin CattleDictyocaulus viviparus (Lungworm)100%[8]
Doramectin CattleVarious gastrointestinal nematodes>99.6%[3]
Ivermectin CattleGastrointestinal nematodesHigh, though persistent efficacy may be shorter than Doramectin[9][10]
Moxidectin LambsHaemonchus contortus (resistant)89.6%[11]
Selamectin CatsToxocara cati (Roundworm)99.6 - 100% (fecal egg count)[7]
Selamectin CatsAncylostoma tubaeforme (Hookworm)98.3 - 100% (fecal egg count)[7]

In Vitro to In Vivo Correlation: An Inferred Relationship

A direct, experimentally verified in vitro to in vivo correlation (IVIVC) for Doramectin's specific monosaccharide homolog is not available in the literature. However, we can infer a logical relationship based on the existing data.

The near-identical in vitro potency of Doramectin and its monosaccharide suggests that if the monosaccharide could achieve and maintain the same concentrations at the parasite site in vivo, it would likely exhibit similar efficacy. The challenge lies entirely within the domain of pharmacokinetics. The disaccharide moiety, while not essential for intrinsic activity, may play a crucial role in the drug's ADME profile, affecting its absorption rate, tissue distribution, and elimination half-life. It is these pharmacokinetic differences that ultimately govern in vivo efficacy and the duration of protection.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Outcome invitro_act Intrinsic Potency (Larval Development Assay) dor_mono Doramectin & Monosaccharide Show Near-Identical Activity invitro_act->dor_mono pk Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion invitro_act->pk Does not account for invivo_eff In Vivo Efficacy (Worm Burden Reduction) dor_eff Doramectin shows high, persistent efficacy invivo_eff->dor_eff mono_eff Monosaccharide efficacy is UNKNOWN in livestock invivo_eff->mono_eff pk->invivo_eff Critically Determines

Caption: Logical relationship illustrating the role of pharmacokinetics in translating in vitro potency to in vivo efficacy.

Experimental Protocols

In Vitro: Larval Development Assay (LDA)

This protocol is generalized from the methodology used to assess avermectin activity against Haemonchus contortus.[3]

  • Egg Recovery: Nematode eggs are recovered from the feces of infected donor animals and sterilized.

  • Assay Setup: Assays are conducted in 96-well microtiter plates. Each well contains a nutrient medium, a suspension of eggs, and the test compound at various concentrations.

  • Incubation: Plates are incubated for approximately 6-7 days at a controlled temperature (e.g., 27°C) to allow eggs to hatch and develop into third-stage larvae (L3).

  • Inhibition Assessment: The development is halted by adding a fixative (e.g., Lugol's iodine). The number of larvae that failed to develop past the first stage (L1) is counted.

  • Data Analysis: The concentration of the compound that inhibits 50% or 99% of larval development (IC50/IC99) is determined by comparing treated wells to drug-free controls.

A 1. Recover & Sterilize Nematode Eggs B 2. Dispense Eggs, Media & Test Compounds into 96-well Plate A->B C 3. Incubate for 6-7 Days (allows development to L3 stage) B->C D 4. Halt Development (e.g., add Lugol's iodine) C->D E 5. Count Undeveloped (L1) Larvae D->E F 6. Calculate % Inhibition vs. Control to determine IC50 E->F

Caption: General experimental workflow for a nematode larval development assay.
In Vivo: Fecal Egg Count Reduction Test (FECRT)

This is a standard method for evaluating anthelmintic efficacy in livestock under field or controlled conditions.

  • Animal Selection: A group of naturally or experimentally infected animals with a demonstrated parasite burden (via fecal egg counts) is selected.

  • Allocation: Animals are randomly allocated to a control group (placebo/untreated) and one or more treatment groups.

  • Treatment: Animals in the treatment groups are administered the test articles (e.g., Doramectin) according to their body weight.

  • Fecal Sampling: Fecal samples are collected from each animal at Day 0 (pre-treatment) and again at a set time post-treatment (e.g., Day 14).

  • Egg Counting: The number of nematode eggs per gram (EPG) of feces is determined for each sample using a standardized technique (e.g., McMaster method).

  • Efficacy Calculation: The percentage reduction in the mean EPG of the treated group is calculated relative to the mean EPG of the control group.

Conclusion

The available in vitro evidence strongly suggests that the disaccharide moiety of Doramectin is not a prerequisite for its potent intrinsic anthelmintic activity.[3][4] Its monosaccharide homolog demonstrates equivalent potency in a larval development assay. However, the correlation between this high in vitro activity and potential in vivo efficacy is critically dependent on the compound's pharmacokinetic profile.

The superior pharmacokinetic properties of Doramectin, such as its extended plasma exposure, are likely key contributors to its high and persistent in vivo efficacy.[5] Without in vivo studies on the direct monosaccharide homolog, it remains an open question whether its potentially altered ADME properties would result in comparable clinical performance. Future research should focus on evaluating the pharmacokinetics of Doramectin's monosaccharide derivatives to fully elucidate the structure-activity relationship and establish a direct in vitro to in vivo correlation.

References

A Comparative Analysis of Doramectin Monosaccharide and Ivermectin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural, physicochemical, and biological properties of two potent anthelmintic agents.

This guide provides a comprehensive comparative analysis of Doramectin (B1670889) monosaccharide (Dora-MS) and Ivermectin, two prominent macrocyclic lactones used in the control of parasitic nematodes and arthropods. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, efficacy, pharmacokinetic profiles, and mechanisms of action, supported by experimental data and methodologies.

Structural and Physicochemical Properties

Doramectin monosaccharide and Ivermectin belong to the avermectin (B7782182) family of compounds, characterized by a complex 16-membered macrocyclic lactone ring. Ivermectin is a semi-synthetic derivative of abamectin, existing as a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. Doramectin is a fermentation product of a mutant strain of Streptomyces avermitilis, and this compound is a derivative where one of the two sugar moieties at the C-13 position has been removed.

A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compoundIvermectin
Molecular Formula C43H62O11B1a: C48H74O14B1b: C47H72O14
Molecular Weight 754.95 g/mol B1a: 875.10 g/mol B1b: 861.07 g/mol
Melting Point >153°C (decomposes)[1]~155°C
Solubility Slightly soluble in Chloroform and Methanol[1]Freely soluble in methanol, soluble in 95% ethanol, insoluble in water.
pKa (Predicted) 12.42 ± 0.70[1]Not readily available

Comparative Efficacy

The anthelmintic efficacy of this compound and Ivermectin has been evaluated in various studies, with the nematode larval development assay being a key in vitro method.

In Vitro Efficacy against Haemonchus contortus

A pivotal study compared the potency of Doramectin, Ivermectin, and their respective monosaccharide and aglycone derivatives in a larval development assay using the nematode Haemonchus contortus. The results indicated that both Ivermectin and Doramectin were fully effective at a concentration of 0.001 µg/mL. Notably, their monosaccharide homologs exhibited similar potency. This suggests that the removal of one sugar moiety from the C-13 position does not significantly diminish the intrinsic anthelmintic activity in this in vitro model.

CompoundEffective Concentration against H. contortus
Ivermectin 0.001 µg/mL
Doramectin 0.001 µg/mL
Ivermectin Monosaccharide Similar to Ivermectin
This compound Similar to Doramectin

Pharmacokinetic Profiles

While direct comparative pharmacokinetic data for this compound is limited, studies comparing the parent compound, Doramectin, with Ivermectin in various animal models provide valuable insights into their absorption, distribution, metabolism, and excretion.

Comparative Pharmacokinetics in Cattle

Studies in cattle have consistently shown that Doramectin exhibits a longer persistence and greater systemic exposure compared to Ivermectin following subcutaneous administration. This is reflected in a larger Area Under the Curve (AUC) and a longer Mean Residence Time (MRT) for Doramectin. For instance, one study reported the AUC for Doramectin to be 511 ± 16 ng.day/mL compared to 361 ± 17 ng.day/mL for Ivermectin.[2] Another study with pour-on formulations also found a 45% higher AUC for Doramectin.[3][4]

ParameterDoramectin (Subcutaneous)Ivermectin (Subcutaneous)
Cmax ~32 ng/mL[2]~32 ng/mL[2]
Tmax 5.3 ± 0.35 days[2]4.0 ± 0.28 days[2]
AUC (0-inf) 511 ± 16 ng.day/mL[2]361 ± 17 ng.day/mL[2]
MRT 12.8 ± 1.9 days (Pour-on)[3][4]8.4 ± 1.5 days (Pour-on)[3][4]

Note: The pharmacokinetic parameters for this compound are not available in the reviewed literature. The data presented is for the parent compound, Doramectin.

Mechanism of Action

The primary mechanism of action for both this compound and Ivermectin involves their interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[5]

Binding of the avermectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This results in the paralysis and eventual death of the parasite.[5] The high affinity of these drugs for invertebrate GluCls and their low affinity for mammalian ligand-gated channels, coupled with their limited ability to cross the blood-brain barrier in mammals, accounts for their selective toxicity.[5]

Recent research has also suggested that Ivermectin may have additional mechanisms of action, including interactions with other signaling pathways such as the WNT/β-catenin pathway and modulation of the host's immune response.[6][7]

Experimental Protocols

Nematode Larval Development Assay

This in vitro assay is a standard method for evaluating the efficacy of anthelmintic compounds.

Objective: To determine the concentration of a compound that inhibits the development of nematode eggs to the third larval stage (L3).

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • Agar (B569324)

  • 96-well microtiter plates

  • Test compounds (this compound, Ivermectin)

  • Nutrient broth (e.g., yeast extract)

  • Microscope

Procedure:

  • Preparation of Assay Plates: A solid agar medium is prepared and dispensed into the wells of a 96-well plate. The test compounds are serially diluted and added to the agar.

  • Egg Inoculation: A suspension of nematode eggs is prepared and a standardized number of eggs are added to each well.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for a period sufficient for the control (drug-free) eggs to develop into L3 larvae (typically 6-7 days).[8][9]

  • Larval Counting: After the incubation period, the development in each well is halted, and the number of L1, L2, and L3 larvae is counted under a microscope.

  • Data Analysis: The percentage of inhibition of larval development is calculated for each drug concentration, and the effective concentration (e.g., EC50) is determined.

Visualizations

Avermectin_Mechanism_of_Action cluster_membrane Neuronal/Muscular Membrane (Invertebrate) GluCl Glutamate-Gated Chloride Channel (GluCl) Channel_Opening Channel Activation/Opening GluCl->Channel_Opening Allosteric Modulation Avermectin This compound or Ivermectin Binding High-Affinity Binding Avermectin->Binding Binding->GluCl Cl_Influx Increased Influx of Chloride Ions (Cl-) Channel_Opening->Cl_Influx Hyperpolarization Hyperpolarization of Cell Membrane Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of Avermectins.

Experimental_Workflow_LDA Start Start Prepare_Plates Prepare 96-well plates with agar and serially diluted test compounds Start->Prepare_Plates Inoculate_Eggs Inoculate each well with a standardized number of nematode eggs Prepare_Plates->Inoculate_Eggs Incubation Incubate plates at controlled temperature (e.g., 27°C) for 6-7 days Inoculate_Eggs->Incubation Count_Larvae Halt development and count L1, L2, and L3 larvae in each well Incubation->Count_Larvae Analyze_Data Calculate percentage inhibition and determine EC50 values Count_Larvae->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Nematode Larval Development Assay.

References

Unveiling the Anthelmintic Capabilities of Doramectin Monosaccharide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy and mechanisms of Doramectin (B1670889) Monosaccharide, offering a comparative perspective against its parent compound, Doramectin, and other leading anthelmintics. This guide provides researchers, scientists, and drug development professionals with essential experimental data and protocols to evaluate its potential in parasite control.

Doramectin, a broad-spectrum endectocide, is a cornerstone in the management of parasitic infections in livestock. Its acid degradation product, Doramectin monosaccharide, has emerged as a molecule of interest, demonstrating potent inhibitory effects on nematode larval development.[1][2][3] This comparison guide synthesizes available data to illuminate the anthelmintic spectrum of this compound, contrasting its performance with Doramectin and other commercially significant anthelmintics such as Ivermectin and Moxidectin (B1677422).

Comparative Efficacy of Doramectin and this compound

While comprehensive data on the monosaccharide is still emerging, initial studies suggest a comparable potency to its parent compound, particularly against certain nematode species. Doramectin itself boasts a high efficacy rate against a wide array of gastrointestinal roundworms, lungworms, and other parasitic nematodes.

Table 1: Anthelmintic Spectrum of Doramectin Against Various Nematode Species in Cattle and Swine

Parasite SpeciesHostEfficacy (%)
Ostertagia ostertagi (including inhibited larvae)Cattle≥99.6[4]
Haemonchus placeiCattle≥99.6[4]
Trichostrongylus axeiCattle≥99.6[4]
Cooperia oncophora (including inhibited larvae)Cattle≥99.6[4]
Dictyocaulus viviparus (lungworm)Cattle≥99.6[4]
Nematodirus helvetianusCattle73.3 (adult), 75.5 (L4 larvae)[4]
Ascaris suumSwine98-100[5][6]
Trichuris suisSwine79-87[5]
Metastrongylus spp. (lungworm)Swine≥98[5]
Strongyloides ransomiSwine≥98[5]

Note: The efficacy of this compound against Haemonchus contortus has been reported to be similar to that of Doramectin.[7][8]

Performance Against Other Avermectins

The avermectin (B7782182) class of anthelmintics, which includes Ivermectin and Moxidectin, provides a critical benchmark for evaluating Doramectin and its monosaccharide derivative. Studies have shown Doramectin to have comparable, and in some instances, superior persistent efficacy against certain nematode species.

Table 2: Comparative Efficacy of Doramectin with Ivermectin and Moxidectin Against Gastrointestinal Nematodes in Cattle

AnthelminticParasite GenusFecal Egg Count Reduction (%)Study Reference
DoramectinHaemonchus, Cooperia, Mecistocirrus, Trichostrongylus, Ostertagia, Bunostomum, Strongyloides, Trichuris96.1-100[9]
IvermectinToxocara vitulorum99.90 (Day 8), 100 (Day 12)[10]
DoramectinToxocara vitulorum98.77 (Day 8), 100 (Day 12)[10]
MoxidectinToxocara vitulorum99.57 (Day 8), 100 (Day 12)[10]
DoramectinCooperia oncophoraPrevention of infection for 24 days[11]
MoxidectinCooperia oncophoraPrevention of infection for <10 days[11]

Experimental Protocols

To ensure the validity and reproducibility of anthelmintic efficacy studies, standardized experimental protocols are paramount. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Efficacy Evaluation in Cattle

This protocol outlines a typical controlled study to determine the efficacy of an anthelmintic against naturally or experimentally induced nematode infections in cattle.

1. Animal Selection and Acclimation:

  • Select healthy, parasite-naive calves of similar age and weight.

  • House the animals in conditions that prevent accidental parasite infection.

  • Acclimate the animals to their housing and diet for at least one week prior to the study.

2. Infection:

  • For induced infections, orally inoculate each calf with a standardized dose of infective third-stage larvae (L3) of the target nematode species.[12]

  • For natural infections, select animals with pre-existing parasite burdens confirmed by fecal egg counts.[13]

3. Treatment Allocation and Administration:

  • Randomly allocate animals to a treatment group (receiving the test compound) or a control group (receiving a placebo, such as saline).[4][5]

  • Administer the test compound (e.g., Doramectin) via subcutaneous injection at the manufacturer's recommended dosage (e.g., 200 µg/kg body weight).[4][13]

4. Post-Treatment Monitoring and Data Collection:

  • Collect fecal samples from each animal at predetermined intervals (e.g., days 0, 7, 14, and 21 post-treatment) to determine fecal egg counts (FEC).[9][14]

  • At the end of the study period (typically 14-16 days post-treatment for worm burden assessment), humanely euthanize the animals.[5][13]

  • Conduct necropsies to recover and count adult and larval worms from the gastrointestinal tract and other relevant organs.[4][5][13]

5. Efficacy Calculation:

  • Calculate the percentage reduction in fecal egg counts for the treated group compared to the control group.

  • Calculate the percentage reduction in geometric mean worm burdens in the treated group compared to the control group using the following formula:

    • Efficacy (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] x 100

G cluster_workflow In Vivo Anthelmintic Efficacy Workflow animal_selection Animal Selection & Acclimation infection Parasite Infection (Natural or Induced) animal_selection->infection allocation Random Allocation (Treatment vs. Control) infection->allocation treatment Drug Administration allocation->treatment monitoring Post-Treatment Monitoring (Fecal Egg Counts) treatment->monitoring necropsy Necropsy & Worm Burden Count monitoring->necropsy analysis Efficacy Calculation necropsy->analysis

Caption: A generalized workflow for in vivo anthelmintic efficacy studies.

In Vitro Larval Development Assay

This assay is crucial for determining the direct inhibitory effects of a compound on the early developmental stages of nematodes.

1. Egg Recovery:

  • Recover nematode eggs from the feces of infected donor animals using a series of sieves and a sucrose (B13894) flotation method.[9]

2. Assay Setup:

  • Dispense a known number of eggs (e.g., approximately 100) in a small volume of water into each well of a 48-well microtiter plate.[15]

  • Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent.

  • Add the test compound dilutions to the wells to achieve the desired final concentrations.[15]

  • Include positive control wells (e.g., a known effective anthelmintic like Albendazole) and negative control wells (e.g., solvent only).[15]

3. Incubation:

  • Incubate the plates at an optimal temperature (e.g., 37°C) for a sufficient period to allow for larval hatching and development in the control wells (typically 48 hours).[15]

4. Assessment of Larval Development:

  • After incubation, examine each well under a microscope to determine the number of hatched larvae and their developmental stage.

  • The inhibitory effect of the compound is measured by the reduction in the number of larvae that develop to the infective third stage (L3) compared to the negative control.

5. Data Analysis:

  • Calculate the percentage inhibition of larval development for each concentration of the test compound.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of larval development).

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Doramectin, like other avermectins, exerts its anthelmintic effect by potentiating glutamate- and GABA-gated chloride channels in the nerve and muscle cells of nematodes.[1][16][17][18] This action leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in flaccid paralysis and eventual death of the parasite. This compound is believed to share this primary mechanism of action.

G cluster_pathway Proposed Mechanism of Action of this compound doramectin Doramectin Monosaccharide glutamate_channel Glutamate-Gated Chloride Channel (GluCl) doramectin->glutamate_channel Binds and Potentiates cl_influx Increased Cl- Influx glutamate_channel->cl_influx Opens Channel hyperpolarization Hyperpolarization of Nerve/Muscle Cell cl_influx->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis death Parasite Death paralysis->death

Caption: Signaling pathway of this compound's anthelmintic action.

References

A Head-to-Head Comparison of Doramectin Monosaccharide with Other Avermectins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Doramectin (B1670889) monosaccharide against other prominent avermectins, including ivermectin, abamectin, and selamectin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data from various studies, details experimental protocols for replication, and visualizes critical biological and experimental processes.

Executive Summary

Avermectins are a class of broad-spectrum antiparasitic agents widely used in veterinary and human medicine. Their mechanism of action primarily involves the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[1] Doramectin, a fermentation product of a mutant strain of Streptomyces avermitilis, is structurally similar to ivermectin and abamectin. Doramectin monosaccharide is a key derivative, and understanding its comparative efficacy and pharmacokinetic profile is crucial for the development of new anthelmintic therapies.

This guide reveals that while doramectin and ivermectin exhibit potent anthelmintic activity, their monosaccharide derivatives show comparable, and in some structural configurations, even superior potency in in-vitro assays. Pharmacokinetic studies in livestock demonstrate that doramectin generally exhibits a longer mean residence time and greater overall exposure compared to ivermectin, which may have implications for sustained efficacy.

Mechanism of Action: A Shared Pathway

Avermectins exert their anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) present on the nerve and muscle cells of nematodes and other invertebrates.[1][2] Binding of an avermectin (B7782182) to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the parasite. This mechanism is highly selective for invertebrates as the corresponding channels in mammals are primarily confined to the central nervous system and are less sensitive to avermectins.

Avermectin_Mechanism_of_Action cluster_membrane Cell Membrane Avermectin Avermectin (e.g., Doramectin) GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to Neuron Nematode Neuron/ Muscle Cell Membrane Chloride Chloride Ions (Cl-) GluCl->Chloride Opens Channel Influx Increased Influx Hyperpolarization Hyperpolarization Influx->Hyperpolarization leads to Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis

Figure 1: Simplified signaling pathway of avermectin's mechanism of action.

Comparative In-Vitro Efficacy

A key measure of anthelmintic activity is the larval development assay (LDA), which determines the concentration of a drug required to inhibit the development of nematode larvae. A study comparing various avermectins against the parasitic nematode Haemonchus contortus provides valuable insights into the relative potency of doramectin and its monosaccharide.

Table 1: In-Vitro Efficacy of Avermectins against Haemonchus contortus Larval Development

CompoundMolecular StructureKey Structural Difference from DoramectinFully Effective Concentration (µg/mL)
Doramectin Disaccharide at C-13-0.001
This compound Monosaccharide at C-13Removal of one sugar unitSimilar to Doramectin
Ivermectin Disaccharide at C-13Different substituent at C-250.001
Ivermectin Monosaccharide Monosaccharide at C-13Different substituent at C-25, removal of one sugar unitSimilar to Ivermectin
Selamectin Monosaccharide at C-13, Oxime at C-5Oxime group at C-5100-fold less active than Doramectin

Source: Data synthesized from a comparative study on avermectin intermediates.[3][4]

The data indicates that the presence of a disaccharide or monosaccharide at the C-13 position does not significantly impact the in-vitro potency of doramectin and ivermectin against H. contortus.[3][4] However, modifications at other positions, such as the C-5 position in selamectin, can dramatically reduce activity.[4]

Pharmacokinetic Profiles: A Comparative Overview

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of a drug, which in turn influences its efficacy and duration of action. Comparative studies in cattle have highlighted key differences in the pharmacokinetic profiles of doramectin and ivermectin.

Table 2: Comparative Pharmacokinetics of Doramectin and Ivermectin in Cattle (Pour-on Administration)

ParameterDoramectinIvermectinSignificance
Cmax (ng/mL) 12.2 ± 4.812.2 ± 6.0Not Significant
Tmax (days) 4.3 ± 1.63.4 ± 0.8Not Significant
AUC (ng·day/mL) 168.0 ± 41.7115.5 ± 43.0Significantly Greater for Doramectin
MRT (days) 12.8 ± 1.98.4 ± 1.5Significantly Greater for Doramectin

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; MRT: Mean residence time. Source: Data from a comparative pharmacokinetic study in cattle.[5]

These findings suggest that while both drugs reach similar peak concentrations at roughly the same time, doramectin exhibits a significantly greater overall exposure (AUC) and remains in the system for a longer period (MRT) compared to ivermectin.[5] This prolonged presence could translate to a longer duration of protective efficacy against parasitic reinfection.

Experimental Protocols

Haemonchus contortus Larval Development Assay (LDA)

This protocol outlines the general steps for assessing the in-vitro efficacy of avermectins against the larval development of Haemonchus contortus.

LDA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Egg_Isolation 1. Isolate H. contortus eggs from infected sheep feces Sterilization 2. Sterilize eggs (e.g., with sodium hypochlorite) Egg_Isolation->Sterilization Dispensing 3. Dispense eggs into 96-well plates Sterilization->Dispensing Drug_Addition 4. Add serial dilutions of avermectin compounds Dispensing->Drug_Addition Incubation 5. Incubate at ~27°C for 6-7 days Drug_Addition->Incubation Termination 6. Terminate development (e.g., with iodine) Incubation->Termination Counting 7. Count L1, L2, and L3 larvae under a microscope Termination->Counting Calculation 8. Calculate EC50 values Counting->Calculation

Figure 2: General workflow for the Haemonchus contortus larval development assay.

Detailed Methodology:

  • Egg Recovery: Collect fresh fecal samples from sheep mono-infected with H. contortus. Homogenize the feces in a saturated saline solution and strain through a series of sieves to isolate the eggs.

  • Sterilization: Wash the collected eggs multiple times with deionized water. To minimize fungal and bacterial contamination, briefly expose the eggs to a dilute sodium hypochlorite (B82951) solution (e.g., 0.1%), followed by several rinses with sterile water.

  • Assay Setup: In a 96-well microtiter plate, add a nutrient medium (e.g., a mixture of Earle's balanced salt solution, yeast extract, and antibiotics) to each well.

  • Drug Dilution: Prepare serial dilutions of the test compounds (this compound, Ivermectin, etc.) in a suitable solvent (e.g., DMSO) and add to the appropriate wells. Include solvent-only controls.

  • Incubation: Add a standardized number of sterilized H. contortus eggs to each well. Seal the plates and incubate at approximately 27°C for 6-7 days to allow for larval development.

  • Assessment: After the incubation period, add a drop of Lugol's iodine to each well to kill and stain the larvae. Under an inverted microscope, count the number of eggs that have failed to hatch, and the number of larvae that have developed to the first (L1), second (L2), and third (L3) stages.

  • Data Analysis: The efficacy of each compound is determined by its ability to inhibit the development of larvae to the L3 stage. The effective concentration 50 (EC50) is then calculated using appropriate statistical software.

Pharmacokinetic Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of avermectins in bovine plasma.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification Blood_Collection 1. Collect blood samples at timed intervals post-drug administration Plasma_Separation 2. Separate plasma by centrifugation Blood_Collection->Plasma_Separation Extraction 3. Liquid-liquid or solid-phase extraction of avermectins from plasma Plasma_Separation->Extraction Derivatization 4. Derivatize extracted avermectins to fluorescent products Extraction->Derivatization Injection 5. Inject derivatized sample into HPLC system Derivatization->Injection Separation_Detection 6. Chromatographic separation and fluorescence detection Injection->Separation_Detection Peak_Analysis 7. Integrate peak areas Separation_Detection->Peak_Analysis Standard_Curve 8. Quantify concentration using a standard curve Peak_Analysis->Standard_Curve

Figure 3: Workflow for the pharmacokinetic analysis of avermectins using HPLC.

Detailed Methodology:

  • Sample Collection: Following administration of the avermectin formulation to cattle, collect blood samples via jugular venipuncture at predetermined time points into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -20°C or lower until analysis.

  • Extraction: Avermectins can be extracted from the plasma using either liquid-liquid extraction (e.g., with acetonitrile) or solid-phase extraction (SPE) with a C18 cartridge.

  • Derivatization: To enhance detection by fluorescence, the extracted avermectins are derivatized. A common method involves reaction with N-methylimidazole and trifluoroacetic anhydride (B1165640) in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~475 nm.

  • Quantification: Prepare a standard curve using known concentrations of the analyte (e.g., this compound) in control plasma. The concentration of the drug in the experimental samples is determined by comparing their peak areas to the standard curve.

Conclusion

This comparative guide demonstrates that this compound is a potent anthelmintic agent with an in-vitro efficacy comparable to its parent compound, doramectin, and to ivermectin. The key differentiator appears in the pharmacokinetic profile, where doramectin exhibits a longer residence time in livestock. This characteristic may offer advantages in terms of prolonged protection against parasitic infections. The provided experimental protocols serve as a foundation for researchers to conduct further comparative studies and explore the full potential of this compound in the development of novel antiparasitic therapies. Future research should focus on in-vivo efficacy studies directly comparing the monosaccharide forms of these avermectins to fully elucidate their therapeutic potential.

References

A Comparative Guide to Doramectin and its Monosaccharide Derivative: Efficacy, Protocols, and Research Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-established antiparasitic agent, doramectin (B1670889), and its lesser-studied derivative, doramectin monosaccharide. While extensive data exists for doramectin, research into its monosaccharide form is limited. This document summarizes the available experimental data, outlines relevant protocols, and highlights key areas for future investigation to address the current knowledge gap and the reproducibility of experimental results for the monosaccharide.

Introduction to Doramectin and this compound

Doramectin is a broad-spectrum endectocide belonging to the avermectin (B7782182) family of macrocyclic lactones.[1] It is widely used in veterinary medicine to treat and control internal and external parasites in animals such as cattle and swine.[2][3][4] Doramectin's primary mechanism of action involves modulating glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite.

This compound is a degradation product of doramectin, formed through the acid-catalyzed hydrolysis of the terminal saccharide unit. While structurally similar to its parent compound, there is a significant lack of published data on its biological activity, pharmacokinetics, and efficacy in animals and the environment. This guide aims to present the existing comparative data and provide a framework for future research.

Comparative Efficacy and Physicochemical Properties

Quantitative data for doramectin is abundant, while data for its monosaccharide is sparse. The following tables summarize the available information to facilitate a direct comparison. The absence of data for this compound underscores the need for further research.

Table 1: Physicochemical Properties

PropertyDoramectinThis compound
Molecular FormulaC₅₀H₇₄O₁₄C₄₃H₆₂O₁₁
Molecular Weight899.11 g/mol 754.95 g/mol
SolubilitySoluble in ethanol, methanol, DMF, or DMSOSoluble in ethanol, methanol, DMF, or DMSO

Table 2: Comparative Efficacy Against Haemonchus contortus

CompoundConcentration for Full EfficacyPotency Comparison
Doramectin0.001 µg/mlSimilar to its monosaccharide homolog[5][6]
This compoundNot explicitly stated, but potency is similar to DoramectinSimilar to Doramectin[5][6]

Table 3: Pharmacokinetic Parameters of Doramectin in Cattle (Subcutaneous Injection, 200 µg/kg)

ParameterValueReference
Peak Plasma Concentration (Cmax)~32 ng/ml[7]
Time to Peak Plasma Concentration (Tmax)5.3 ± 0.35 days[7]
Area Under the Curve (AUC₀-∞)511 ± 16 ng·day/ml[7]

Note: No pharmacokinetic data for this compound has been found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of doramectin and its derivatives. These protocols can be adapted for the investigation of this compound.

Preparation of this compound by Acid Hydrolysis

This protocol is based on the general understanding of the acid-catalyzed hydrolysis of avermectins.

Objective: To produce this compound from doramectin.

Materials:

  • Doramectin

  • Sulfuric acid (H₂SO₄) or other suitable strong acid

  • Organic solvent (e.g., acetonitrile, ethanol)

  • Water

  • Sodium bicarbonate solution (for neutralization)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve a known quantity of doramectin in an appropriate organic solvent.

  • Add a solution of the strong acid (e.g., 1% sulfuric acid in water) to the doramectin solution.

  • Heat the mixture at a controlled temperature (e.g., 40-60°C) with continuous stirring. The reaction time will need to be optimized, but can range from several hours to a day.

  • Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) to determine the consumption of doramectin and the formation of the monosaccharide.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid with a base, such as a saturated sodium bicarbonate solution, until the pH is neutral.

  • Extract the this compound from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified using chromatographic techniques such as column chromatography or preparative HPLC.

Nematode Larval Development Assay

This assay is used to determine the in vitro efficacy of an anthelmintic compound against the developmental stages of parasitic nematodes.

Objective: To assess the inhibitory effect of doramectin and this compound on the development of nematode larvae (e.g., Haemonchus contortus).

Materials:

  • Nematode eggs (e.g., H. contortus)

  • Agar (B569324)

  • Nutrient broth

  • 96-well microtiter plates

  • Test compounds (doramectin and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Larval hatching medium

  • Microscope

Procedure:

  • Prepare a nutrient agar solution and dispense it into the wells of a 96-well plate.

  • Prepare serial dilutions of the test compounds in the larval hatching medium. The final solvent concentration should be non-toxic to the larvae (typically ≤1% DMSO).

  • Add the test compound dilutions to the respective wells of the microtiter plate. Include a negative control (medium with solvent only) and a positive control (a known anthelmintic).

  • Isolate nematode eggs from fecal samples and surface sterilize them.

  • Add a standardized number of eggs to each well of the plate.

  • Incubate the plate at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development to the third-stage (L3) in the control wells (typically 6-7 days).

  • After incubation, add a vital stain (e.g., Lugol's iodine) to each well to stop development and aid in visualization.

  • Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

  • The efficacy of the compound is determined by the inhibition of development to the L3 stage compared to the negative control. Calculate the IC₅₀ value (the concentration that inhibits 50% of the larval development).

In Vitro Cytotoxicity Assay

This assay assesses the potential cytotoxic effects of a compound on mammalian cells.

Objective: To evaluate the cytotoxicity of doramectin and this compound on a selected cell line (e.g., bovine peripheral lymphocytes).

Materials:

  • Bovine peripheral lymphocytes or other suitable cell line

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Antibiotics (penicillin/streptomycin)

  • Test compounds (doramectin and this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Culture the cells in a suitable medium supplemented with FBS and antibiotics.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC₅₀ value (concentration that reduces cell viability by 50%) can be calculated. A study on doramectin showed cytotoxic effects on bovine peripheral lymphocytes at concentrations of 20, 40, and 60 ng/mL.[8]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Avermectins

The primary mode of action for avermectins like doramectin is the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent flaccid paralysis and death of the parasite.

G Doramectin Doramectin GluCl_GABA_R Glutamate-gated and GABA-gated Chloride Channels Doramectin->GluCl_GABA_R Binds to and potentiates Cl_Influx Increased Chloride Ion (Cl-) Influx GluCl_GABA_R->Cl_Influx Leads to Hyperpolarization Hyperpolarization of Neuronal Membrane Cl_Influx->Hyperpolarization Causes Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Results in Death Parasite Death Paralysis->Death

Figure 1. Simplified signaling pathway of Doramectin's mechanism of action.
Proposed Experimental Workflow for this compound Characterization

Given the limited data on this compound, a structured experimental workflow is necessary to systematically characterize its properties and compare them to doramectin.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Doramectin B Acid Hydrolysis A->B C Purification (HPLC) B->C D This compound C->D E Larval Development Assay (e.g., H. contortus) D->E F Cytotoxicity Assay (e.g., Bovine Lymphocytes) D->F G Mechanism of Action Studies (e.g., Electrophysiology) D->G H Pharmacokinetic Studies (e.g., in Cattle) D->H I Efficacy Studies (various parasite models) H->I

Figure 2. Proposed workflow for the characterization of this compound.

Conclusion and Future Directions

The reproducibility of experimental results for this compound cannot be assessed at this time due to a significant lack of published research. The available data suggests that its potency against Haemonchus contortus is similar to that of doramectin. However, comprehensive studies on its efficacy against a broader range of parasites, its pharmacokinetic profile, and its potential for toxicity are urgently needed.

For researchers and drug development professionals, this compound represents an area with potential for novel discoveries. The experimental protocols and workflows outlined in this guide provide a starting point for these much-needed investigations. Future research should focus on:

  • Standardized Synthesis and Purification: Establishing a reproducible and scalable method for producing high-purity this compound.

  • Broad-Spectrum Efficacy Testing: Evaluating its activity against a wide range of economically important parasites in veterinary medicine.

  • Comprehensive Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion in target animal species.

  • Toxicology and Safety Studies: Assessing its potential for adverse effects in host animals.

By systematically addressing these research gaps, the scientific community can build a robust dataset for this compound, enabling a thorough comparison with doramectin and other alternatives, and ultimately determining its potential as a therapeutic agent.

References

Benchmarking Doramectin Monosaccharide: A Comparative Guide to Anthelmintic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Doramectin (B1670889) monosaccharide and its parent compound, Doramectin, against industry-standard anthelmintics such as Ivermectin and Eprinomectin. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the underlying biological mechanisms and experimental workflows to aid in research and development.

Quantitative Performance Data

Table 1: Comparative Efficacy Against Gastrointestinal Nematodes in Cattle (% Reduction in Fecal Egg Count)
AnthelminticDosageOstertagia ostertagiCooperia spp.Haemonchus placeiTrichostrongylus axeiOesophagostomum radiatumCitation
Doramectin200 µg/kg (injectable)≥99.9%≥99.9%≥99.9%≥99.9%≥99.9%[1][2]
Doramectin500 µg/kg (pour-on)>99.0% (Day 14)>99.0% (Day 14)>99.0% (Day 14)>99.0% (Day 14)>99.0% (Day 14)[3]
Ivermectin200 µg/kg (injectable)-----
Ivermectin500 µg/kg (pour-on)Consistently lower efficacy than Doramectin, Eprinomectin, and Moxidectin (B1677422) in some studies.[4]Consistently lower efficacy than Doramectin, Eprinomectin, and Moxidectin in some studies.[4]Consistently lower efficacy than Doramectin, Eprinomectin, and Moxidectin in some studies.[4]Consistently lower efficacy than Doramectin, Eprinomectin, and Moxidectin in some studies.[4]Consistently lower efficacy than Doramectin, Eprinomectin, and Moxidectin in some studies.[4][4]
Eprinomectin500 µg/kg (pour-on)Greater activity than Ivermectin through Day 28.[4]Greater activity than Ivermectin through Day 28.[4]Greater activity than Ivermectin through Day 28.[4]Greater activity than Ivermectin through Day 28.[4]Greater activity than Ivermectin through Day 28.[4][4]

Note: Efficacy can vary based on the specific nematode species, formulation, and potential for anthelmintic resistance in the parasite population.

Table 2: Comparative Persistent Efficacy Against Experimental Nematode Infections in Calves (% Reduction in Worm Burden)
AnthelminticChallenge DurationOstertagia ostertagiCooperia oncophoraDictyocaulus viviparusCitation
Doramectin (200 µg/kg)21 Days99.9%90.7%100%[5]
Doramectin (200 µg/kg)28 Days93.7%-99.9%[5]
Table 3: Comparative Pharmacokinetics in Cattle (Subcutaneous Injection, 200 µg/kg)
ParameterDoramectinIvermectinCitation
Cmax (ng/mL) ~32~32[6]
Tmax (days) 5.3 ± 0.354.0 ± 0.28[6]
AUC (ng·day/mL) 511 ± 16361 ± 17[6]
Table 4: Comparative Pharmacokinetics in Cattle (Pour-on Application, 500 µg/kg)
ParameterDoramectinIvermectinCitation
Cmax (ng/mL) 12.2 ± 4.812.2 ± 6.0[7][8]
Tmax (days) 4.3 ± 1.63.4 ± 0.8[7][8]
AUC (ng·day/mL) 168.0 ± 41.7115.5 ± 43.0[7][8]
Mean Residence Time (days) 12.8 ± 1.98.4 ± 1.5[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a widely used method to evaluate the efficacy of an anthelmintic in a herd of animals.

Objective: To determine the percentage reduction in nematode egg shedding in feces after treatment with an anthelmintic.

Methodology:

  • Animal Selection: Select a group of at least 10-15 animals with naturally acquired gastrointestinal nematode infections. Animals should not have been treated with an anthelmintic in the preceding 8-12 weeks.

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.

  • Treatment: Administer the specified dose of the anthelmintic to the treated group. An untreated control group should be maintained for comparison.

  • Post-treatment Sampling: Collect individual fecal samples from the same animals 10-14 days after treatment.

  • Fecal Egg Count: Process the fecal samples using a standardized technique, such as the McMaster method, to determine the number of eggs per gram (EPG) of feces for each animal.

  • Calculation of Efficacy: The percentage of fecal egg count reduction is calculated using the following formula:

    % FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

    A reduction of 95% or greater is generally considered effective.

Controlled Efficacy Test

The Controlled Efficacy Test is a more definitive method for determining anthelmintic efficacy, typically involving experimental infection and necropsy.

Objective: To determine the percentage reduction in the actual worm burden in treated animals compared to untreated controls.

Methodology:

  • Animal Selection: Use parasite-naïve calves of a similar age and weight.

  • Experimental Infection: Inoculate each calf with a known number of infective larvae (L3) of specific nematode species.

  • Treatment: After a pre-determined period to allow the parasites to establish and mature, randomly allocate animals to treatment and control groups. Administer the test anthelmintic to the treatment group.

  • Necropsy: Euthanize all animals at a set time post-treatment (e.g., 14-21 days).

  • Worm Recovery and Counting: Recover adult and larval worms from the gastrointestinal tract and lungs using standardized washing and sieving techniques. Identify and count the parasites for each animal.

  • Calculation of Efficacy: The percentage efficacy is calculated based on the reduction of the geometric mean worm burdens in the treated group compared to the control group.

In-vitro Larval Development Assay (Haemonchus contortus)

This assay is used to assess the direct effect of a compound on the development of parasitic larvae.

Objective: To determine the concentration of a compound that inhibits the development of Haemonchus contortus larvae from the third (L3) to the fourth (L4) stage.

Methodology:

  • Larval Preparation: Obtain infective L3 larvae of H. contortus from fecal cultures. Exsheath the larvae using a solution of sodium hypochlorite.

  • Assay Setup: Dispense a known number of exsheathed L3 larvae into each well of a microtiter plate containing a suitable culture medium.

  • Compound Addition: Add serial dilutions of the test compound (e.g., Doramectin monosaccharide) to the wells. Include appropriate solvent controls.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for larval development (typically 6-7 days).

  • Assessment: Examine the larvae in each well under a microscope to determine the stage of development and assess motility or mortality.

  • Data Analysis: Determine the concentration of the compound that inhibits larval development by 50% (IC50).

Visualizations

The following diagrams illustrate the mechanism of action of Doramectin and a typical workflow for a comparative anthelmintic efficacy study.

cluster_0 Nematode Neuromuscular Junction Presynaptic Presynaptic Neuron Glutamate Glutamate (Neurotransmitter) Presynaptic->Glutamate Release GluCl Glutamate-gated Chloride Channel (GluCl) Glutamate->GluCl Binds to Postsynaptic Postsynaptic Muscle Cell Membrane Chloride GluCl->Chloride Increased influx Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Results in Doramectin Doramectin / this compound Doramectin->GluCl Binds and potentiates opening

Caption: Mechanism of action of Doramectin on nematode glutamate-gated chloride channels.

cluster_1 Comparative Efficacy Study Workflow AnimalSelection Animal Selection (Naturally Infected Cattle) PreTreatment Pre-treatment Fecal Sampling (Day 0) AnimalSelection->PreTreatment Randomization Randomization into Treatment Groups PreTreatment->Randomization Treatment_A Group A: This compound Randomization->Treatment_A Treatment_B Group B: Industry Standard (e.g., Ivermectin) Randomization->Treatment_B Control Group C: Untreated Control Randomization->Control PostTreatment Post-treatment Fecal Sampling (Day 14) Treatment_A->PostTreatment Treatment_B->PostTreatment Control->PostTreatment FEC Fecal Egg Count (EPG) PostTreatment->FEC DataAnalysis Data Analysis (% Fecal Egg Count Reduction) FEC->DataAnalysis Results Comparative Efficacy Results DataAnalysis->Results

Caption: Workflow for a Fecal Egg Count Reduction Test (FECRT).

References

A Comparative Guide to the Statistical Validation of Doramectin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Doramectin, a broad-spectrum antiparasitic agent. The focus is on providing objective performance comparisons supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs. While the initial topic specified a "Doramectin monosaccharide bioassay," the predominant and more rigorously validated methods in the scientific literature are chromatography-based assays. This guide will focus on these established techniques.

Mechanism of Action of Doramectin

Doramectin, a member of the avermectin (B7782182) class of compounds, exerts its antiparasitic effect by modulating glutamate-gated chloride ion (Cl-) channels in the nerve and muscle cells of nematodes and arthropods.[1][2] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in a rapid, non-spastic paralysis and eventual death of the parasite.[1][2]

cluster_Neuron Invertebrate Neuron/Myocyte Glutamate_Gated_Chloride_Channel Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Chloride Ion (Cl⁻) Influx Glutamate_Gated_Chloride_Channel->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Paralysis_Death Paralysis and Death of Parasite Hyperpolarization->Paralysis_Death Causes Doramectin Doramectin Doramectin->Glutamate_Gated_Chloride_Channel Allosterically Modulates Sample Doramectin Sample Dissolution Dissolve in Methanol Sample->Dissolution HPLC HPLC System (HALO C8 Column) Dissolution->HPLC Detection UV Detection (245 nm) HPLC->Detection Quantification Quantification vs. External Standard Detection->Quantification cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Matrix Biological Matrix (e.g., Muscle, Milk) Extraction Solvent Extraction (Acetonitrile) Matrix->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

References

A Comparative Analysis of Doramectin's Monosaccharide and Aglycone Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative examination of the monosaccharide and aglycone metabolites of Doramectin (B1670889), a widely used veterinary anthelmintic. Doramectin, a macrocyclic lactone, undergoes degradation, primarily through acid-catalyzed hydrolysis, to yield its monosaccharide and subsequently its aglycone.[1] Understanding the distinct characteristics of these degradation products is crucial for a comprehensive assessment of Doramectin's overall activity, and potential environmental impact.

Chemical and Physical Properties

The sequential loss of sugar moieties from the parent Doramectin molecule results in significant changes to the chemical and physical properties of the resulting monosaccharide and aglycone. These alterations, including a reduction in molecular weight and potential changes in polarity, are summarized below.

PropertyDoramectin MonosaccharideDoramectin Aglycone
CAS Number 165108-44-11987883-26-0
Molecular Formula C43H62O11C36H50O8
Molecular Weight 755.0 g/mol 610.78 g/mol
General Description An acid degradation product of doramectin resulting from the loss of the terminal oleandrose (B1235672) sugar.An acid degradation product of doramectin resulting from the loss of both sugar moieties.
Solubility Soluble in ethanol, methanol, DMF, or DMSO.[2]Soluble in ethanol, methanol, DMF, or DMSO.

Comparative Biological Activity

While Doramectin's primary mode of action involves the potentiation of glutamate-gated chloride channels in nematodes, leading to paralysis, its degradation products exhibit a different biological profile.[3] Both the monosaccharide and aglycone are noted to be inhibitors of nematode larval development but are devoid of the paralytic activity characteristic of the parent compound.[2] A study comparing various avermectins and their intermediates found that Doramectin and its monosaccharide homolog were similarly effective in a nematode larval development assay.[4]

Biological ActivityThis compoundDoramectin Aglycone
Anthelmintic Spectrum Primarily active against the larval stages of nematodes.Primarily active against the larval stages of nematodes.
Mechanism of Action Inhibition of nematode larval development. Lacks the paralytic effect on adult worms.Inhibition of nematode larval development. Lacks the paralytic effect on adult worms.
Potency (Nematode Larval Development) Fully effective at a concentration of 0.001 µg/mL (similar to parent Doramectin).[4]Quantitative data not available in the reviewed literature, but described as a potent inhibitor.

Experimental Protocols

Nematode Larval Development Assay

This assay is a common in vitro method to determine the efficacy of anthelmintic compounds against the early life stages of parasitic nematodes.

Objective: To assess the concentration-dependent inhibitory effect of a test compound on the development of nematode eggs to the third larval (L3) stage.

Materials:

  • Fresh fecal samples from nematode-infected animals (e.g., sheep, cattle)

  • Saturated sodium chloride solution

  • Sieves (e.g., 100 µm and 25 µm)

  • Centrifuge and centrifuge tubes

  • Agar (B569324)

  • Yeast extract

  • 96-well microtiter plates

  • Test compounds (this compound, Doramectin aglycone) dissolved in a suitable solvent (e.g., DMSO)

  • Microscope

Procedure:

  • Egg Isolation: Nematode eggs are isolated from the fecal samples by a process of sieving and flotation in a saturated salt solution.

  • Assay Setup: A small amount of agar is placed in each well of a 96-well plate. Approximately 50-100 eggs are added to each well.

  • Compound Addition: The test compounds are added to the wells at various concentrations. A control group with no test compound is also included.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for approximately 7 days to allow for larval development.

  • Data Collection: After the incubation period, the number of eggs that have developed into L3 larvae in each well is counted under a microscope.

  • Analysis: The percentage of inhibition of larval development is calculated for each concentration of the test compound. The IC50 (the concentration that inhibits 50% of larval development) can then be determined.

Visualizations

G Doramectin Doramectin (Disaccharide) Monosaccharide This compound Doramectin->Monosaccharide Acid Hydrolysis (- Oleandrose) Aglycone Doramectin Aglycone Monosaccharide->Aglycone Acid Hydrolysis (- Oleandrose)

Degradation pathway of Doramectin.

G cluster_workflow Experimental Workflow: Nematode Larval Development Assay start Isolate Nematode Eggs from Fecal Sample prepare_plates Prepare 96-well Plates with Agar and Eggs start->prepare_plates add_compounds Add Test Compounds (Monosaccharide & Aglycone) at Various Concentrations prepare_plates->add_compounds incubate Incubate Plates (e.g., 7 days at 25°C) add_compounds->incubate observe Observe and Count L3 Larvae Under Microscope incubate->observe analyze Analyze Data and Calculate IC50 observe->analyze

Workflow for a nematode larval development assay.

G cluster_doramectin Doramectin cluster_metabolites Monosaccharide & Aglycone D_GluCl Binds to Glutamate-Gated Chloride Channels D_Paralysis Paralysis of Adult Nematode D_GluCl->D_Paralysis M_NoBind No Significant Binding to Glutamate-Gated Chloride Channels M_Inhibit Inhibition of Larval Development M_NoBind->M_Inhibit Different Mechanism

Conceptual signaling pathway comparison.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Doramectin monosaccharide is a critical component of laboratory safety and environmental responsibility. As a substance with high ecotoxicity, particularly to aquatic organisms, strict adherence to established disposal protocols is mandatory to prevent environmental contamination and ensure a safe working environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Core Principles of this compound Disposal

At the forefront of this compound disposal is the principle of environmental protection. Due to its classification as an environmentally hazardous substance (UN 3082), it must not be allowed to enter sewers, surface water, or ground water.[1] All disposal methods must comply with local, state, and federal regulations, and be conducted through a licensed and approved waste disposal facility.[2][3][4][5]

Quantitative Ecotoxicity Data

To underscore the environmental sensitivity of Doramectin, the following table summarizes its aquatic toxicity. These values highlight the potent effect of the compound on aquatic life and reinforce the necessity for contained and controlled disposal.

Organism TestedMetricConcentrationExposure TimeReference
Daphnia magna (Water flea)EC500.1 µg/L48 hoursMerck Safety Data Sheet[4]
Daphnia magna (Water flea)EC500.0000637 mg/LNot SpecifiedKołodziejska et al., 2013[6]
Oncorhynchus mykiss (Rainbow trout)LC505.1 µg/L96 hoursMerck Safety Data Sheet[4]
Lepomis macrochirus (Bluegill sunfish)LC5011 µg/L96 hoursMerck Safety Data Sheet[4]

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste within a laboratory setting, prior to collection by a certified waste management service.

Protocol 1: Disposal of Bulk this compound and Contaminated Materials

This protocol applies to unused, expired, or surplus this compound powder, as well as materials heavily contaminated with the substance (e.g., spill cleanup materials).

  • Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect all solid waste, including contaminated PPE and spill absorbents, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a full and accurate description of the waste.

Protocol 2: Disposal of Empty this compound Containers

Empty containers that held this compound must be decontaminated to remove residual traces of the hazardous material before they can be disposed of as regular laboratory waste.

  • Initial Decontamination (Triple Rinse):

    • Select a solvent capable of dissolving this compound (e.g., acetone, ethanol). Consult your laboratory's standard operating procedures or EHS department for an approved solvent.

    • Rinse the empty container thoroughly with a small amount of the chosen solvent.

    • Pour the resulting rinsate into a dedicated hazardous waste container for liquid waste.

    • Repeat this rinsing process two more times to complete the "triple rinse."[2][4]

  • Rinsate Management: The collected solvent rinsate is now considered hazardous waste and must be managed according to the procedures for liquid chemical waste at your facility, which typically involves collection by a licensed disposal service.

  • Final Container Preparation:

    • After the triple rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.

    • Once dry, the original label on the container must be defaced or removed.[4][7]

    • Clearly mark the container as "EMPTY."[1]

  • Final Disposal: The now-decontaminated and properly marked container can typically be disposed of with regular laboratory glass or plastic waste. However, confirm this with your institution's specific guidelines.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste streams in a laboratory setting.

G cluster_0 Start: this compound Waste Generated cluster_1 Waste Categories cluster_2 Disposal Procedures cluster_3 Final Disposition start Identify Waste Type bulk Bulk/Gross Contamination (Unused chemical, spill debris) start->bulk Solid/Grossly Contaminated empty Empty Container start->empty Container collect_solid Collect in Labeled Hazardous Waste Container bulk->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty->triple_rinse ehs_pickup Store Securely for EHS/Contractor Pickup collect_solid->ehs_pickup collect_liquid Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_liquid deface_label Deface Original Label & Mark as 'EMPTY' triple_rinse->deface_label After rinsing collect_liquid->ehs_pickup regular_trash Dispose of Container in Appropriate Lab Waste (Glass/Plastic) deface_label->regular_trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Doramectin monosaccharide, tailored for researchers, scientists, and drug development professionals. The following step-by-step instructions are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound do not classify it as a hazardous substance[1], others for the parent compound, Doramectin, and related avermectins indicate potential hazards, including acute oral toxicity, reproductive toxicity, and organ damage with prolonged exposure[2][3][4]. Therefore, a cautious approach is warranted, and the use of comprehensive PPE is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Activity Required PPE Citation
Routine Handling (Weighing, preparing solutions) - Nitrile or Butyl Gloves (inspected before use) - Safety Goggles with side-shields (conforming to EN 166 or NIOSH) - Lab Coat or Impervious Clothing - Long Pants and Closed-toe Shoes[4][5][6][7]
Spill Cleanup - Chemical-resistant, impervious clothing/coveralls - Double-layered gloves (Nitrile or Butyl) - Tightly fitting Safety Goggles with side-shields - Full-face respirator (if exposure limits are exceeded or dust/aerosols are generated)[5][6][8]
Fire Emergency - Self-contained breathing apparatus (SCBA) - Fire/flame resistant clothing[5][9]

Standard Operating Procedure for Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. Always handle this compound in a well-ventilated area or a chemical fume hood[5][6].

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eye wash station are accessible[4][6].

    • Designate a specific area for handling.

    • Assemble and inspect all required PPE as listed in Table 1.

    • Prepare all necessary equipment (e.g., spatulas, weigh boats, solvent dispensers).

    • Have spill cleanup materials readily available.

  • Weighing and Aliquoting:

    • Perform these tasks in a chemical fume hood to avoid inhalation of dust particles[6].

    • Use non-sparking tools to prevent ignition sources[5].

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • This compound is soluble in ethanol, methanol, DMF, or DMSO[10].

    • Add the solvent slowly to the solid to avoid splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment. Surfaces can be scrubbed with alcohol[4][6].

    • Wash hands thoroughly with soap and water after removing gloves[5].

    • Treat all clothing worn during the process as potentially contaminated and handle with gloves[7].

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling prep_ppe Assemble and Inspect PPE prep_area Designate & Prepare Handling Area prep_ppe->prep_area prep_spill Verify Spill Kit Availability prep_area->prep_spill weigh Weigh Compound prep_spill->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Equipment & Surfaces dissolve->decon dispose Dispose of Waste decon->dispose wash Remove PPE & Wash Hands dispose->wash cluster_spill Spill cluster_exposure Personal Exposure cluster_fire Fire start Emergency Event spill_evacuate Evacuate Area start->spill_evacuate expo_remove Remove from Source start->expo_remove fire_evacuate Evacuate & Alert start->fire_evacuate spill_ppe Don Spill PPE spill_evacuate->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_clean Absorb & Collect spill_contain->spill_clean spill_decon Decontaminate spill_clean->spill_decon expo_first_aid Provide First Aid (See Table 2) expo_remove->expo_first_aid expo_medical Seek Medical Attention expo_first_aid->expo_medical fire_extinguish Use CO2, Dry Chemical, or Foam fire_evacuate->fire_extinguish fire_ppe Wear SCBA fire_extinguish->fire_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.